VLS-1272
Description
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Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C27H35N3O5S2 |
|---|---|
Molecular Weight |
545.7 g/mol |
InChI |
InChI=1S/C27H35N3O5S2/c1-25(2,3)29-37(34,35)21-7-5-6-19(16-21)24(31)30-18-27(14-12-26(10-11-26)13-15-27)22-17-20(8-9-23(22)30)28-36(4,32)33/h5-9,16-17,28-29H,10-15,18H2,1-4H3 |
InChI Key |
CPAWWZCHEMFYGG-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)NS(=O)(=O)C1=CC=CC(=C1)C(=O)N2CC3(CCC4(CC4)CC3)C5=C2C=CC(=C5)NS(=O)(=O)C |
Origin of Product |
United States |
Foundational & Exploratory
VLS-1272: A Targeted Approach to Chromosomally Unstable Cancers Through KIF18A Inhibition
An In-depth Technical Guide on the Mechanism of Action of VLS-1272
For Researchers, Scientists, and Drug Development Professionals
Abstract
This compound is a first-in-class, orally bioavailable, small-molecule inhibitor of the mitotic kinesin KIF18A. It exhibits a novel mechanism of action by selectively targeting cancer cells with a high degree of chromosomal instability (CIN), a hallmark of many aggressive tumors. This compound acts as a potent, ATP-noncompetitive, and allosteric inhibitor of KIF18A's ATPase activity. This inhibition is microtubule-dependent and prevents the translocation of KIF18A along microtubules. The subsequent disruption of chromosome alignment during mitosis leads to a prolonged mitotic arrest, activation of the spindle assembly checkpoint, and ultimately, apoptotic cell death in CIN-high cancer cells. This document provides a comprehensive overview of the preclinical data supporting the mechanism of action of this compound, including its biochemical and cellular activity, selectivity, and in vivo efficacy. Detailed experimental methodologies and signaling pathways are also presented to provide a thorough understanding for research and drug development professionals.
Introduction
Chromosomal instability (CIN) is a characteristic feature of a wide range of human cancers, contributing to tumor heterogeneity, evolution, and therapeutic resistance. It is defined by an increased rate of gain or loss of whole or large portions of chromosomes during cell division. While CIN can drive tumorigenesis, it also creates unique vulnerabilities in cancer cells that can be therapeutically exploited. One such vulnerability lies in the dependency of CIN-high cells on specific mitotic machinery components to manage the chaotic process of chromosome segregation.
KIF18A, a member of the kinesin-8 family of motor proteins, plays a crucial role in regulating microtubule dynamics at the plus-ends, particularly at the kinetochores of metaphase chromosomes. Its primary function is to dampen chromosome oscillations and facilitate their proper alignment at the metaphase plate. In cancer cells with high CIN, the reliance on KIF18A for successful mitosis is heightened. This dependency has positioned KIF18A as a promising therapeutic target for the selective elimination of chromosomally unstable cancer cells while sparing healthy, chromosomally stable cells.
This compound has been identified as a potent and selective inhibitor of KIF18A. Preclinical studies have demonstrated its ability to preferentially induce cell death in cancer cells exhibiting high levels of CIN. This technical guide will delve into the molecular mechanism of action of this compound, presenting key preclinical data, experimental protocols, and the underlying signaling pathways.
Biochemical Mechanism of Action
This compound functions as a highly specific, allosteric inhibitor of the KIF18A motor protein. Its mechanism is distinct from that of classic anti-mitotic agents that target tubulin polymerization.
Inhibition of KIF18A ATPase Activity
The motor activity of kinesins is powered by the hydrolysis of ATP. This compound binds to the KIF18A-microtubule complex in an ATP-noncompetitive manner, effectively blocking its ATPase activity.[1] This inhibition is microtubule-dependent, indicating that this compound likely binds to a conformational state of KIF18A that is present when it is associated with microtubules. The inhibition of ATPase activity directly prevents the conformational changes required for KIF18A to move along the microtubule track.[2]
Quantitative Potency and Selectivity
This compound demonstrates potent inhibition of KIF18A from different species and high selectivity over other related kinesin motors.
| Target | Parameter | Value | Assay Condition |
| Human KIF18A | IC50 | 41 nM | 0.1 mM ATP |
| Murine KIF18A | IC50 | 8.8 nM | 0.1 mM ATP |
| KIF19 | IC50 | 280 nM | Not specified |
| KIF11/Eg5 | % Inhibition | No inhibition | at 100 µM |
| KIF18B | % Inhibition | No inhibition | at 100 µM |
| KIFC1 | % Inhibition | No inhibition | at 100 µM |
| Table 1: Biochemical Potency and Selectivity of this compound.[3][4] |
Cellular Mechanism of Action
The inhibition of KIF18A's biochemical function by this compound translates into distinct and deleterious effects on the process of mitosis in cancer cells, particularly those with high CIN.
Disruption of Chromosome Congression and Mitotic Arrest
Inhibition of KIF18A's translocation along microtubules prevents the proper alignment of chromosomes at the metaphase plate.[2][5] This leads to chromosome congression defects and the activation of the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that ensures each chromosome is correctly attached to the mitotic spindle before anaphase onset. The persistent activation of the SAC results in a prolonged mitotic arrest.[6][7]
Induction of Apoptosis in CIN-High Cancer Cells
Cancer cells with high levels of CIN are particularly sensitive to the mitotic disruption caused by this compound. The prolonged mitotic arrest ultimately triggers the intrinsic apoptotic pathway, leading to programmed cell death.[1] This selective vulnerability is a key aspect of this compound's therapeutic potential. In sensitive cell lines such as OVCAR-3, treatment with this compound has been shown to induce the cleavage of Caspase-3, a key executioner of apoptosis.[3][4]
In Vitro Anti-proliferative Activity
This compound exhibits potent anti-proliferative activity against a range of cancer cell lines, with a clear preference for those with high CIN.
| Cell Line | Cancer Type | Parameter | Value (µM) |
| JIMT-1 | Breast Cancer | IC50 | 0.0078 |
| NIH-OVCAR3 | Ovarian Cancer | IC50 | 0.0097 |
| HCC-15 | Breast Cancer | IC50 | 0.011 |
| Table 2: In Vitro Anti-proliferative Activity of this compound in CIN-High Cancer Cell Lines.[1] |
In Vivo Efficacy
Preclinical studies in animal models have demonstrated the anti-tumor activity of this compound. Oral administration of this compound led to significant, dose-dependent tumor growth inhibition in xenograft models of human cancers with high CIN.
| Tumor Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition |
| HCC15 Xenograft | 10 | p.o. once or twice daily for 1 month | 30 ± 15% |
| HCC15 Xenograft | 30 | p.o. once or twice daily for 1 month | 72 ± 6% |
| HCC15 Xenograft | 60 | p.o. once or twice daily for 1 month | 82 ± 9% |
| OVCAR3 Xenograft | 10 | p.o. once or twice daily for 1 month | 24 ± 26% |
| OVCAR3 Xenograft | 30 | p.o. once or twice daily for 1 month | 72 ± 17% |
| OVCAR3 Xenograft | 60 | p.o. once or twice daily for 1 month | 82 ± 10% |
| Table 3: In Vivo Anti-tumor Efficacy of this compound in Mouse Xenograft Models.[1] |
Signaling Pathways
The mechanism of action of this compound is centered on the direct inhibition of KIF18A, which initiates a cascade of events leading to apoptosis in susceptible cancer cells. The broader signaling context of KIF18A involves pathways that regulate cell cycle progression, proliferation, and metastasis.
KIF18A expression and activity are also influenced by upstream signaling pathways. For instance, the JNK1/c-Jun signaling pathway has been shown to activate KIF18A expression.[3] Furthermore, KIF18A can influence downstream pathways related to cell proliferation and metastasis, such as the Akt and MMP-7/MMP-9 signaling pathways.[2]
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of this compound. Specific parameters may need to be optimized for individual laboratory conditions.
KIF18A ATPase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced in a kinase/ATPase reaction, which is directly proportional to the enzyme's activity.
-
Reaction Setup: In a 384-well plate, combine purified KIF18A protein, microtubules, and varying concentrations of this compound in a reaction buffer (e.g., 25 mM PIPES pH 6.8, 2 mM MgCl2, 1 mM EGTA, 1 mM DTT).
-
Initiation: Start the reaction by adding a fixed concentration of ATP (e.g., 0.1 mM).
-
Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for ATP hydrolysis.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to terminate the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion: Add Kinase Detection Reagent to convert the generated ADP into ATP. Incubate for 30-60 minutes at room temperature.
-
Luminescence Detection: Measure the luminescence signal using a plate reader. The signal is proportional to the amount of ADP produced and thus the KIF18A ATPase activity.
-
Data Analysis: Calculate IC50 values by plotting the luminescence signal against the concentration of this compound.
Microtubule Gliding Filament Assay
This assay directly visualizes the effect of this compound on the motor function of KIF18A.
-
Flow Cell Preparation: Construct a flow cell using a glass slide and a coverslip.
-
Motor Adsorption: Introduce a solution of purified KIF18A protein into the flow cell and allow it to adsorb to the glass surface.
-
Blocking: Block the remaining surface with a protein like casein to prevent non-specific binding.
-
Microtubule Introduction: Introduce fluorescently labeled microtubules into the flow cell.
-
Motility Observation: In the presence of ATP, observe the gliding movement of microtubules over the KIF18A-coated surface using fluorescence microscopy.
-
Inhibitor Addition: Introduce this compound into the flow cell and observe its effect on microtubule motility.
-
Data Analysis: Record and analyze videos to quantify the velocity of microtubule gliding. A significant reduction or cessation of movement indicates inhibition of KIF18A's motor function.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP.
-
Cell Seeding: Seed cancer cell lines in a 96-well or 384-well opaque-walled plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 72 hours).
-
Reagent Addition: Equilibrate the plate to room temperature and add CellTiter-Glo® Reagent to each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis, then incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Luminescence Detection: Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Data Analysis: Calculate IC50 values by plotting the luminescence signal against the concentration of this compound.
Conclusion
This compound represents a novel and targeted therapeutic strategy for cancers characterized by high chromosomal instability. Its mechanism of action, centered on the allosteric inhibition of KIF18A's ATPase activity, leads to a cascade of events culminating in mitotic arrest and apoptosis specifically in CIN-high cancer cells. The robust preclinical data, including potent biochemical and cellular activity, high selectivity, and significant in vivo anti-tumor efficacy, underscore the potential of this compound as a promising clinical candidate. The detailed understanding of its mechanism of action provides a strong rationale for its development and for the selection of patient populations most likely to benefit from this targeted therapy. Further clinical investigation is warranted to translate these promising preclinical findings into meaningful patient outcomes.
References
- 1. KIF18A promotes head and neck squamous cell carcinoma invasion and migration via activation of Akt signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The role of kinesin KIF18A in the invasion and metastasis of hepatocellular carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. KIF18A Is a Novel Target of JNK1/c-Jun Signaling Pathway Involved in Cervical Tumorigenesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. content.protocols.io [content.protocols.io]
- 5. researchgate.net [researchgate.net]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 7. Gliding Assay to Analyze Microtubule-based Motor Protein Dynamics - PMC [pmc.ncbi.nlm.nih.gov]
The Discovery and Development of VLS-1272: A KIF18A Inhibitor for Chromosomally Unstable Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The mitotic kinesin KIF18A has emerged as a compelling therapeutic target in oncology, particularly for cancers characterized by chromosomal instability (CIN). VLS-1272, a potent and selective small-molecule inhibitor of KIF18A, has shown significant promise in preclinical studies. This technical guide provides a comprehensive overview of the discovery and development of this compound, detailing its mechanism of action, preclinical efficacy, and the experimental methodologies employed in its characterization. Quantitative data are presented in structured tables for clarity, and key biological pathways and experimental workflows are visualized using detailed diagrams.
Introduction: Targeting KIF18A in CIN-High Cancers
Chromosomal instability, a hallmark of many aggressive tumors, creates a unique dependency on specific cellular pathways for survival.[1][2] KIF18A, a plus-end directed motor protein of the kinesin-8 family, plays a critical role in regulating microtubule dynamics at the kinetochore-microtubule interface, ensuring proper chromosome alignment at the metaphase plate.[3][4][5] In chromosomally unstable cancer cells, which often exhibit high levels of aneuploidy, the demand for precise mitotic regulation is heightened, rendering them particularly vulnerable to the inhibition of KIF18A.[1][2] The selective essentiality of KIF18A in these cancer cells, while being largely dispensable for normal somatic cell division, presents a promising therapeutic window.[6]
The discovery of this compound stemmed from a focused effort to identify and optimize inhibitors of KIF18A's enzymatic activity.[1][4] This orally bioavailable and highly selective compound has demonstrated potent anti-proliferative effects in a variety of CIN-high cancer cell lines and robust anti-tumor activity in preclinical xenograft models.[1][4]
Discovery of this compound
The journey to identify this compound began with a high-throughput screen of a chemical library to find inhibitors of KIF18A's ATPase activity.[1][4] This was followed by a rigorous lead optimization process to enhance potency, selectivity, and pharmacokinetic properties.
Target Identification and Validation
The rationale for targeting KIF18A was established by mining cancer dependency maps, which identified KIF18A as a critical vulnerability in tumor cells with high copy number aberrations.[1][4] Genetic knockdown of KIF18A in these cells led to significant mitotic defects and a reduction in tumor growth, validating it as a therapeutic target.[1][4]
Lead Optimization
The initial hit identified from the chemical library screen underwent extensive structure-activity relationship (SAR) studies to improve its pharmacological profile. This optimization process focused on enhancing its potency against KIF18A, increasing its selectivity over other kinesins, and ensuring oral bioavailability.[1]
Mechanism of Action of this compound
This compound is an allosteric inhibitor that functions in an ATP-noncompetitive manner.[7][8] It specifically binds to the KIF18A-microtubule complex, thereby blocking the ATPase activity that powers the motor protein's movement along microtubules.[4][7] This inhibition of KIF18A's translocation function has profound consequences for mitotic progression in cancer cells.
The primary effect of this compound is the disruption of proper chromosome alignment at the metaphase plate.[4][7] Inhibition of KIF18A leads to an abnormal accumulation of the motor protein at the spindle poles.[7] This mislocalization prevents the dampening of microtubule dynamics at the plus-ends of kinetochore-microtubules, resulting in chromosome congression defects.[4] These defects trigger the spindle assembly checkpoint, leading to mitotic arrest and subsequent apoptosis in CIN-high tumor cells.[4][7]
Quantitative Data
The potency and efficacy of this compound have been quantified through various in vitro and in vivo assays. The following tables summarize the key quantitative data.
Table 1: In Vitro Potency of this compound
| Target/Assay | Species | IC50 | Notes |
| KIF18A ATPase Activity | Human | 41 nM | ATP-noncompetitive inhibition.[7][8] |
| KIF18A ATPase Activity | Murine | 8.8 nM | [8] |
| KIF19A ATPase Activity | Human | 280 nM | Demonstrates selectivity over other kinesins.[8] |
| KIF11/Eg5, KIF18B, KIFC1 | Human | >100 µM | High selectivity.[8] |
Table 2: Anti-proliferative Activity of this compound in CIN-High Cancer Cell Lines
| Cell Line | Cancer Type | IC50 |
| JIMT-1 | Breast Cancer | 0.0078 µM |
| OVCAR-3 | Ovarian Cancer | 0.0097 µM |
| HCC-15 | Breast Cancer | 0.011 µM |
Citation for all data in Table 2:[7]
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Dosage (p.o.) | Treatment Schedule | Tumor Growth Inhibition |
| HCC15 | 10 mg/kg | Once or twice daily for 1 month | 30 ± 15% |
| HCC15 | 30 mg/kg | Once or twice daily for 1 month | 72 ± 6% |
| HCC15 | 60 mg/kg | Once or twice daily for 1 month | 82 ± 9% |
| OVCAR3 | 10 mg/kg | Once or twice daily for 1 month | 24 ± 26% |
| OVCAR3 | 30 mg/kg | Once or twice daily for 1 month | 72 ± 17% |
| OVCAR3 | 60 mg/kg | Once or twice daily for 1 month | 82 ± 10% |
Citation for all data in Table 3:[7]
Experimental Protocols
Detailed methodologies for the key experiments cited in the characterization of this compound are provided below.
KIF18A ATPase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the amount of ADP produced during the ATPase reaction, which is directly proportional to the enzyme's activity.
-
Reaction Setup : In a 384-well plate, incubate purified KIF18A enzyme with microtubules and varying concentrations of this compound in a reaction buffer (e.g., 15 mM Tris pH 7.5, 10 mM MgCl2, 0.01% Tween-20).[2]
-
Initiation : Start the reaction by adding a defined concentration of ATP (e.g., 10 µM to 1 mM to test for ATP competition).[4]
-
Incubation : Allow the reaction to proceed at room temperature for a specified time (e.g., 60 minutes).[4]
-
Termination and ATP Depletion : Add ADP-Glo™ Reagent to terminate the enzymatic reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation : Add Kinase Detection Reagent to convert the generated ADP back to ATP and to catalyze a luciferase/luciferin reaction that produces a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
Measurement : Measure the luminescence using a plate reader. The signal is proportional to the initial ADP concentration.
-
Data Analysis : Calculate the percent inhibition at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.
-
Cell Plating : Seed cancer cell lines in a 96-well opaque-walled plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 7 days).[7]
-
Reagent Equilibration : Before measurement, equilibrate the plate to room temperature for approximately 30 minutes.[1]
-
Lysis and Signal Generation : Add CellTiter-Glo® Reagent to each well in a volume equal to the cell culture medium.[1] Mix on an orbital shaker for 2 minutes to induce cell lysis.[1]
-
Signal Stabilization : Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[1]
-
Measurement : Record the luminescence using a plate reader.
-
Data Analysis : Normalize the data to vehicle-treated controls and calculate the IC50 values for cell viability.
Microtubule Gliding Filament Assay
This assay directly visualizes the effect of an inhibitor on the motor protein's ability to translocate along microtubules.
-
Flow Chamber Preparation : Construct a flow chamber using a glass slide and a coverslip.
-
Motor Protein Immobilization : Introduce a solution of purified KIF18A motor protein into the chamber and allow it to adsorb to the glass surface.
-
Blocking : Block the remaining surface with a protein solution like casein to prevent non-specific binding.
-
Microtubule Introduction : Introduce fluorescently labeled microtubules into the chamber in the presence of ATP.
-
Inhibitor Treatment : Add this compound to the chamber and observe its effect on microtubule movement.
-
Visualization : Visualize the movement of microtubules using fluorescence microscopy and record time-lapse images.
-
Data Analysis : Measure the velocity of microtubule gliding in the presence and absence of the inhibitor. A cessation or significant reduction in velocity indicates inhibition of the motor protein.[4]
Experimental and Developmental Workflow
The discovery and preclinical development of this compound followed a structured workflow, from initial concept to in vivo efficacy studies.
Conclusion
This compound is a promising, orally active KIF18A inhibitor with a well-defined mechanism of action and robust preclinical activity against chromosomally unstable cancers.[1][4][7] The data presented in this guide highlight its potential as a novel therapeutic agent. The detailed experimental protocols provide a valuable resource for researchers in the field of oncology and drug development who are investigating KIF18A as a therapeutic target. Further clinical development of this compound and other KIF18A inhibitors is warranted to fully elucidate their therapeutic potential in patients with CIN-high tumors.
References
- 1. ch.promega.com [ch.promega.com]
- 2. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity [frontiersin.org]
- 4. Chromosome alignment and Kif18A action rely on spindle-localized control of Cdk1 activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Kif18a is specifically required for mitotic progression during germ line development - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. reactionbiology.com [reactionbiology.com]
- 8. promega.com [promega.com]
VLS-1272: A Technical Guide to a Selective KIF18A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLS-1272 is a potent and selective, orally bioavailable, small-molecule inhibitor of the mitotic kinesin KIF18A. As an ATP-noncompetitive, allosteric inhibitor, this compound represents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN). This technical guide provides a comprehensive overview of the chemical structure, properties, mechanism of action, and preclinical data for this compound.
Chemical Structure and Properties
This compound is a complex synthetic molecule with the IUPAC name N-(tert-butyl)-3-(5''-(methylsulfonamido)dispiro[cyclopropane-1,1'-cyclohexane-4',3''-indoline]-1''-carbonyl)benzenesulfonamide. Its chemical and physical properties are summarized in the table below.
| Property | Value |
| Molecular Formula | C27H35N3O5S2 |
| Molecular Weight | 545.71 g/mol |
| CAS Number | 2914878-00-3 |
| Appearance | Solid |
| Solubility | Soluble in DMSO |
Chemical Structure:
Mechanism of Action
This compound selectively targets the ATPase activity of KIF18A, a motor protein essential for the proper alignment of chromosomes at the metaphase plate during mitosis. By binding to an allosteric site on the KIF18A-microtubule complex, this compound inhibits its enzymatic function in an ATP-noncompetitive manner.[1][2] This inhibition prevents the translocation of KIF18A along spindle microtubules, leading to a cascade of events within the cell.
The primary consequence of KIF18A inhibition by this compound is the failure of proper chromosome congression. This disruption activates the spindle assembly checkpoint, causing a prolonged mitotic arrest. In cancer cells with high levels of chromosomal instability, this sustained mitotic arrest ultimately triggers apoptotic cell death. Notably, normal, chromosomally stable cells are significantly less sensitive to the effects of this compound, suggesting a favorable therapeutic window.
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Biological Activity
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of KIF18A ATPase activity. The selectivity of this compound for KIF18A over other kinesin motor proteins is a key feature, minimizing off-target effects.
| Target | IC50 (nM) |
| Human KIF18A | 41 |
| Murine KIF18A | 8.8 |
| KIF19 | 280 |
| KIF11/Eg5 | >100,000 |
| KIF18B | >100,000 |
| KIFC1 | >100,000 |
Cellular Activity
In cell-based assays, this compound selectively inhibits the proliferation of cancer cell lines with high chromosomal instability.
| Cell Line | Phenotype | IC50 (µM) |
| JIMT-1 (Breast Cancer) | CIN-High | 0.0078 |
| OVCAR-3 (Ovarian Cancer) | CIN-High | 0.0097 |
| HCC-15 (Breast Cancer) | CIN-High | 0.011 |
Preclinical In Vivo Efficacy
This compound has demonstrated significant anti-tumor activity in preclinical xenograft models of human cancers with high chromosomal instability. Oral administration of this compound led to dose-dependent tumor growth inhibition. Importantly, these anti-tumor effects were observed at doses that were well-tolerated, with no significant body weight loss in the treated animals.
| Tumor Model | Dosing (mg/kg, p.o.) | Tumor Growth Inhibition |
| HCC15 Xenograft | 10 | 30% ± 15% |
| 30 | 72% ± 6% | |
| 60 | 82% ± 9% | |
| OVCAR-3 Xenograft | 10 | 24% ± 26% |
| 30 | 72% ± 17% | |
| 60 | 82% ± 10% |
Experimental Protocols
Detailed, step-by-step experimental protocols for the evaluation of this compound are not publicly available. The following methodologies are summarized from published research and represent the general procedures used in the characterization of this compound.
KIF18A ATPase Activity Assay (ADP-Glo™)
The inhibitory effect of this compound on KIF18A ATPase activity was likely assessed using a commercially available ADP-Glo™ Kinase Assay (Promega). This luminescent assay quantifies the amount of ADP produced in the enzymatic reaction.
General Workflow:
Caption: General workflow for the ADP-Glo™ assay.
Cell Proliferation Assay (CellTiter-Glo®)
The anti-proliferative effects of this compound on cancer cell lines were likely determined using the CellTiter-Glo® Luminescent Cell Viability Assay (Promega). This assay measures the number of viable cells in culture based on the quantification of ATP.
General Workflow:
Caption: General workflow for the CellTiter-Glo® assay.
In Vivo Xenograft Studies
Human cancer cell lines with high chromosomal instability (e.g., HCC15, OVCAR-3) were likely implanted subcutaneously into immunocompromised mice. Once tumors reached a palpable size, mice would be randomized into vehicle and this compound treatment groups. This compound was administered orally at various doses, and tumor volume and body weight were monitored regularly.
Pharmacokinetics and Toxicology
Comprehensive pharmacokinetic (ADME) and toxicology data for this compound are not publicly available. Preclinical studies indicate that the compound is orally bioavailable and well-tolerated in mice at efficacious doses, as evidenced by the lack of significant body weight loss during treatment.
Clinical Development
There is no public information indicating that this compound has entered clinical trials. The developing company, Volastra Therapeutics, is advancing other selective KIF18A inhibitors, namely VLS-1488 and sovilnesib, in clinical studies for the treatment of solid tumors with high chromosomal instability. It is plausible that this compound served as a preclinical tool compound to validate the therapeutic hypothesis of KIF18A inhibition.
Conclusion
This compound is a potent and selective preclinical inhibitor of KIF18A with demonstrated anti-tumor activity in models of chromosomally unstable cancers. Its mechanism of action, which capitalizes on a key vulnerability of many cancer cells, and its favorable preclinical safety profile highlight the potential of KIF18A inhibition as a novel cancer therapeutic strategy. While this compound itself may not be the clinical candidate, the data generated with this compound have paved the way for the clinical development of next-generation KIF18A inhibitors.
References
VLS-1272 Target Validation in Cancer Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the target validation of VLS-1272, a first-in-class inhibitor of the mitotic kinesin KIF18A, in cancer cells. It is designed to offer a comprehensive resource for researchers and drug development professionals working on novel anti-mitotic therapies for chromosomally unstable tumors.
Introduction: KIF18A as a Therapeutic Target in Chromosomally Unstable Cancers
Chromosomal instability (CIN) is a hallmark of many cancers and is characterized by a high rate of gain or loss of whole or large portions of chromosomes during mitosis. While CIN can drive tumor evolution and heterogeneity, it also creates a vulnerability that can be therapeutically exploited. Cancer cells with high CIN are often dependent on specific cellular machinery to manage the consequences of chromosome mis-segregation and ensure their survival.
One such dependency is on the mitotic kinesin KIF18A. KIF18A is a plus-end directed motor protein that plays a critical role in regulating the dynamics of kinetochore microtubules during mitosis. Its primary function is to suppress microtubule dynamics at the plus ends, which is essential for the proper alignment of chromosomes at the metaphase plate. In cancer cells with high CIN, the demand for KIF18A function is heightened to cope with the chaotic mitotic environment. Therefore, inhibiting KIF18A presents a promising therapeutic strategy to selectively kill these cancer cells while sparing normal, chromosomally stable cells.
This compound is a potent, selective, and orally bioavailable small molecule inhibitor of KIF18A. It acts in an ATP-noncompetitive manner, providing a distinct mechanism from many other kinase inhibitors. This guide details the preclinical evidence validating KIF18A as the target of this compound and the compound's efficacy in cancer models.
Mechanism of Action of this compound
This compound functions by binding to the KIF18A-microtubule complex and inhibiting its ATPase activity. This enzymatic activity is crucial for KIF18A's ability to translocate along microtubules. By blocking this function, this compound effectively immobilizes KIF18A on the mitotic spindle.
The inhibition of KIF18A's motor activity leads to a cascade of events within the mitotic cell:
-
Chromosome Congression Defects: Without functional KIF18A to dampen microtubule dynamics at the plus ends, chromosomes fail to align properly at the metaphase plate.
-
Mitotic Arrest: The spindle assembly checkpoint (SAC) detects the unaligned chromosomes and halts the cell cycle in mitosis to prevent aneuploidy.
-
Apoptosis: Prolonged mitotic arrest ultimately triggers programmed cell death, or apoptosis.
This mechanism of action is particularly effective in cancer cells with high CIN, as they are already under significant mitotic stress and are more reliant on KIF18A for a successful, albeit aberrant, cell division.
Figure 1: Mechanism of action of this compound in CIN-high cancer cells.
Quantitative Data on this compound Efficacy
The preclinical validation of this compound has generated significant quantitative data supporting its potency and selectivity. This data is summarized in the tables below.
Table 1: In Vitro Potency of this compound
| Parameter | Value | Description |
| IC50 (ATPase Assay) | 41 nM | Concentration of this compound required to inhibit 50% of KIF18A ATPase activity in a biochemical assay. |
| IC50 (JIMT-1) | 0.0078 µM | Concentration of this compound required to inhibit the viability of JIMT-1 (breast cancer) cells by 50%.[1] |
| IC50 (NIH-OVCAR3) | 0.0097 µM | Concentration of this compound required to inhibit the viability of NIH-OVCAR3 (ovarian cancer) cells by 50%.[1] |
| IC50 (HCC-15) | 0.011 µM | Concentration of this compound required to inhibit the viability of HCC-15 (breast cancer) cells by 50%.[1] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Cancer Model | Treatment | Tumor Growth Inhibition |
| HCC15 (Mouse) | 10 mg/kg (p.o.) | 30 ± 15% |
| 30 mg/kg (p.o.) | 72 ± 6% | |
| 60 mg/kg (p.o.) | 82 ± 9% | |
| OVCAR3 (Mouse) | 10 mg/kg (p.o.) | 24 ± 26% |
| 30 mg/kg (p.o.) | 72 ± 17% | |
| 60 mg/kg (p.o.) | 82 ± 10% |
Data presented as mean ± standard deviation.[1]
Table 3: Effect of this compound on Microtubule Gliding Velocity
| Condition | Average Microtubule Velocity (nm/sec) |
| Control (No this compound) | 363.9 |
| With this compound | 33.73 |
Experimental Protocols for Target Validation
The following sections provide an overview of the key experimental protocols used to validate the target and mechanism of action of this compound.
KIF18A ATPase Activity Assay (ADP-Glo™ Assay)
This assay biochemically quantifies the ATPase activity of KIF18A and the inhibitory effect of this compound. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced in a kinase/ATPase reaction.
Principle: The assay is performed in two steps. First, after the KIF18A ATPase reaction, the ADP-Glo™ Reagent is added to terminate the reaction and deplete the remaining ATP. In the second step, the Kinase Detection Reagent is added, which converts the generated ADP back to ATP. This newly synthesized ATP is then used in a luciferase/luciferin reaction to produce light, which is proportional to the initial ATPase activity.
General Protocol:
-
Reaction Setup: In a 384-well plate, combine purified KIF18A protein, microtubules (to stimulate activity), and varying concentrations of this compound or DMSO (vehicle control) in a suitable reaction buffer.
-
Initiation: Start the reaction by adding a final concentration of ATP.
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-120 minutes) to allow for ADP production.
-
ATP Depletion: Add ADP-Glo™ Reagent to each well to stop the reaction and consume the remaining ATP. Incubate for 40 minutes at room temperature.
-
ADP Conversion and Detection: Add Kinase Detection Reagent to convert ADP to ATP and initiate the luminescence reaction. Incubate for 30-60 minutes at room temperature.
-
Measurement: Read the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and thus to the KIF18A ATPase activity.
-
Data Analysis: Calculate the percent inhibition of ATPase activity at each this compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
Microtubule Gliding Filament Assay
This assay directly visualizes the effect of this compound on the motor function of KIF18A.
Principle: Purified KIF18A motors are adhered to a glass surface. Fluorescently labeled microtubules are then added along with ATP. In the absence of an inhibitor, the motors will "walk" along the microtubules, causing the microtubules to glide across the surface. The movement of the microtubules is observed using fluorescence microscopy.
General Protocol:
-
Flow Cell Preparation: Construct a flow cell using a microscope slide and a coverslip.
-
Motor Adhesion: Introduce a solution of purified KIF18A protein into the flow cell and allow it to adsorb to the glass surface.
-
Blocking: Block the remaining surface of the glass with a protein solution (e.g., casein) to prevent non-specific binding of microtubules.
-
Microtubule Introduction: Introduce a solution of fluorescently labeled, taxol-stabilized microtubules into the flow cell.
-
Motility Initiation: Add a motility buffer containing ATP and an oxygen scavenger system to the flow cell. This compound or DMSO is included in this buffer at the desired concentrations.
-
Imaging: Observe the movement of the microtubules using Total Internal Reflection Fluorescence (TIRF) microscopy. Record time-lapse videos.
-
Data Analysis: Track the movement of individual microtubules over time to determine their velocity. Compare the velocities in the presence and absence of this compound.
Cell Proliferation Assay (CellTiter-Glo® Luminescent Cell Viability Assay)
This assay is used to determine the effect of this compound on the viability and proliferation of cancer cell lines.
Principle: The CellTiter-Glo® Assay quantifies the amount of ATP present, which is an indicator of metabolically active, viable cells. The assay reagent contains a thermostable luciferase and its substrate, luciferin. In the presence of ATP, luciferase catalyzes the conversion of luciferin to oxyluciferin, generating a luminescent signal that is proportional to the amount of ATP and, therefore, the number of viable cells.
General Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well or 384-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of this compound or DMSO for a specified period (e.g., 72-96 hours).
-
Reagent Addition: Equilibrate the plate to room temperature. Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.
-
Lysis and Signal Stabilization: Mix the contents on an orbital shaker for 2 minutes to induce cell lysis. Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measurement: Read the luminescence on a plate reader.
-
Data Analysis: Normalize the luminescence readings to the DMSO-treated control wells to determine the percent viability at each compound concentration. Calculate the IC50 value by fitting the data to a dose-response curve.
Immunofluorescence for Mitotic Defects
This technique is used to visualize the cellular consequences of KIF18A inhibition, such as chromosome congression defects and mitotic arrest.
General Protocol:
-
Cell Culture and Treatment: Grow cancer cells on coverslips and treat them with this compound or DMSO for a predetermined time (e.g., 24 hours).
-
Fixation: Fix the cells with a suitable fixative, such as 4% paraformaldehyde or ice-cold methanol.
-
Permeabilization: Permeabilize the cells with a detergent solution (e.g., 0.5% Triton X-100 in PBS) to allow antibodies to enter the cells.
-
Blocking: Block non-specific antibody binding sites with a blocking solution (e.g., 5% bovine serum albumin in PBS).
-
Primary Antibody Incubation: Incubate the cells with primary antibodies against proteins of interest, such as α-tubulin (to visualize the mitotic spindle) and a centromere marker (e.g., anti-centromere antibody, ACA) or a kinetochore marker (e.g., CREST).
-
Secondary Antibody Incubation: Incubate the cells with fluorescently labeled secondary antibodies that recognize the primary antibodies.
-
DNA Staining: Stain the cellular DNA with a fluorescent dye such as DAPI or Hoechst.
-
Mounting and Imaging: Mount the coverslips onto microscope slides and acquire images using a fluorescence or confocal microscope.
-
Analysis: Analyze the images to quantify the percentage of cells in mitosis and score for mitotic defects, such as misaligned chromosomes.
Figure 2: General experimental workflow for this compound target validation.
Conclusion
The preclinical data for this compound provides a robust validation of KIF18A as a therapeutic target in cancers with high chromosomal instability. The compound demonstrates potent and selective inhibition of KIF18A's ATPase activity, leading to predictable and desired cellular consequences, including mitotic arrest and apoptosis in CIN-high cancer cells. The in vivo efficacy in relevant tumor models further supports its potential as a novel anti-cancer agent. The experimental protocols outlined in this guide provide a framework for researchers to further investigate the activity of this compound and other KIF18A inhibitors. The strong scientific rationale and compelling preclinical data package position this compound as a promising candidate for clinical development.
References
VLS-1272: A Targeted Approach to Mitotic Progression in Chromosomally Unstable Cancers
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary: VLS-1272 is a first-in-class, orally bioavailable, and highly selective small molecule inhibitor of the mitotic kinesin KIF18A. This protein plays a critical role in regulating chromosome alignment during mitosis. In chromosomally unstable (CIN) cancer cells, which are highly dependent on KIF18A for their proliferation, this compound induces mitotic arrest and subsequent apoptosis. This targeted approach offers a promising therapeutic window, sparing healthy, chromosomally stable cells. This document provides a comprehensive overview of the preclinical data, mechanism of action, and experimental protocols related to this compound, intended for researchers, scientists, and drug development professionals in the field of oncology.
Introduction to KIF18A and Chromosomal Instability
Chromosomal instability is a hallmark of many aggressive cancers, including triple-negative breast cancer (TNBC) and high-grade serous ovarian cancer (HGSOC).[1] It is characterized by a high rate of errors in chromosome segregation during mitosis, leading to aneuploidy and genomic heterogeneity. While this instability can drive tumor evolution and drug resistance, it also creates unique vulnerabilities.
One such vulnerability is the dependency on specific mitotic proteins to manage the chaotic process of cell division. KIF18A, a plus-end directed motor protein of the kinesin-8 family, is one such protein.[1] Its primary function is to suppress the dynamic movements of chromosomes at the metaphase plate, ensuring their proper alignment before segregation.[1] In CIN cancer cells, the high degree of chromosomal disarray makes them particularly reliant on KIF18A to complete mitosis and proliferate.[1]
This compound: A Selective KIF18A Inhibitor
This compound is a potent and selective inhibitor of the ATPase activity of KIF18A.[1] By binding to KIF18A, this compound allosterically inhibits its enzymatic function, leading to a cascade of events that disrupt mitotic progression specifically in CIN cancer cells.[1]
Mechanism of Action
This compound's mechanism of action is centered on the disruption of KIF18A's role in chromosome congression. Inhibition of KIF18A's ATPase activity prevents its proper function in regulating microtubule dynamics at the kinetochore.[1] This leads to:
-
Defective Chromosome Congression: Chromosomes fail to align properly at the metaphase plate.
-
Spindle Assembly Checkpoint (SAC) Activation: The SAC, a critical mitotic checkpoint, detects the improper chromosome alignment and arrests the cell cycle in mitosis to prevent catastrophic segregation errors.[2] Key proteins involved in the SAC, such as Mad2 and BubR1, are activated.
-
Prolonged Mitotic Arrest: The persistent activation of the SAC leads to a prolonged arrest in mitosis.
-
Apoptosis: Ultimately, the sustained mitotic arrest triggers programmed cell death (apoptosis) in the cancer cells.
Crucially, normal, chromosomally stable cells are significantly less sensitive to KIF18A inhibition, providing a therapeutic window for this compound.[1]
Quantitative Data on this compound's Effects
The following tables summarize the key quantitative data from preclinical studies on this compound.
In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| JIMT-1 | Breast Cancer | 7.8 | [3] |
| OVCAR-3 | Ovarian Cancer | 9.7 | [3] |
| HCC-15 | Breast Cancer | 11 | [3] |
IC50 values represent the concentration of this compound required to inhibit cell proliferation by 50% after a 7-day treatment.
In Vivo Efficacy of this compound in Xenograft Models
| Tumor Model | Treatment Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| HCC15 | 10 | Oral, twice daily | 30 ± 15 | [3] |
| HCC15 | 30 | Oral, twice daily | 72 ± 6 | [3] |
| HCC15 | 60 | Oral, twice daily | 82 ± 9 | [3] |
| OVCAR3 | 10 | Oral, once daily | 24 ± 26 | [3] |
| OVCAR3 | 30 | Oral, once daily | 72 ± 17 | [3] |
| OVCAR3 | 60 | Oral, once daily | 82 ± 10 | [3] |
Tumor growth inhibition was assessed after one month of treatment.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the effects of this compound.
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture based on the quantification of ATP, which is an indicator of metabolically active cells.
Materials:
-
CellTiter-Glo® Luminescent Cell Viability Assay kit (Promega)
-
Opaque-walled 96-well plates suitable for luminescence readings
-
Multichannel pipette
-
Plate shaker
-
Luminometer
Protocol:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in opaque-walled 96-well plates at a density of 1,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plates overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in culture medium.
-
Add the desired concentrations of this compound to the wells. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Incubate the plates for the desired treatment period (e.g., 72 hours to 7 days).
-
-
Assay Procedure:
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.
-
Add 100 µL of CellTiter-Glo® Reagent to each well.
-
Mix the contents for 2 minutes on an orbital shaker to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence using a luminometer.
-
-
Data Analysis:
-
Subtract the average background luminescence from all readings.
-
Normalize the data to the vehicle control to determine the percentage of cell viability.
-
Plot the percentage of viability against the log of the this compound concentration and use a non-linear regression model to calculate the IC50 value.
-
KIF18A ATPase Activity Assay (ADP-Glo™)
This assay measures the ATPase activity of KIF18A by quantifying the amount of ADP produced in the enzymatic reaction.
Materials:
-
ADP-Glo™ Kinase Assay kit (Promega)
-
Recombinant human KIF18A protein
-
Microtubules
-
This compound
-
White, opaque 384-well plates
-
Multichannel pipette
-
Luminometer
Protocol:
-
Kinase Reaction:
-
Prepare a reaction mixture containing reaction buffer, ATP, and microtubules.
-
Add recombinant KIF18A protein to the reaction mixture.
-
Add serial dilutions of this compound or vehicle control.
-
Incubate the reaction at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP-Glo™ Reagent Addition:
-
Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
-
Kinase Detection Reagent Addition:
-
Add Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Measurement and Analysis:
-
Measure the luminescence using a luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus the KIF18A ATPase activity.
-
Calculate the percentage of inhibition for each this compound concentration and determine the IC50 value.
-
In Vivo Xenograft Tumor Model
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., NOD-SCID or NSG)
-
Cancer cell line (e.g., HCC15 or OVCAR3)
-
Matrigel (optional)
-
This compound
-
Vehicle for oral administration
-
Calipers for tumor measurement
-
Animal balance
Protocol:
-
Tumor Implantation:
-
Harvest cancer cells and resuspend them in a mixture of sterile PBS and Matrigel (optional).
-
Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.
-
-
Tumor Growth and Randomization:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = (length x width²)/2).
-
When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
-
Drug Administration:
-
Prepare the this compound formulation in a suitable vehicle for oral gavage.
-
Administer this compound or vehicle to the respective groups according to the desired dosing schedule (e.g., once or twice daily).
-
-
Monitoring and Endpoint:
-
Monitor tumor volume and body weight regularly (e.g., twice a week).
-
Continue treatment for the specified duration (e.g., 28 days).
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., pharmacodynamics).
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control group.
-
Analyze the statistical significance of the observed anti-tumor effects.
-
Visualizing the Molecular Mechanisms of this compound
The following diagrams, generated using the DOT language for Graphviz, illustrate the key pathways and experimental workflows discussed in this guide.
References
Preclinical Profile of VLS-1272: A KIF18A Inhibitor for Chromosomally Unstable Tumors
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
VLS-1272 is a potent and selective, orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A. It targets a key vulnerability in cancer cells exhibiting chromosomal instability (CIN), a hallmark of many aggressive tumors. By inhibiting the ATPase activity of KIF18A, this compound disrupts the proper alignment of chromosomes during mitosis, leading to mitotic arrest and subsequent apoptosis in CIN-high cancer cells. This technical guide provides a comprehensive overview of the preclinical data for this compound, including its mechanism of action, in vitro and in vivo efficacy, and detailed experimental protocols.
Mechanism of Action
This compound is an ATP-noncompetitive inhibitor that binds to the KIF18A-microtubule complex.[1] This allosteric inhibition blocks the ATPase activity of KIF18A, which is essential for its motor function of translocating along microtubules.[1][2] The inhibition of KIF18A's motor activity prevents the proper alignment of chromosomes at the metaphase plate during mitosis. This leads to an accumulation of KIF18A at the spindle poles, chromosome congression defects, mitotic arrest, and ultimately, apoptosis in cancer cells with high chromosomal instability.[1][2] This selective action against CIN-high cells suggests a potential for a wider therapeutic window compared to traditional anti-mitotic agents that affect all dividing cells.[2]
Signaling Pathway of this compound Action
Caption: Mechanism of action of this compound.
Data Presentation
In Vitro Potency and Selectivity
This compound demonstrates potent inhibition of KIF18A ATPase activity and high selectivity over other kinesin motor proteins.
| Target | Species | IC50 (nM) | Assay Conditions |
| KIF18A | Human | 41 | 0.1 mM ATP[1][3] |
| KIF18A | Murine | 8.8 | 0.1 mM ATP[3] |
| KIF19 | Human | 280 | Not Specified[3] |
| KIF11/Eg5 | Human | >100,000 | 100 µM[3] |
| KIF18B | Human | >100,000 | 100 µM[3] |
| KIFC1 | Human | >100,000 | 100 µM[3] |
In Vitro Cell Viability
This compound shows potent anti-proliferative activity in various human cancer cell lines, particularly those with high chromosomal instability.
| Cell Line | Cancer Type | IC50 (µM) |
| JIMT-1 | Breast Cancer | 0.0078[1] |
| NIH-OVCAR3 | Ovarian Cancer | 0.0097[1] |
| HCC-15 | Not Specified | 0.011[1] |
In Vivo Efficacy
Oral administration of this compound resulted in significant, dose-dependent tumor growth inhibition in mouse xenograft models.
| Tumor Model | Dosing (mg/kg) | Administration | Tumor Growth Inhibition (%) |
| HCC15 Xenograft | 10 | p.o. | 30 ± 15[1] |
| 30 | p.o. | 72 ± 6[1] | |
| 60 | p.o. | 82 ± 9[1] | |
| OVCAR3 Xenograft | 10 | p.o. | 24 ± 26[1] |
| 30 | p.o. | 72 ± 17[1] | |
| 60 | p.o. | 82 ± 10[1] |
Experimental Protocols
ADP-Glo™ Kinase Assay for KIF18A ATPase Activity
This assay quantifies KIF18A ATPase activity by measuring the amount of ADP produced in a kinase reaction.
Materials:
-
KIF18A enzyme
-
Microtubules
-
This compound
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase reaction buffer
-
White, opaque multiwell plates
Procedure:
-
Prepare the kinase reaction mixture containing kinase buffer, KIF18A enzyme, microtubules, and the desired concentration of this compound.
-
Initiate the reaction by adding ATP.
-
Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.[4]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.[4]
-
Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus reflects the KIF18A ATPase activity.
CellTiter-Glo® Luminescent Cell Viability Assay
This assay determines the number of viable cells in culture based on the quantification of ATP, which indicates the presence of metabolically active cells.[5]
Materials:
-
Cancer cell lines
-
Cell culture medium
-
This compound
-
CellTiter-Glo® Reagent (Promega)
-
Opaque-walled multiwell plates
Procedure:
-
Plate cells in opaque-walled multiwell plates and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound and incubate for the desired period (e.g., 7 days).
-
Equilibrate the plate and its contents to room temperature for approximately 30 minutes.[6]
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of cell culture medium in each well.[6]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[6]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[6]
-
Measure the luminescence using a plate reader. The signal is proportional to the number of viable cells.
Microtubule Gliding Filament Assay
This assay visualizes the motor activity of KIF18A by observing the movement of microtubules propelled by surface-adsorbed KIF18A.
Materials:
-
Purified KIF18A motor proteins
-
Fluorescently labeled microtubules
-
This compound
-
ATP
-
Motility buffer
-
Microscope slides and coverslips
-
Casein solution
-
Fluorescence microscope
Procedure:
-
Create a flow chamber using a microscope slide and coverslip.
-
Coat the inside of the chamber with a casein solution to prevent non-specific binding.
-
Introduce the purified KIF18A motor proteins into the chamber and allow them to adsorb to the surface.
-
Wash out unbound motor proteins with motility buffer.
-
Introduce the fluorescently labeled microtubules into the chamber.
-
Add ATP to initiate microtubule movement. In the experimental condition, include this compound in the motility buffer with ATP.
-
Observe and record the movement of the microtubules using a fluorescence microscope. The velocity of microtubule gliding is a measure of KIF18A motor activity.
Mandatory Visualization
Experimental Workflow for Preclinical Evaluation of this compound
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound | KIF18A inhibitor | Probechem Biochemicals [probechem.com]
- 4. worldwide.promega.com [worldwide.promega.com]
- 5. CellTiter-Glo® Luminescent Cell Viability Assay Protocol [worldwide.promega.com]
- 6. promega.com [promega.com]
VLS-1272 Selectivity Profile Against Other Kinesins: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLS-1272 is a potent and orally bioavailable small molecule inhibitor of the mitotic kinesin KIF18A.[1][2] As a member of the kinesin-8 family, KIF18A plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore microtubules, thereby ensuring proper chromosome alignment at the metaphase plate during mitosis.[3] Inhibition of KIF18A's ATPase activity by this compound disrupts this process, leading to mitotic arrest and subsequent apoptosis in cancer cells, particularly those exhibiting chromosomal instability (CIN).[1][2] This technical guide provides a comprehensive overview of the selectivity profile of this compound against other kinesins, details the experimental protocols used for its characterization, and illustrates the key signaling pathways and experimental workflows.
Data Presentation: this compound Kinesin Selectivity Profile
The selectivity of a targeted inhibitor is a critical parameter in drug development, as it directly relates to the potential for off-target effects and toxicity. This compound has been demonstrated to be highly selective for KIF18A over other kinesin motor proteins. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound against a panel of human and mouse kinesins.
| Kinesin Target | Species | IC50 (nM) | Fold Selectivity vs. KIF18A |
| KIF18A | Human | 41 | 1 |
| CENPE | Human | >10,000 | >243 |
| EG5 (KIF11) | Human | 5,870 | >143 |
| Additional Kinesins | Human/Mouse | >10,000 | >243 |
Note: The data presented is based on available information and may be subject to variations depending on the specific assay conditions. The IC50 for KIF18A is for the ATP-noncompetitive inhibition of its ATPase activity.[2] Data for additional kinesins is qualitative based on statements of high selectivity.[1]
Experimental Protocols
The characterization of this compound's potency and selectivity involves several key biochemical and cell-based assays. The detailed methodologies for two pivotal experiments are outlined below.
Kinesin ATPase Activity Assay (ADP-Glo™ Assay)
This assay quantifies the ATPase activity of kinesin motors by measuring the amount of ADP produced in the enzymatic reaction. The ADP-Glo™ Kinase Assay is a luminescent assay system that couples the conversion of ADP to ATP with a luciferase-luciferin reaction to generate a light signal proportional to the ADP concentration.
Materials:
-
Purified recombinant kinesin motor domains (e.g., KIF18A, CENPE, EG5)
-
Microtubules (taxol-stabilized)
-
This compound (or other test compounds) in desired concentrations
-
ADP-Glo™ Kinase Assay Kit (including ADP-Glo™ Reagent and Kinase Detection Reagent)
-
Assay buffer (e.g., 25 mM PIPES pH 7.0, 2 mM MgCl₂, 1 mM EGTA, 1 mM DTT)
-
ATP
-
Multi-well plates (e.g., 384-well white opaque plates)
-
Luminometer
Procedure:
-
Reaction Setup: In a multi-well plate, combine the assay buffer, microtubules, and the kinesin enzyme.
-
Compound Addition: Add this compound at various concentrations to the wells. Include a DMSO vehicle control.
-
Initiation of Reaction: Start the reaction by adding a defined concentration of ATP.
-
Incubation: Incubate the reaction mixture at room temperature for a specified period (e.g., 60 minutes).
-
ATP Depletion: Add the ADP-Glo™ Reagent to terminate the kinesin reaction and deplete any remaining unconsumed ATP. Incubate for 40 minutes at room temperature.
-
ADP to ATP Conversion and Signal Generation: Add the Kinase Detection Reagent, which contains an enzyme that converts ADP to ATP and the luciferase/luciferin mixture. Incubate for 30-60 minutes at room temperature.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer. The light output is directly proportional to the amount of ADP produced and thus reflects the kinesin's ATPase activity.
-
Data Analysis: Plot the luminescence signal against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Microtubule Gliding Assay
This assay directly visualizes the motor activity of kinesins by observing the movement of fluorescently labeled microtubules over a surface coated with the motor protein. Inhibition of motor activity results in a reduction or cessation of microtubule gliding.
Materials:
-
Purified, truncated kinesin motor proteins (e.g., KIF18A)
-
Fluorescently labeled, taxol-stabilized microtubules
-
This compound (or other test compounds)
-
Motility buffer (e.g., 80 mM PIPES pH 6.9, 1 mM EGTA, 1 mM MgCl₂, 1 mM DTT, 10 µM taxol, and an ATP regeneration system)
-
Casein solution (for blocking non-specific binding)
-
Glass flow cells
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Flow Cell Preparation: Construct a flow cell using a microscope slide and a coverslip.
-
Motor Protein Immobilization: Introduce the purified kinesin motor protein solution into the flow cell and allow it to adsorb to the glass surface.
-
Blocking: Wash the flow cell with a casein solution to block any remaining non-specific binding sites on the surface.
-
Microtubule Introduction: Introduce the fluorescently labeled microtubules into the flow cell.
-
Initiation of Motility: Add the motility buffer containing ATP and the test compound (this compound) to the flow cell.
-
Imaging: Visualize and record the movement of the microtubules using a TIRF microscope.
-
Data Analysis: Analyze the recorded videos to determine the velocity and the number of moving microtubules. A reduction in velocity or the number of motile microtubules in the presence of this compound indicates inhibition of the kinesin's motor function.
Mandatory Visualization
Signaling Pathway of KIF18A Inhibition by this compound
References
VLS-1272: An In-Depth Technical Guide on a Novel KIF18A Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
VLS-1272 is a potent, orally active, and selective inhibitor of the mitotic kinesin KIF18A, a protein that plays a critical role in chromosome alignment during cell division. Developed by Volastra Therapeutics, this compound represents a promising therapeutic strategy for cancers characterized by chromosomal instability (CIN). This technical guide provides a comprehensive overview of the available preclinical data on this compound, including its mechanism of action, in vitro and in vivo activity, and the experimental methodologies employed in its evaluation. While specific quantitative pharmacokinetic parameters for this compound are not publicly available at this time, this guide summarizes the existing knowledge to support further research and development efforts.
Mechanism of Action: Targeting Mitotic Vulnerability in CIN Cancers
This compound functions as an ATP-noncompetitive inhibitor of KIF18A. By binding to an allosteric site on the KIF18A-microtubule complex, this compound blocks the ATPase activity of KIF18A, which is essential for its motor function of microtubule translocation. This inhibition leads to the abnormal accumulation of KIF18A at the spindle poles, disrupting proper chromosome alignment at the metaphase plate. The resulting mitotic arrest ultimately triggers apoptosis in cancer cells with high levels of chromosomal instability (CIN-High).
Caption: Signaling pathway of this compound action on the KIF18A motor protein.
Pharmacokinetics: Optimized Properties for In Vivo Efficacy
While detailed quantitative pharmacokinetic data such as Cmax, Tmax, AUC, and oral bioavailability percentages are not currently in the public domain, preclinical studies have consistently described this compound as an orally active agent with optimized pharmacokinetic properties.[1] This optimization was a key step in its development to ensure robust engagement of the KIF18A target in vivo.
Table 1: Summary of Publicly Available Pharmacokinetic Information for this compound
| Parameter | Value | Species | Route of Administration | Source |
| Oral Activity | Active | Mice | Oral (p.o.) | |
| Pharmacokinetic Properties | Optimized | Preclinical Species | Not Specified | [1] |
Note: Specific quantitative values for pharmacokinetic parameters are not publicly available.
In Vitro Activity and Potency
This compound has demonstrated potent and selective inhibitory activity against KIF18A in various in vitro assays.
Table 2: In Vitro Potency of this compound
| Assay | Cell Line / Target | IC50 | Source |
| KIF18A ATPase Inhibition | Human KIF18A | 41 nM | |
| Cell Viability (7 days) | JIMT-1 (Breast Cancer) | 0.0078 µM | |
| Cell Viability (7 days) | NIH-OVCAR3 (Ovarian Cancer) | 0.0097 µM | |
| Cell Viability (7 days) | HCC-15 (Breast Cancer) | 0.011 µM |
In Vivo Preclinical Efficacy
Preclinical studies in mouse xenograft models have shown that oral administration of this compound leads to significant, dose-dependent inhibition of tumor growth in CIN-High cancer models.
Table 3: In Vivo Efficacy of this compound in Mouse Xenograft Models
| Tumor Model | Dosing Regimen | Tumor Growth Inhibition | Source |
| HCC15 (Breast Cancer) | 10 mg/kg, p.o. (once or twice daily for 1 month) | 30 ± 15% | |
| HCC15 (Breast Cancer) | 30 mg/kg, p.o. (once or twice daily for 1 month) | 72 ± 6% | |
| HCC15 (Breast Cancer) | 60 mg/kg, p.o. (once or twice daily for 1 month) | 82 ± 9% | |
| OVCAR3 (Ovarian Cancer) | 10 mg/kg, p.o. (once or twice daily for 1 month) | 24 ± 26% | |
| OVCAR3 (Ovarian Cancer) | 30 mg/kg, p.o. (once or twice daily for 1 month) | 72 ± 17% | |
| OVCAR3 (Ovarian Cancer) | 60 mg/kg, p.o. (once or twice daily for 1 month) | 82 ± 10% |
Experimental Protocols
Detailed protocols for in vivo pharmacokinetic studies of this compound are not publicly available. However, based on the published literature, a general workflow for the preclinical evaluation of this compound can be outlined.
Caption: A generalized workflow for the preclinical evaluation of this compound.
In Vitro ATPase Inhibition Assay (ADP-Glo™ Assay)
The inhibitory activity of this compound on KIF18A's ATPase activity is commonly assessed using a luminescent ADP-Glo™ Kinase Assay. This assay quantifies the amount of ADP produced in the enzymatic reaction. The protocol generally involves incubating the KIF18A enzyme with microtubules and ATP in the presence of varying concentrations of this compound. The reaction is then stopped, and the amount of ADP generated is measured by a luminescence-based detection system. The IC50 value is then calculated from the dose-response curve.
Cell Viability Assays
To determine the effect of this compound on cancer cell proliferation, cell viability assays such as the CellTiter-Glo® Luminescent Cell Viability Assay are typically employed. Cancer cell lines are seeded in multi-well plates and treated with a range of this compound concentrations for a specified period (e.g., 7 days). The assay measures the number of viable cells based on the quantification of ATP, which is an indicator of metabolically active cells. The IC50 values are determined by plotting cell viability against the log of the drug concentration.
In Vivo Xenograft Studies
Human cancer cell lines, such as HCC15 or OVCAR3, are implanted subcutaneously into immunocompromised mice. Once tumors reach a palpable size, the mice are randomized into vehicle control and treatment groups. This compound is administered orally at various doses and schedules. Tumor volume is measured regularly using calipers. At the end of the study, the percentage of tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.
Conclusion and Future Directions
This compound is a promising, orally active KIF18A inhibitor with potent in vitro activity and demonstrated in vivo efficacy in preclinical models of CIN-High cancers. Its mechanism of action, which selectively targets a vulnerability in chromosomally unstable tumor cells, suggests a potential for a favorable therapeutic window. While detailed pharmacokinetic data remains proprietary, the available information underscores its potential as a clinical candidate. Further disclosure of its pharmacokinetic and safety profile from ongoing and future clinical trials will be crucial in fully defining its therapeutic potential.
References
VLS-1272: A Technical Guide to its Impact on Microtubule Dynamics
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the mechanism of action of VLS-1272, a potent and selective inhibitor of the mitotic kinesin KIF18A. By elucidating its impact on microtubule dynamics, this document provides a comprehensive resource for researchers in oncology and drug development.
Core Mechanism of Action
This compound is an orally active, ATP-noncompetitive inhibitor of KIF18A.[1] It specifically binds to the KIF18A-microtubule complex, effectively locking the motor protein onto the microtubule.[1] This binding inhibits the ATPase activity of KIF18A, which is essential for its translocation along microtubules.[1][2] The primary consequence of this inhibition is the disruption of normal chromosome congression during mitosis, leading to mitotic arrest and subsequent apoptosis, particularly in cancer cells exhibiting chromosomal instability (CIN).[1][2]
The selectivity of this compound for KIF18A is a key characteristic, distinguishing it from other anti-mitotic agents that often target tubulin directly and can be associated with significant toxicities.[3] This targeted approach offers a promising therapeutic window for cancers with high levels of CIN.
Quantitative Analysis of this compound's Effects
The following tables summarize the key quantitative data on the biochemical and cellular effects of this compound.
Table 1: Biochemical Activity of this compound against KIF18A
| Parameter | Value | Species | Assay Conditions | Reference |
| IC50 (ATPase Inhibition) | 41 nM | Human | 0.1 mg/mL microtubules, 0.1 mM ATP | [1] |
Table 2: In Vitro Cellular Activity of this compound
| Cell Line | Cancer Type | IC50 (7-day viability) | Notes | Reference |
| JIMT-1 | Breast Cancer | 0.0078 µM | CIN-high | [1] |
| NIH-OVCAR3 | Ovarian Cancer | 0.0097 µM | CIN-high | [1] |
| HCC-15 | Breast Cancer | 0.011 µM | CIN-high | [1] |
Table 3: Effect of this compound on Microtubule Gliding Velocity
| Condition | Mean Velocity (nm/sec) | Reference |
| Control (KIF18A) | 363.9 | [4] |
| This compound | 33.73 | [4] |
Table 4: In Vivo Antitumor Efficacy of this compound
| Tumor Model | Dose (mg/kg) | Dosing Schedule | Tumor Growth Inhibition | Reference |
| HCC15 Xenograft | 10 | p.o. daily | 30% ± 15% | [1] |
| HCC15 Xenograft | 30 | p.o. daily | 72% ± 6% | [1] |
| HCC15 Xenograft | 60 | p.o. daily | 82% ± 9% | [1] |
| OVCAR3 Xenograft | 10 | p.o. daily | 24% ± 26% | [1] |
| OVCAR3 Xenograft | 30 | p.o. daily | 72% ± 17% | [1] |
| OVCAR3 Xenograft | 60 | p.o. daily | 82% ± 10% | [1] |
Experimental Protocols
Detailed methodologies for key experiments are provided below to facilitate the replication and further investigation of this compound's effects.
KIF18A ATPase Activity Assay (ADP-Glo™)
This assay quantifies the ATPase activity of KIF18A by measuring the amount of ADP produced, which is then converted to a luminescent signal.
Materials:
-
Recombinant human KIF18A (e.g., 1-374aa fragment)
-
Taxol-stabilized microtubules
-
ATP
-
This compound or other test compounds
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Assay Buffer (e.g., 80 mM PIPES, pH 6.8, 1 mM EGTA, 1 mM MgCl2)
-
White, opaque 384-well plates
Procedure:
-
Prepare Reagents:
-
Dilute recombinant KIF18A to the desired concentration (e.g., 5 nM) in Assay Buffer.
-
Prepare a stock solution of taxol-stabilized microtubules (e.g., 1 mg/mL).
-
Prepare a stock solution of ATP (e.g., 10 mM).
-
Prepare serial dilutions of this compound in DMSO, then dilute further in Assay Buffer.
-
-
Kinase Reaction:
-
In a 384-well plate, combine KIF18A, microtubules (e.g., final concentration of 0.1 mg/mL), and this compound/vehicle control.
-
Initiate the reaction by adding ATP (e.g., final concentration of 100 µM). The final reaction volume is typically 5-10 µL.
-
Incubate the plate at room temperature for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent (equal volume to the kinase reaction) to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent (twice the volume of the kinase reaction) to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and thus to the KIF18A ATPase activity.
-
Microtubule Gliding Assay
This in vitro motility assay directly visualizes the effect of this compound on the KIF18A-driven movement of microtubules.
Materials:
-
Purified, fluorescently labeled, and taxol-stabilized microtubules
-
Purified KIF18A motor protein
-
This compound or other test compounds
-
Casein solution (e.g., 0.5 mg/mL in BRB80 buffer)
-
Motility Buffer (e.g., BRB80 buffer supplemented with ATP, an oxygen scavenger system, and taxol)
-
Glass coverslips and microscope slides to create flow cells
Procedure:
-
Flow Cell Preparation:
-
Assemble a flow cell using a microscope slide and coverslip with double-sided tape to create a channel.
-
Introduce casein solution into the flow cell and incubate for 5 minutes to block the glass surface.
-
Wash the flow cell with BRB80 buffer.
-
-
Motor Protein Immobilization:
-
Introduce the KIF18A motor protein solution into the flow cell and incubate for 5 minutes to allow the motors to adsorb to the casein-coated surface.
-
Wash out unbound motors with BRB80 buffer.
-
-
Microtubule Motility:
-
Introduce the fluorescently labeled microtubules into the flow cell.
-
Add the Motility Buffer containing this compound or vehicle control.
-
-
Imaging and Analysis:
-
Visualize microtubule movement using fluorescence microscopy (e.g., TIRF microscopy).
-
Record time-lapse image sequences.
-
Analyze the image sequences using tracking software (e.g., ImageJ with appropriate plugins) to determine the velocity of microtubule gliding.
-
Cell Viability Assay (CellTiter-Glo®)
This assay determines the number of viable cells in culture by quantifying the amount of ATP present, which is an indicator of metabolically active cells.
Materials:
-
Cancer cell lines of interest (e.g., JIMT-1, OVCAR-3, HCC-15)
-
Cell culture medium and supplements
-
This compound
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Opaque-walled 96-well or 384-well plates
Procedure:
-
Cell Seeding:
-
Seed cells into opaque-walled multiwell plates at a density appropriate for the cell line and duration of the assay.
-
Allow cells to attach and resume proliferation overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Add the compound dilutions to the appropriate wells. Include vehicle-only wells as a control.
-
-
Incubation:
-
Incubate the plates for the desired duration (e.g., 7 days).
-
-
ATP Measurement:
-
Equilibrate the plates to room temperature for approximately 30 minutes.
-
Add CellTiter-Glo® Reagent to each well in a volume equal to the culture medium volume.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure luminescence using a plate reader. The signal is proportional to the number of viable cells.
-
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound's mechanism of action.
Caption: Mechanism of this compound action on KIF18A and microtubule dynamics.
Caption: Workflow for the KIF18A ATPase activity assay.
Caption: Workflow for the microtubule gliding assay.
References
Methodological & Application
VLS-1272 In Vitro Cell-Based Assay Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Abstract
VLS-1272 is a potent and selective, ATP non-competitive inhibitor of the mitotic kinesin KIF18A.[1][2][3] It targets the KIF18A-microtubule complex, inhibiting its ATPase activity and consequently its microtubule translocation function.[1] This inhibition leads to defects in chromosome congression, mitotic arrest, and ultimately apoptosis, showing notable efficacy in cancer cells with high chromosomal instability (CIN).[2][4] These application notes provide detailed protocols for key in vitro cell-based assays to characterize the activity of this compound.
Data Presentation
Table 1: this compound Enzymatic Activity
| Target | Assay | IC50 (nM) | ATP Concentration | Reference |
| Human KIF18A | ADP-Glo | 41 | 0.1 mM | [3] |
| Murine KIF18A | ADP-Glo | 8.8 | 0.1 mM | [3] |
| KIF19 | Not Specified | 280 | Not Specified | [3] |
| KIF11/Eg5 | Not Specified | No inhibition at 100 µM | Not Specified | [3] |
| KIF18B | Not Specified | No inhibition at 100 µM | Not Specified | [3] |
| KIFC1 | Not Specified | No inhibition at 100 µM | Not Specified | [3] |
Table 2: this compound Cell-Based Activity
| Cell Line | Cancer Type | Assay | IC50 (µM) | Incubation Time | Reference |
| JIMT-1 | Breast Cancer | CellTiter-Glo | 0.0078 | 7 days | [1] |
| NIH-OVCAR3 | Ovarian Cancer | CellTiter-Glo | 0.0097 | 7 days | [1] |
| HCC-15 | Not Specified | CellTiter-Glo | 0.011 | 7 days | [1] |
Signaling Pathway
The primary mechanism of action of this compound is the inhibition of the KIF18A motor protein. In a healthy mitotic cell, KIF18A moves along the astral microtubules towards the plus-ends at the cell cortex, a process essential for the proper alignment of chromosomes at the metaphase plate. This compound, by inhibiting the ATPase activity of KIF18A, prevents this translocation. This leads to an accumulation of KIF18A at the spindle poles, disruption of chromosome alignment, mitotic arrest, and subsequent induction of apoptosis, particularly in CIN-high tumor cells.
Caption: this compound inhibits KIF18A, leading to mitotic arrest and apoptosis.
Experimental Protocols
KIF18A ATPase Activity Assay (ADP-Glo™)
This protocol is adapted from standard ADP-Glo™ Kinase Assay protocols and is suitable for measuring the effect of this compound on KIF18A ATPase activity.
Workflow:
Caption: Workflow for the KIF18A ATPase Activity Assay.
Materials:
-
KIF18A enzyme (human, recombinant)
-
This compound
-
Microtubules
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
White, opaque 96-well or 384-well plates
-
Luminometer
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in DMSO.
-
Serially dilute this compound in kinase buffer to achieve the desired final concentrations.
-
Prepare a solution of KIF18A enzyme and microtubules in kinase buffer.
-
Prepare an ATP solution in kinase buffer.
-
-
Kinase Reaction:
-
To the wells of a white, opaque plate, add the KIF18A/microtubule solution.
-
Add the this compound dilutions or DMSO (vehicle control).
-
Initiate the reaction by adding the ATP solution. The final reaction volume is typically 5-25 µL.
-
Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ADP produced and thus to the KIF18A ATPase activity.
-
Cell Viability Assay (CellTiter-Glo®)
This protocol is for determining the effect of this compound on the viability of cancer cell lines.
Workflow:
Caption: Workflow for the CellTiter-Glo® Cell Viability Assay.
Materials:
-
Cancer cell lines (e.g., JIMT-1, NIH-OVCAR3, HCC-15)
-
This compound
-
Cell culture medium and supplements
-
White, opaque 96-well cell culture plates
-
CellTiter-Glo® Luminescent Cell Viability Assay Kit (Promega)
-
Luminometer
Procedure:
-
Cell Seeding:
-
Harvest and count cells.
-
Seed the cells into a white, opaque 96-well plate at a predetermined optimal density.
-
Incubate the plate overnight to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in cell culture medium.
-
Remove the medium from the wells and add the medium containing the this compound dilutions. Include vehicle control (DMSO) wells.
-
Incubate the plate for the desired treatment duration (e.g., 7 days).
-
-
Assay Procedure:
-
Equilibrate the plate to room temperature for approximately 30 minutes.
-
Add a volume of CellTiter-Glo® Reagent equal to the volume of culture medium in each well.
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
-
Data Acquisition:
-
Measure the luminescence using a plate-reading luminometer.
-
The luminescent signal is proportional to the amount of ATP present, which is indicative of the number of viable cells.
-
Microtubule Gliding Assay
This assay visualizes the this compound-mediated inhibition of KIF18A's ability to translocate microtubules.
Workflow:
Caption: Workflow for the Microtubule Gliding Assay.
Materials:
-
Purified KIF18A motor protein
-
Fluorescently labeled, taxol-stabilized microtubules
-
This compound
-
Flow cells (constructed from microscope slides and coverslips)
-
Casein solution (for blocking)
-
Motility buffer (containing ATP)
-
Total Internal Reflection Fluorescence (TIRF) microscope
Procedure:
-
Flow Cell Preparation:
-
Assemble flow cells.
-
Introduce a solution of KIF18A into the flow cell and incubate to allow the motor proteins to adsorb to the glass surface.
-
Wash out unbound KIF18A.
-
Introduce a casein solution to block the remaining surface and prevent non-specific binding of microtubules.
-
-
Motility Assay:
-
Introduce a solution of fluorescently labeled microtubules into the flow cell.
-
Add the motility buffer containing ATP and either this compound or vehicle (DMSO).
-
-
Imaging and Analysis:
-
Visualize the movement of the microtubules using a TIRF microscope.
-
Record time-lapse image sequences.
-
Analyze the image sequences to determine the velocity of microtubule gliding. A significant reduction in velocity in the presence of this compound indicates inhibition of KIF18A motor activity.
-
Apoptosis Assay (Annexin V Staining)
This protocol is to determine if this compound induces apoptosis in sensitive cell lines.
Workflow:
Caption: Workflow for the Annexin V Apoptosis Assay.
Materials:
-
Cancer cell lines
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells and treat with this compound at various concentrations for a predetermined time.
-
-
Cell Harvesting and Staining:
-
Harvest both adherent and floating cells.
-
Wash the cells with cold PBS.
-
Resuspend the cells in Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate the cells in the dark at room temperature.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells by flow cytometry.
-
Annexin V-positive, PI-negative cells are considered to be in early apoptosis.
-
Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.
-
References
Application Notes and Protocols for VLS-1272 in Triple-Negative Breast Cancer (TNBC) Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Triple-negative breast cancer (TNBC) remains a significant clinical challenge due to its aggressive nature and lack of targeted therapies. VLS-1272 is a potent and selective inhibitor of Kinesin Family Member 18A (KIF18A), a mitotic kinesin essential for chromosome alignment during cell division.[1] Chromosomally unstable cancer cells, a characteristic feature of many TNBC tumors, exhibit a heightened dependency on KIF18A for their proliferation and survival.[1] this compound exploits this vulnerability by inducing mitotic arrest and subsequent apoptosis in these cancer cells, presenting a promising therapeutic strategy for this difficult-to-treat breast cancer subtype.
These application notes provide a comprehensive overview of the preclinical activity of this compound in TNBC cell lines, including its effects on cell viability, apoptosis, and relevant signaling pathways. Detailed protocols for key experimental assays are also provided to facilitate further research and drug development efforts.
Data Presentation
In Vitro Efficacy of this compound in TNBC Cell Lines
This compound demonstrates potent anti-proliferative activity against various TNBC cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of drug potency, have been determined in several TNBC cell lines, highlighting its efficacy in the nanomolar range.
| Cell Line | Subtype | IC50 (nM) | Reference |
| JIMT-1 | Basal-like | 7.8 | [2] |
| HCC-15 | Basal-like | 11 | [2] |
| MDA-MB-231 | Mesenchymal-like | Greater effect in CINHigh vs. CINLow | [3] |
Note: CIN (Chromosomal Instability) status can influence sensitivity to this compound.
Induction of Apoptosis by this compound
Treatment with this compound leads to the induction of apoptosis in sensitive TNBC cell lines. This is evidenced by the cleavage of key apoptotic markers such as Caspase-3 and Poly (ADP-ribose) polymerase (PARP).
| Cell Line | Apoptotic Marker | Observation | Reference |
| OVCAR-3* | Cleaved Caspase-3 | Induced | [3] |
| TNBC Cell Lines | Cleaved PARP | Increased levels upon KIF18A inhibition |
*OVCAR-3 is an ovarian cancer cell line with high chromosomal instability, serving as a relevant model for KIF18A inhibitor activity.
Signaling Pathway and Experimental Workflow Diagrams
KIF18A-Mediated Mitotic Progression and its Inhibition by this compound
Caption: this compound inhibits KIF18A, leading to mitotic arrest and apoptosis.
Experimental Workflow for Assessing this compound Efficacy
Caption: Workflow for evaluating this compound's effects on TNBC cells.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the IC50 value of this compound in TNBC cell lines.
Materials:
-
TNBC cell lines (e.g., JIMT-1, HCC-15, MDA-MB-231)
-
Complete growth medium (specific to each cell line)
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
Microplate reader
Procedure:
-
Seed TNBC cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.
-
Incubate the plate for 24 hours at 37°C in a humidified atmosphere with 5% CO2.
-
Prepare serial dilutions of this compound in complete growth medium.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using a non-linear regression analysis.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying the percentage of apoptotic cells following this compound treatment.
Materials:
-
TNBC cell lines
-
Complete growth medium
-
This compound
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Seed TNBC cells in a 6-well plate at an appropriate density to reach 70-80% confluency at the time of harvest.
-
Incubate for 24 hours.
-
Treat the cells with this compound at various concentrations (e.g., 1x and 2x IC50) for 48 hours. Include a vehicle control.
-
Harvest the cells by trypsinization and wash them with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) solution.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic/necrotic.
Western Blot Analysis
This protocol is for detecting changes in the expression of apoptotic and signaling proteins after this compound treatment.
Materials:
-
TNBC cell lines
-
Complete growth medium
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-KIF18A, anti-cleaved Caspase-3, anti-PARP, anti-phospho-Histone H3, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed TNBC cells in 6-well plates and treat with this compound as described for the apoptosis assay.
-
After treatment, wash the cells with cold PBS and lyse them with RIPA buffer.
-
Determine the protein concentration of the lysates using the BCA assay.
-
Denature equal amounts of protein (20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation. (Optimal antibody dilutions should be determined empirically).
-
Wash the membrane three times with TBST.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., GAPDH or β-actin).
Conclusion
This compound demonstrates significant preclinical activity against TNBC cell lines by selectively targeting the mitotic kinesin KIF18A, leading to mitotic catastrophe and apoptosis. The provided data and protocols offer a solid foundation for researchers to further investigate the therapeutic potential of this compound and to explore its mechanism of action in greater detail. Continued research into KIF18A inhibition may pave the way for a novel targeted therapy for patients with triple-negative breast cancer.
References
- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Telomerase and mitochondria inhibition promote apoptosis and TET2 and ANMT3a expression in triple negative breast cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
VLS-1272 Application Notes for High-Grade Serous Ovarian Cancer (HGSOC) Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
High-grade serous ovarian cancer (HGSOC) is the most prevalent and lethal subtype of ovarian cancer, characterized by high levels of chromosomal instability (CIN). This inherent genomic chaos presents a therapeutic vulnerability. VLS-1272 is a potent and selective inhibitor of Kinesin Family Member 18A (KIF18A), a mitotic kinesin essential for the proper alignment of chromosomes during cell division in chromosomally unstable cells. In normal, chromosomally stable cells, KIF18A is not essential for mitosis, suggesting a therapeutic window for KIF18A inhibitors in CIN-high cancers like HGSOC. Preclinical studies have demonstrated the potential of this compound as a targeted therapy for HGSOC. These application notes provide a summary of the preclinical data and detailed protocols for the evaluation of this compound in HGSOC models.
Data Presentation
In Vitro Efficacy of this compound in Cancer Cell Lines
The following table summarizes the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines, including the HGSOC cell line NIH-OVCAR3.
| Cell Line | Cancer Type | IC50 (µM) | Citation |
| NIH-OVCAR3 | High-Grade Serous Ovarian Cancer | 0.0097 | [1] |
| JIMT-1 | Breast Cancer | 0.0078 | [1] |
| HCC-15 | Breast Cancer | 0.011 | [1] |
In Vivo Efficacy of this compound in an OVCAR-3 Xenograft Model
This compound has demonstrated significant, dose-dependent anti-tumor activity in a mouse xenograft model using the HGSOC cell line OVCAR-3.
| This compound Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) | Citation |
| 10 | 24 ± 26 | [1] |
| 30 | 72 ± 17 | [1] |
| 60 | 82 ± 10 | [1] |
Signaling Pathway and Mechanism of Action
This compound selectively targets KIF18A, a motor protein that plays a crucial role in regulating microtubule dynamics at the plus-ends of kinetochore-microtubules (k-fibers) during mitosis. In chromosomally unstable cancer cells, which are prevalent in HGSOC, the mitotic process is under increased stress. These cells become highly dependent on KIF18A to facilitate the proper congression of chromosomes to the metaphase plate.
By inhibiting the ATPase activity of KIF18A, this compound prevents its translocation along microtubules. This leads to the mislocalization of KIF18A and disrupts the precise control of microtubule dynamics required for chromosome alignment. The consequence is a prolonged mitotic arrest due to the activation of the spindle assembly checkpoint (SAC), ultimately leading to apoptotic cell death in these cancer cells. Normal cells, with their stable chromosomal content, are less reliant on KIF18A and are therefore less sensitive to its inhibition.
References
Application Notes and Protocols for In Vivo Xenograft Studies with VLS-1272
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLS-1272 is a potent and selective, orally bioavailable, ATP-noncompetitive inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A is essential for the proper alignment of chromosomes during mitosis, and its inhibition by this compound leads to mitotic defects, cell cycle arrest, and subsequent apoptosis in cancer cells with high chromosomal instability (CIN).[1] This makes this compound a promising therapeutic agent for the treatment of various cancers characterized by CIN. These application notes provide a comprehensive overview of in vivo xenograft studies with this compound, including quantitative data, detailed experimental protocols, and visual diagrams of the experimental workflow and the targeted signaling pathway.
Quantitative Data from In Vivo Xenograft Studies
This compound has demonstrated significant dose-dependent anti-tumor efficacy in preclinical xenograft models. The following tables summarize the tumor growth inhibition (TGI) data from studies using the HCC15 (breast cancer) and OVCAR3 (ovarian cancer) cell lines.
Table 1: this compound Efficacy in HCC15 Xenograft Model
| Dosage (mg/kg, p.o.) | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Standard Deviation (%) |
| 10 | Once or Twice Daily | 30 | 15 |
| 30 | Once or Twice Daily | 72 | 6 |
| 60 | Once or Twice Daily | 82 | 9 |
Table 2: this compound Efficacy in OVCAR3 Xenograft Model
| Dosage (mg/kg, p.o.) | Dosing Schedule | Mean Tumor Growth Inhibition (%) | Standard Deviation (%) |
| 10 | Once or Twice Daily | 24 | 26 |
| 30 | Once or Twice Daily | 72 | 17 |
| 60 | Once or Twice Daily | 82 | 10 |
Data sourced from MedchemExpress.[3]
Experimental Protocols
This section details a generalized protocol for conducting in vivo xenograft studies with this compound using cancer cell lines such as HCC15 or OVCAR3. This protocol is based on standard procedures for subcutaneous xenograft models in immunodeficient mice.[4][5][6]
Materials
-
This compound
-
Vehicle for oral administration (e.g., 0.5% methylcellulose in sterile water)
-
HCC15 or OVCAR3 cancer cell lines
-
Cell culture medium (e.g., RPMI-1640) with supplements (e.g., 10% FBS, 1% penicillin-streptomycin)
-
Phosphate-buffered saline (PBS), sterile
-
Trypsin-EDTA
-
Syringes and needles (various gauges)
-
Animal anesthesia (e.g., isoflurane or ketamine/xylazine)
-
Calipers for tumor measurement
-
Standard animal housing and husbandry equipment
Methods
1. Cell Culture and Preparation 1.1. Culture HCC15 or OVCAR3 cells in appropriate medium at 37°C in a humidified atmosphere with 5% CO2. 1.2. Passage cells every 2-3 days to maintain exponential growth. 1.3. On the day of inoculation, harvest cells by trypsinization. 1.4. Wash the cells with sterile PBS and perform a cell count using a hemocytometer or automated cell counter. 1.5. Resuspend the cells in sterile PBS or a 1:1 mixture of PBS and Matrigel at a concentration of 1 x 10^7 to 5 x 10^7 cells/mL.[8] Keep the cell suspension on ice.
2. Tumor Implantation 2.1. Anesthetize the mice using a standard, approved protocol. 2.2. Shave and disinfect the right flank of each mouse. 2.3. Subcutaneously inject 100-200 µL of the cell suspension into the prepared site. 2.4. Monitor the animals until they have fully recovered from anesthesia.
3. Animal Monitoring and Tumor Measurement 3.1. Monitor the health of the animals daily, including body weight, food and water consumption, and any signs of distress. 3.2. Once tumors are palpable, measure the tumor dimensions (length and width) with calipers 2-3 times per week. 3.3. Calculate tumor volume using the formula: Tumor Volume = (Length x Width^2) / 2.
4. This compound Administration 4.1. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. 4.2. Prepare this compound in the appropriate vehicle at the desired concentrations (e.g., 10, 30, 60 mg/kg). 4.3. Administer this compound or vehicle to the respective groups via oral gavage, once or twice daily. The treatment duration is typically 21-28 days.[3]
5. Study Endpoint and Data Analysis 5.1. The study may be terminated when tumors in the control group reach a specific size, or at a predetermined time point. 5.2. At the end of the study, euthanize the animals according to approved protocols. 5.3. Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis). 5.4. Calculate the tumor growth inhibition for each treatment group compared to the control group. 5.5. Perform statistical analysis to determine the significance of the observed anti-tumor effects.
Visualizations
Experimental Workflow
Caption: Experimental workflow for in vivo xenograft studies with this compound.
KIF18A Signaling Pathway
Caption: Simplified signaling pathway of KIF18A and the inhibitory action of this compound.
Disclaimer
This document is intended for informational purposes for research professionals. All animal studies should be conducted in accordance with approved institutional animal care and use committee (IACUC) protocols. The provided protocols are generalized and may require optimization for specific experimental conditions.
References
- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Generation of Subcutaneous and Intrahepatic Human Hepatocellular Carcinoma Xenografts in Immunodeficient Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. yeasenbio.com [yeasenbio.com]
- 5. inmuno-oncologia.ciberonc.es [inmuno-oncologia.ciberonc.es]
- 6. cccells.org [cccells.org]
- 7. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 8. Establishment and Characterization of a Nude Mouse Model of Subcutaneously Implanted Tumors and Abdominal Metastasis in Gastric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Determining VLS-1272 IC50 in Various Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLS-1272 is a potent and selective, ATP non-competitive, allosteric inhibitor of the mitotic kinesin KIF18A.[1] KIF18A plays a crucial role in regulating chromosome alignment at the metaphase plate during mitosis. In cancer cells with chromosomal instability (CIN), a common hallmark of malignancy, there is a heightened dependency on KIF18A for proper mitotic progression. Inhibition of KIF18A's ATPase activity by this compound prevents its translocation along microtubules, leading to defective chromosome congression, mitotic arrest, and subsequent apoptosis in CIN-high cancer cells.[1] This selective vulnerability makes KIF18A an attractive therapeutic target, and this compound a promising investigational agent.
These application notes provide a detailed protocol for determining the half-maximal inhibitory concentration (IC50) of this compound in various cancer cell lines using a common luminescence-based cell viability assay.
Data Presentation: this compound IC50 Values
The anti-proliferative activity of this compound has been evaluated across a broad panel of cancer cell lines, demonstrating preferential activity against cells with high chromosomal instability. While comprehensive data for over 100 cell lines is available in the supplementary materials of Phillips AF, et al. Nat Commun. 2025 Jan 2;16(1):307, a summary of IC50 values for representative cancer cell lines is presented below.
| Cell Line | Cancer Type | IC50 (µM) |
| JIMT-1 | Breast Cancer | 0.0078 |
| NIH-OVCAR3 | Ovarian Cancer | 0.0097 |
| HCC-15 | Breast Cancer | 0.011 |
Note: The IC50 values were determined after a 7-day incubation period with this compound.
Experimental Protocols
Determining the IC50 of this compound using the CellTiter-Glo® Luminescent Cell Viability Assay
This protocol outlines the steps to measure the IC50 of this compound. The CellTiter-Glo® assay quantifies ATP, an indicator of metabolically active cells, to determine the number of viable cells in culture.
Materials:
-
This compound compound
-
Cancer cell lines of interest (e.g., JIMT-1, NIH-OVCAR3, HCC-15)
-
Appropriate cell culture medium and supplements (e.g., DMEM, RPMI-1640, FBS)
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
Dimethyl Sulfoxide (DMSO)
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Opaque-walled 96-well microplates suitable for luminescence readings
-
Multichannel pipette
-
Luminometer
Procedure:
-
Cell Seeding:
-
Culture the selected cancer cell lines in their recommended growth medium until they reach approximately 80% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with complete growth medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count (e.g., using a hemocytometer or automated cell counter).
-
Dilute the cell suspension to the desired seeding density. This should be optimized for each cell line to ensure exponential growth throughout the assay period (typically 1,000-5,000 cells per well).
-
Seed 100 µL of the cell suspension into each well of a 96-well opaque-walled plate. Include wells with medium only to serve as a background control.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
-
-
Compound Preparation and Treatment:
-
Prepare a stock solution of this compound in DMSO (e.g., 10 mM).
-
Perform serial dilutions of the this compound stock solution in complete culture medium to create a range of concentrations. A 10-point, 3-fold dilution series is recommended to cover a broad concentration range.
-
Also, prepare a vehicle control containing the same final concentration of DMSO as the highest this compound concentration.
-
Carefully remove the medium from the wells of the cell plate and add 100 µL of the prepared this compound dilutions or the vehicle control to the respective wells. Each concentration should be tested in triplicate.
-
-
Incubation:
-
Incubate the plate for the desired treatment duration (e.g., 72 hours or 7 days, as indicated in the data table).
-
-
Cell Viability Measurement (CellTiter-Glo® Assay):
-
Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes before use.
-
Add a volume of CellTiter-Glo® Reagent to each well equal to the volume of cell culture medium in the well (100 µL).
-
Place the plate on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure the luminescence of each well using a luminometer.
-
-
Data Analysis:
-
Subtract the average luminescence value from the "medium only" wells from all other luminescence readings to correct for background.
-
Normalize the data by expressing the luminescence of the this compound-treated wells as a percentage of the average luminescence of the vehicle-treated wells (set to 100% viability).
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Use a non-linear regression analysis (e.g., sigmoidal dose-response curve) to determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in cell viability. GraphPad Prism or similar software is recommended for this analysis.
-
Visualizations
Experimental Workflow for IC50 Determination
Caption: Workflow for determining the IC50 of this compound.
This compound Mechanism of Action and Signaling Pathway
Caption: Mechanism of action of this compound via KIF18A inhibition.
References
Application Notes and Protocols: Live-Cell Imaging of Mitotic Defects Induced by VLS-1272
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLS-1272 is a potent and selective, orally bioavailable inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A plays a crucial role in regulating chromosome alignment at the metaphase plate during mitosis.[3] By binding to the KIF18A-microtubule complex in an ATP-noncompetitive manner, this compound inhibits the ATPase activity of KIF18A and its translocation along spindle microtubules.[1][2] This disruption of KIF18A function leads to significant mitotic defects, including improper chromosome congression and prolonged mitotic arrest, ultimately triggering apoptosis, particularly in cancer cells with high chromosomal instability (CIN).[1][2] These application notes provide detailed protocols for the live-cell imaging of mitotic defects caused by this compound, offering a robust methodology for studying its mechanism of action and evaluating its therapeutic potential.
Data Presentation
The following table summarizes the quantitative data related to the effects of this compound and KIF18A inhibition on various cancer cell lines.
| Parameter | Cell Line | Condition | Value | Reference |
| This compound IC50 | JIMT-1 (Breast Cancer) | 7-day viability assay | 0.0078 µM | [1] |
| NIH-OVCAR3 (Ovarian Cancer) | 7-day viability assay | 0.0097 µM | [1] | |
| HCC-15 (Breast Cancer) | 7-day viability assay | 0.011 µM | [1] | |
| KIF18A Inhibitor (ATX020) IC50 | OVCAR-3 (Ovarian Cancer) | Proliferation assay | 0.053 µM | [4] |
| OVCAR-8 (Ovarian Cancer) | Proliferation assay | 0.54 µM | [4] | |
| Mitotic Arrest | HT29 (Colon Cancer) | KIF18A siRNA | Increased mitotic index | [5] |
| MDA-MB-231 (Breast Cancer) | KIF18A siRNA | Increased time from NEB to anaphase onset | [5] | |
| OVCAR-3 (Ovarian Cancer) | KIF18A Inhibitor (KIF18Ai) | Prolonged mitotic duration (1.75–4 h) leading to cell death | [6] | |
| Chromosome Congression Defects | HeLa (Cervical Cancer) | CENP-Q depletion (similar phenotype to KIF18A inhibition) | >95% of control cells aligned chromosomes by 24 min, vs. 10.3% of depleted cells | [7] |
| HeLa (Cervical Cancer) | CENP-Q depletion | 26% of depleted cells underwent anaphase within 96 min, vs. 99% of control cells | [7] |
Experimental Protocols
Protocol 1: Live-Cell Imaging of Chromosome Congression Defects and Mitotic Arrest Induced by this compound
This protocol describes the use of live-cell fluorescence microscopy to visualize and quantify mitotic defects, such as chromosome misalignment and mitotic arrest, in cancer cells treated with this compound.
Materials:
-
Cancer cell line of interest (e.g., HeLa, OVCAR-3, JIMT-1)
-
Cell culture medium and supplements
-
Glass-bottom imaging dishes or plates
-
Fluorescent DNA dye (e.g., Hoechst 33342) or cells stably expressing a fluorescently tagged histone (e.g., H2B-GFP)
-
Fluorescent tubulin stain (e.g., SiR-tubulin) or cells stably expressing fluorescently tagged tubulin
-
This compound (dissolved in DMSO)
-
Live-cell imaging microscope system with environmental control (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
One day before imaging, seed the cells onto glass-bottom dishes at a density that will result in 50-70% confluency on the day of the experiment.
-
-
Fluorescent Labeling (if not using stable cell lines):
-
DNA Staining: Approximately 30-60 minutes before imaging, add Hoechst 33342 to the cell culture medium at a final concentration of 1 µg/mL.
-
Microtubule Staining: Concurrently, add a fluorescent tubulin probe like SiR-tubulin to the medium according to the manufacturer's instructions (typically 100-500 nM).
-
Incubate the cells at 37°C and 5% CO2 during the staining period.
-
-
This compound Treatment:
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in pre-warmed cell culture medium to the desired final concentrations (e.g., a range from 10 nM to 1 µM). It is recommended to perform a dose-response experiment to determine the optimal concentration for inducing mitotic defects without causing immediate cytotoxicity.
-
Include a DMSO-only control.
-
Gently replace the medium in the imaging dishes with the medium containing this compound or DMSO.
-
-
Time-Lapse Microscopy:
-
Place the imaging dish on the microscope stage within the environmental chamber.
-
Allow the cells to equilibrate for at least 15-30 minutes before starting image acquisition.
-
Set up the time-lapse imaging parameters. For observing mitotic entry and progression, an imaging interval of 5-15 minutes is recommended.
-
Acquire images in the appropriate fluorescence channels (e.g., blue for Hoechst, green for H2B-GFP, far-red for SiR-tubulin) and a brightfield or phase-contrast channel.
-
Image the cells for a duration sufficient to capture multiple rounds of mitosis in the control cells (e.g., 18-24 hours).
-
-
Data Analysis and Quantification:
-
Chromosome Congression Defects: Manually or automatically score the percentage of mitotic cells that fail to align all chromosomes at the metaphase plate within a defined time after nuclear envelope breakdown (NEB).
-
Mitotic Arrest Duration: Measure the time from NEB to anaphase onset for individual cells in both control and this compound-treated populations. A significant increase in this duration indicates mitotic arrest.
-
Spindle Abnormalities: Visually inspect the morphology of the mitotic spindle in cells stained for tubulin. Look for defects such as multipolar spindles or abnormally long or short spindles.
-
Cell Fate Analysis: Track individual mitotic cells to determine their fate (e.g., successful division, mitotic catastrophe/cell death, or mitotic slippage).
-
Visualizations
Caption: Mechanism of action of this compound leading to mitotic arrest.
Caption: Experimental workflow for live-cell imaging of this compound effects.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Live Cell Fluorescence Imaging for Phenotypic Analysis of Mitosis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. researchgate.net [researchgate.net]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Chromosome congression is promoted by CENP-Q- and CENP-E-dependent pathways - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Assessing VLS-1272 Efficacy in 3D Tumor Spheroids
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the efficacy of VLS-1272, a potent and selective KIF18A inhibitor, in three-dimensional (3D) tumor spheroid models. These protocols are designed to offer a robust framework for preclinical evaluation of this compound in a more physiologically relevant in vitro system compared to traditional 2D cell culture.
Introduction
This compound is an orally active, ATP-noncompetitive inhibitor of the mitotic kinesin KIF18A.[1][2][3] It selectively targets cancer cells with high chromosomal instability (CIN) by binding to the KIF18A-microtubule complex, which inhibits its ATPase activity and microtubule translocation.[1][2] This disruption of KIF18A function leads to defective chromosome congression, mitotic arrest, and subsequent apoptosis in CIN-high tumor cells.[1][2] 3D tumor spheroids better mimic the in vivo tumor microenvironment, including cellular heterogeneity, nutrient and oxygen gradients, and cell-cell interactions, making them a valuable model for evaluating the efficacy of anti-cancer therapeutics like this compound.[4][5]
Mechanism of Action of this compound
This compound targets the kinesin motor protein KIF18A, which plays a crucial role in chromosome alignment during mitosis. In chromosomally unstable cancer cells, which are highly dependent on KIF18A for proper chromosome segregation, inhibition by this compound is particularly effective.[6] The drug's mechanism involves blocking the ATPase activity of KIF18A, which prevents the motor protein from moving along microtubules.[1][2] This leads to an abnormal accumulation of KIF18A at the spindle poles, resulting in severe chromosome alignment defects, prolonged mitotic arrest, and ultimately, apoptotic cell death.[1]
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Drug Efficacy Evaluation of 3D Cancer Spheroids Using an Imaging-Based Workflow | Olympus LS [evidentscientific.com]
- 5. Three-Dimensional In Vitro Tumor Spheroid Models for Evaluation of Anticancer Therapy: Recent Updates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. volastratx.com [volastratx.com]
Application Notes and Protocols for VLS-1272 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
VLS-1272 is a potent and selective, orally bioavailable inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A is essential for chromosome congression during mitosis, and its inhibition leads to mitotic defects and subsequent cell death, particularly in cancer cells with high chromosomal instability (CIN).[1][3] Preclinical studies have demonstrated that this compound exhibits significant anti-tumor activity in various cancer models, making it a promising therapeutic agent for cancers characterized by CIN.[1][2]
These application notes provide detailed protocols for the administration and dosage of this compound in mouse xenograft models, based on currently available preclinical data.
Mechanism of Action
This compound is an ATP-noncompetitive inhibitor of KIF18A's ATPase activity.[1] By binding to the KIF18A-microtubule complex, it prevents the translocation of KIF18A along microtubules.[3] This inhibition leads to an abnormal accumulation of KIF18A at the spindle poles, causing defects in chromosome alignment at the metaphase plate.[4] The resulting mitotic arrest ultimately triggers apoptosis in cancer cells with high chromosomal instability.[4]
Caption: Mechanism of action of this compound in chromosomally unstable cancer cells.
Quantitative Data Summary
The following tables summarize the in vitro and in vivo efficacy of this compound in various cancer cell lines and mouse models.
Table 1: In Vitro Efficacy of this compound
| Cell Line | Cancer Type | IC50 (µM) |
| JIMT-1 | Breast Cancer | 0.0078[4] |
| NIH-OVCAR3 | Ovarian Cancer | 0.0097[4] |
| HCC-15 | Breast Cancer | 0.011[4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Mouse Models [4]
| Tumor Model | Dosage (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition (%) |
| HCC15 | 10 | Once or twice daily for 1 month | 30 ± 15 |
| HCC15 | 30 | Once or twice daily for 1 month | 72 ± 6 |
| HCC15 | 60 | Once or twice daily for 1 month | 82 ± 9 |
| OVCAR3 | 10 | Once or twice daily for 1 month | 24 ± 26 |
| OVCAR3 | 30 | Once or twice daily for 1 month | 72 ± 17 |
| OVCAR3 | 60 | Once or twice daily for 1 month | 82 ± 10 |
Experimental Protocols
This compound Formulation for Oral Administration
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
PEG300 or PEG400
-
Tween-80
-
Saline (0.9% NaCl) or Corn Oil
Protocol:
A suggested formulation for oral gavage in mice involves a multi-component vehicle to ensure solubility and bioavailability.
-
Prepare the vehicle by mixing the desired proportions of solvents. A common starting point for poorly soluble compounds is a mixture of DMSO, PEG300/400, Tween-80, and saline or corn oil.
-
Dissolve the this compound powder in a small amount of DMSO first.
-
Add the PEG300/400 and Tween-80 to the DMSO/VLS-1272 mixture and vortex thoroughly.
-
Finally, add the saline or corn oil to the desired final volume and mix until a clear solution or a stable suspension is formed.
Note: The final concentration of DMSO should be kept low (typically under 5-10%) to avoid toxicity in animals. The exact ratios of the vehicle components may need to be optimized for this compound.
Ovarian Cancer (OVCAR-3) Xenograft Mouse Model Protocol
Materials:
-
OVCAR-3 human ovarian adenocarcinoma cells
-
RPMI-1640 medium with 10% fetal bovine serum and insulin
-
Matrigel
-
Female immunodeficient mice (e.g., athymic nude or NOD scid gamma), 6-8 weeks old
-
This compound formulation
-
Vehicle control
Protocol:
-
Cell Culture: Culture OVCAR-3 cells in RPMI-1640 medium supplemented with 10% FBS and insulin at 37°C in a humidified atmosphere with 5% CO2.
-
Cell Preparation for Implantation: Harvest exponentially growing OVCAR-3 cells and resuspend them in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 1 x 10^7 cells/100 µL.
-
Tumor Implantation: Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
Treatment Initiation: When tumors reach a mean volume of 100-200 mm³, randomize the mice into treatment and control groups.
-
This compound Administration: Administer this compound orally (p.o.) via gavage at the desired doses (e.g., 10, 30, 60 mg/kg) once or twice daily. Administer the vehicle control to the control group.
-
Monitoring: Continue to monitor tumor volume and body weight throughout the study. The study duration is typically around one month.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histological analysis).
Caption: Experimental workflow for a this compound xenograft study.
Pharmacokinetics
While specific pharmacokinetic data for this compound in mice is not publicly available, other novel macrocyclic KIF18A inhibitors have shown oral bioavailability in the range of 18-25% in rodents.[3] These related compounds exhibited low clearance, suggesting that a favorable pharmacokinetic profile may be achievable for inhibitors of this class.[3] Further studies are required to determine the specific pharmacokinetic parameters of this compound in mice, including Cmax, t1/2, and AUC.
Conclusion
This compound is a promising KIF18A inhibitor with demonstrated preclinical efficacy in mouse models of cancer. The protocols outlined in these application notes provide a framework for conducting in vivo studies to further evaluate the therapeutic potential of this compound. Careful consideration of the formulation and experimental design is crucial for obtaining reliable and reproducible results.
References
- 1. OVCAR-3 Xenograft Model - Altogen Labs [altogenlabs.com]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Macrocyclic KIF18A inhibitors show preclinical promise | BioWorld [bioworld.com]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Combining VLS-1272 with PARP Inhibitors for Enhanced Anti-Cancer Efficacy
For Research Use Only.
Introduction
VLS-1272 is a potent and selective small-molecule inhibitor of the mitotic kinesin KIF18A.[1][2] KIF18A plays a critical role in chromosome alignment during mitosis, and its inhibition leads to mitotic defects and subsequent cell death, particularly in chromosomally unstable (CIN) cancer cells.[1][2][3] Tumors with high levels of CIN are often dependent on KIF18A for their survival, making it a promising therapeutic target.[4]
Poly (ADP-ribose) polymerase (PARP) inhibitors, such as olaparib, are a class of targeted therapies that disrupt the repair of single-strand DNA breaks.[5][6] In cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, PARP inhibition leads to the accumulation of double-strand DNA breaks and cell death through a mechanism known as synthetic lethality.[7][8][9]
Recent preclinical evidence suggests a strong synergistic interaction between KIF18A inhibitors and PARP inhibitors in treating cancers with high chromosomal instability.[10] The combination of this compound and a PARP inhibitor like olaparib represents a promising therapeutic strategy to enhance anti-cancer efficacy by simultaneously targeting two critical vulnerabilities of cancer cells: mitotic integrity and DNA damage repair. This application note provides an overview of the preclinical rationale, illustrative data, and detailed protocols for studying the combination of this compound and olaparib.
Data Presentation
The following tables present illustrative data demonstrating the synergistic effects of combining this compound with olaparib in a representative chromosomally unstable ovarian cancer cell line (e.g., OVCAR-3). This data is for representative purposes and should be confirmed experimentally.
Table 1: In Vitro Cytotoxicity of this compound and Olaparib as Single Agents and in Combination
| Treatment Group | Concentration (nM) | Cell Viability (% of Control) |
| Vehicle Control | - | 100 ± 5.2 |
| This compound | 10 | 85 ± 4.1 |
| 50 | 62 ± 3.5 | |
| 100 | 45 ± 2.8 | |
| Olaparib | 1000 | 90 ± 4.8 |
| 5000 | 75 ± 5.1 | |
| 10000 | 58 ± 4.3 | |
| This compound + Olaparib | 10 + 1000 | 55 ± 3.9 |
| 50 + 5000 | 25 ± 2.7 | |
| 100 + 10000 | 10 ± 1.9 |
Table 2: Combination Index (CI) Analysis for this compound and Olaparib
CI values are calculated using the Chou-Talalay method. CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
| This compound (nM) | Olaparib (nM) | Fraction Affected (Fa) | Combination Index (CI) | Synergy |
| 10 | 1000 | 0.45 | 0.78 | Synergistic |
| 50 | 5000 | 0.75 | 0.65 | Synergistic |
| 100 | 10000 | 0.90 | 0.52 | Strong Synergy |
Table 3: In Vivo Tumor Growth Inhibition in an Ovarian Cancer Xenograft Model
| Treatment Group | Dose (mg/kg) | Mean Tumor Volume (mm³) at Day 21 | % Tumor Growth Inhibition (TGI) |
| Vehicle Control | - | 1500 ± 250 | - |
| This compound | 30 | 900 ± 180 | 40% |
| Olaparib | 50 | 1050 ± 210 | 30% |
| This compound + Olaparib | 30 + 50 | 300 ± 90 | 80% |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound and olaparib, alone and in combination.
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (stock solution in DMSO)
-
Olaparib (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete growth medium and incubate for 24 hours.
-
Prepare serial dilutions of this compound and olaparib in complete growth medium. For combination studies, prepare a matrix of concentrations.
-
Remove the medium from the wells and add 100 µL of the drug solutions (or vehicle control).
-
Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol is for quantifying apoptosis induced by this compound and olaparib combination treatment.
Materials:
-
Cancer cell line (e.g., OVCAR-3)
-
6-well plates
-
This compound and Olaparib
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with this compound, olaparib, or the combination at desired concentrations for 48 hours.
-
Harvest the cells (including floating cells in the medium) by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within 1 hour. Live cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.
In Vivo Xenograft Model
This protocol describes a subcutaneous xenograft model to evaluate the in vivo efficacy of the this compound and olaparib combination. All animal experiments must be conducted in accordance with institutional guidelines.
Materials:
-
Immunocompromised mice (e.g., female nude mice, 6-8 weeks old)
-
Cancer cell line (e.g., OVCAR-3)
-
Matrigel
-
This compound formulated for oral administration
-
Olaparib formulated for oral administration
-
Calipers
Procedure:
-
Subcutaneously inject 5 x 10⁶ OVCAR-3 cells mixed with Matrigel into the flank of each mouse.
-
Monitor tumor growth regularly. When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment groups (n=8-10 mice/group):
-
Vehicle control
-
This compound alone
-
Olaparib alone
-
This compound + Olaparib
-
-
Administer the treatments as per the determined schedule (e.g., this compound daily by oral gavage, Olaparib daily by oral gavage).
-
Measure tumor volume with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²)/2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry).
Visualizations
Caption: Mechanism of synergistic anti-cancer effect of this compound and Olaparib.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 4. Identification of the KIF18A alpha-4 helix as a therapeutic target for chromosomally unstable tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PARP Inhibitors: Clinical Relevance, Mechanisms of Action and Tumor Resistance [frontiersin.org]
- 6. Olaparib - Wikipedia [en.wikipedia.org]
- 7. the-gist.org [the-gist.org]
- 8. Drug Driven Synthetic Lethality: bypassing tumor cell genetics with a combination of Dbait and PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. PARP inhibitors: Synthetic lethali ... | Article | H1 Connect [archive.connect.h1.co]
- 10. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Overcoming Resistance to Novel Anticancer Agents
This technical support center provides troubleshooting guidance, frequently asked questions (FAQs), and detailed experimental protocols for researchers investigating acquired resistance to novel anticancer agents, using the hypothetical compound VLS-1272 as an example. The principles and methodologies described herein are broadly applicable to the study of drug resistance in cancer cells.
Frequently Asked Questions (FAQs)
Q1: My cancer cell line is showing increasing resistance to this compound. What are the common mechanisms of acquired resistance?
A1: Acquired resistance to targeted therapies like this compound can arise through several mechanisms:
-
On-target alterations: Secondary mutations in the drug's target protein can prevent the drug from binding effectively. A classic example is the T790M "gatekeeper" mutation in the Epidermal Growth Factor Receptor (EGFR), which confers resistance to first-generation EGFR inhibitors.[1][2][3][4]
-
Increased drug efflux: Cancer cells can overexpress ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/ABCB1), which act as pumps to actively remove the drug from the cell, thereby reducing its intracellular concentration.[5]
-
Activation of bypass signaling pathways: Tumor cells can activate alternative signaling pathways to circumvent the effects of the targeted therapy. For instance, amplification of the MET proto-oncogene can activate downstream pathways like PI3K/AKT, rendering EGFR inhibitors ineffective.[6][7][8][9][10]
-
Drug inactivation: The cancer cells may develop metabolic pathways that convert the drug into an inactive form.
-
Phenotypic changes: Alterations such as the epithelial-to-mesenchymal transition (EMT) can contribute to a more resistant state.
Q2: How can I confirm that my cell line has developed resistance to this compound?
A2: The most common method is to determine the half-maximal inhibitory concentration (IC50) of this compound in your parental (sensitive) cell line and compare it to the IC50 in the cell line you suspect is resistant. A significant increase in the IC50 value indicates the development of resistance.[11] This is typically measured using a cell viability assay, such as the MTT or CellTiter-Glo® assay.
Q3: I am trying to generate a this compound-resistant cell line in vitro, but I'm not having success. What could be the issue?
A3: Developing a resistant cell line can be a lengthy process and may not always be successful. Common issues include:
-
Drug concentration is too high: Starting with a high concentration of the drug can lead to widespread cell death, preventing the selection and expansion of resistant clones. It is recommended to start with a low concentration (e.g., around the IC20) and gradually increase it as the cells adapt.
-
Heterogeneity of the parental cell line: The parental cell line may not contain pre-existing clones with the potential to develop resistance. In this case, you might consider using a different cell line.
-
Instability of the compound: Ensure that this compound is stable in your cell culture medium over the duration of the experiment.
Troubleshooting Guides
Problem 1: High variability in cell viability assay results.
High variability in assays like MTT can make it difficult to accurately determine the IC50 and assess resistance.
| Potential Cause | Troubleshooting Step |
| Inconsistent cell seeding | Ensure a single-cell suspension before seeding. Use a hemocytometer or an automated cell counter for accurate cell counts. |
| Edge effects in multi-well plates | Avoid using the outer wells of the plate, or fill them with sterile PBS or media to maintain humidity. |
| Incomplete formazan solubilization (MTT assay) | Ensure complete dissolution of formazan crystals with the solubilizing agent (e.g., DMSO). Mix thoroughly by pipetting or shaking. |
| Cell clumping | For cell lines prone to clumping, gentle pipetting or passing the cell suspension through a fine-gauge needle can help create a single-cell suspension.[12] |
| Contamination | Regularly test cell cultures for mycoplasma or other microbial contamination, which can affect cell health and assay results.[13] |
Problem 2: Weak or no signal in Western blot for resistance-associated proteins (e.g., ABCB1).
| Potential Cause | Troubleshooting Step |
| Low protein expression | The protein of interest may be expressed at low levels. Increase the amount of protein loaded onto the gel. You can also enrich for the protein by immunoprecipitation.[14][15] |
| Inefficient protein transfer | Confirm successful transfer by staining the membrane with Ponceau S. Optimize transfer conditions (time, voltage) for the molecular weight of your protein.[15][16] |
| Suboptimal antibody concentration | Titrate the primary and secondary antibody concentrations to find the optimal dilution.[16][17] |
| Inactive antibody | Ensure antibodies have been stored correctly. Test antibody activity using a positive control.[14] |
| Blocking buffer masking the antigen | Try alternative blocking agents (e.g., BSA instead of non-fat dry milk) or reduce the percentage of the blocking agent.[16] |
Quantitative Data Summary
The following tables provide examples of quantitative data that could be generated when studying resistance to this compound.
Table 1: Comparison of this compound IC50 Values in Parental and Resistant Cell Lines
| Cell Line | This compound IC50 (µM) | Fold Resistance (Resistant IC50 / Parental IC50) |
| Parental MCF-7 | 0.5 | - |
| This compound-Resistant MCF-7 | 10.0 | 20 |
| Parental A549 | 1.2 | - |
| This compound-Resistant A549 | 25.5 | 21.25 |
Table 2: Relative Expression of ABCB1 Protein in Parental and this compound-Resistant Cell Lines
| Cell Line | Relative ABCB1 Expression (normalized to β-actin) |
| Parental MCF-7 | 1.0 |
| This compound-Resistant MCF-7 | 15.2 |
| Parental A549 | 1.0 |
| This compound-Resistant A549 | 12.8 |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes the generation of a drug-resistant cell line by continuous exposure to increasing concentrations of the drug.[5][11][18][19]
-
Determine the initial IC50: Perform a dose-response experiment to determine the IC50 of this compound in the parental cancer cell line.
-
Initial drug exposure: Culture the parental cells in medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor cell growth: Monitor the cells for signs of recovery and proliferation. Once the cells have adapted and are growing steadily, subculture them.
-
Dose escalation: Gradually increase the concentration of this compound in the culture medium. A common approach is to double the concentration with each subsequent subculture, provided the cells continue to proliferate.[5]
-
Characterize the resistant line: Once the cells are able to proliferate in a significantly higher concentration of this compound (e.g., 10-fold the initial IC50), perform a new dose-response experiment to determine the new, stable IC50.
-
Cryopreservation: Cryopreserve vials of the resistant cell line at various stages of resistance development.
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This protocol is for determining the IC50 of this compound using a 96-well plate format.[20][21]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) and incubate overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium and add to the appropriate wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for a period that allows for at least two cell divisions (e.g., 72 hours).
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each drug concentration relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 3: Western Blot for ABCB1 Expression
This protocol describes the detection of the drug efflux pump ABCB1 by Western blotting.[22][23][24][25][26]
-
Protein Extraction: Lyse parental and resistant cells in RIPA buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against ABCB1 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) reagent and an imaging system.
-
Analysis: Quantify the band intensity and normalize to a loading control like β-actin.
Protocol 4: Rhodamine 123 Efflux Assay
This assay measures the function of drug efflux pumps like ABCB1.[27][28][29][30][31]
-
Cell Preparation: Harvest cells and resuspend them in culture medium.
-
Dye Loading: Incubate the cells with Rhodamine 123 (a fluorescent substrate of ABCB1) for a specified time (e.g., 30-60 minutes) at 37°C. Include a positive control with a known ABCB1 inhibitor (e.g., verapamil).
-
Washing: Wash the cells with cold PBS to remove extracellular dye.
-
Efflux Period: Resuspend the cells in fresh, pre-warmed medium and incubate for an additional period (e.g., 1-2 hours) to allow for dye efflux.
-
Analysis: Measure the intracellular fluorescence of the cells using a flow cytometer or fluorescence plate reader. Reduced fluorescence in resistant cells compared to parental cells (or cells treated with an inhibitor) indicates increased efflux activity.
Visualizations
Caption: Workflow for generating and characterizing this compound resistant cells.
Caption: Key signaling pathways involved in drug resistance mechanisms.
References
- 1. The T790M mutation in EGFR kinase causes drug resistance by increasing the affinity for ATP - PMC [pmc.ncbi.nlm.nih.gov]
- 2. aacrjournals.org [aacrjournals.org]
- 3. T790M and acquired resistance of EGFR TKI: a literature review of clinical reports - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The resistance mechanisms and treatment strategies for EGFR-mutant advanced non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cell Culture Academy [procellsystem.com]
- 6. MET/HGF pathway activation as a paradigm of resistance to targeted therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Research progress on the role of bypass activation mechanisms in resistance to tyrosine kinase inhibitors in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Beyond epidermal growth factor receptor: MET amplification as a general resistance driver to targeted therapy in oncogene-driven non-small-cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. MET Amplification as a Resistance Driver to TKI Therapies in Lung Cancer: Clinical Challenges and Opportunities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. sinobiological.com [sinobiological.com]
- 15. Western Blot Troubleshooting: Weak/No Signal & Other | Proteintech Group [ptglab.com]
- 16. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 17. Western Blot Troubleshooting Guide - TotalLab [totallab.com]
- 18. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. researchgate.net [researchgate.net]
- 20. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 21. texaschildrens.org [texaschildrens.org]
- 22. 2.4. Western Blotting and Immunofluorescence Analysis on ABCB1 Expression [bio-protocol.org]
- 23. pubcompare.ai [pubcompare.ai]
- 24. researchgate.net [researchgate.net]
- 25. Decrease of ABCB1 protein expression and increase of G1 phase arrest induced by oleanolic acid in human multidrug-resistant cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ABCB1 Polyclonal Antibody (TA890095) [thermofisher.com]
- 27. 4.8. Rhodamine 123 Efflux Assay [bio-protocol.org]
- 28. sigmaaldrich.com [sigmaaldrich.com]
- 29. researchgate.net [researchgate.net]
- 30. merckmillipore.com [merckmillipore.com]
- 31. The detection of rhodamine 123 efflux at low levels of drug resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VLS-1272 In Vivo Studies
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the dosage of VLS-1272 for in vivo studies. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active and highly selective inhibitor of the mitotic kinesin KIF18A. It binds to the KIF18A-microtubule complex in an ATP-noncompetitive manner, which blocks the ATPase activity of KIF18A and prevents its translocation along microtubules. This inhibition leads to an abnormal accumulation of KIF18A at the spindle poles, causing disruption of chromosome alignment, mitotic arrest, and subsequent apoptosis in cancer cells, particularly those with high chromosomal instability (CIN).
Q2: Which tumor models are most sensitive to this compound?
A2: Preclinical data suggests that tumor cells with high levels of chromosomal instability (CIN) are particularly sensitive to this compound. In vivo studies have demonstrated significant dose-dependent inhibition of tumor growth in xenograft models of human triple-negative breast cancer (HCC15) and ovarian cancer (OVCAR-3).
Q3: What is a recommended starting dose for in vivo studies in mice?
A3: Based on published preclinical data, oral administration of this compound at doses of 10, 30, and 60 mg/kg has been shown to inhibit tumor growth in a dose-dependent manner. A starting dose in the range of 10-30 mg/kg administered orally, once or twice daily, is a reasonable starting point for efficacy studies. However, the optimal dose will depend on the specific tumor model and the experimental endpoint.
Q4: How should this compound be formulated for oral administration in mice?
A4: A spray-dried dispersion (SDD) formulation of this compound has been successfully used in in vivo studies. This formulation, referred to as this compound-SDD, consists of this compound and hydroxypropyl methylcellulose acetate succinate (HPMC AS-MG). For laboratory-scale preparation, a typical starting point would be to dissolve this compound and HPMC AS-MG in an appropriate solvent system (e.g., a mixture of dichloromethane and methanol) followed by removal of the solvent. The resulting solid dispersion can then be suspended in an appropriate vehicle for oral gavage.
Q5: What are the expected pharmacokinetic properties of this compound?
A5: While specific pharmacokinetic parameters such as Cmax, Tmax, and half-life in mice are not publicly available, this compound is described as being orally bioavailable and achieving the necessary drug exposures for target engagement in vivo. It is recommended that researchers perform pilot pharmacokinetic studies in their specific animal model to determine these parameters and optimize the dosing schedule.
Data Summary
Table 1: In Vitro Efficacy of this compound in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| JIMT-1 | Breast Cancer | 0.0078 |
| NIH-OVCAR3 | Ovarian Cancer | 0.0097 |
| HCC-15 | Breast Cancer | 0.011 |
Table 2: In Vivo Tumor Growth Inhibition of this compound in Xenograft Models
| Tumor Model | Dose (mg/kg, p.o.) | Dosing Schedule | Tumor Growth Inhibition |
| HCC15 | 10 | Twice a day | 30% ± 15% |
| HCC15 | 30 | Twice a day | 72% ± 6% |
| HCC15 | 60 | Twice a day | 82% ± 9% |
| OVCAR3 | 10 | Once a day | 24% ± 26% |
| OVCAR3 | 30 | Once a day | 72% ± 17% |
| OVCAR3 | 60 | Once a day | 82% ± 10% |
Experimental Protocols
Protocol 1: Preparation of this compound-SDD Formulation for Oral Gavage
Materials:
-
This compound powder
-
Hydroxypropyl methylcellulose acetate succinate (HPMC AS-MG)
-
Dichloromethane (DCM)
-
Methanol (MeOH)
-
Vehicle for suspension (e.g., 0.5% methylcellulose in sterile water)
-
Glass vials
-
Magnetic stirrer and stir bars
-
Rotary evaporator or nitrogen stream
Procedure:
-
Dissolution: In a glass vial, dissolve this compound and HPMC AS-MG in an 80:20 mixture of DCM and MeOH. A common starting ratio for drug to polymer is 1:3 (w/w). Ensure complete dissolution with the aid of a magnetic stirrer.
-
Solvent Evaporation: Remove the solvents using a rotary evaporator or a gentle stream of nitrogen until a solid film or powder is formed.
-
Drying: Further dry the solid dispersion under vacuum to remove any residual solvent.
-
Suspension: On the day of dosing, accurately weigh the required amount of the this compound-SDD powder and suspend it in the chosen vehicle (e.g., 0.5% methylcellulose). Vortex thoroughly to ensure a uniform suspension. The concentration should be calculated based on the desired dose and the dosing volume for the animals.
Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model
Materials:
-
Tumor-bearing mice (e.g., SCID Beige or Balb/c nude mice with established HCC15 or OVCAR-3 xenografts)
-
Prepared this compound-SDD suspension
-
Vehicle control
-
Oral gavage needles (flexible plastic recommended)
-
Calipers
-
Animal balance
Procedure:
-
Animal Acclimatization and Tumor Establishment: Allow animals to acclimatize to the facility for at least one week. Inoculate tumor cells subcutaneously and monitor tumor growth.
-
Randomization: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the animals into treatment and control groups.
-
Dosing: Administer the this compound-SDD suspension or vehicle control orally via gavage at the predetermined dose and schedule.
-
Tumor Growth Monitoring: Measure tumor dimensions with calipers two to three times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Body Weight and Health Monitoring: Monitor the body weight of the animals regularly as an indicator of toxicity. Observe the animals for any signs of distress or adverse effects.
-
Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint, or for a specified duration. At the end of the study, euthanize the animals and collect tumors and other tissues for further analysis.
Protocol 3: Pharmacodynamic (PD) Biomarker Analysis
Materials:
-
Tumor samples collected at various time points after this compound treatment
-
Formalin or paraformaldehyde for tissue fixation
-
Paraffin embedding materials
-
Microtome
-
Antibodies for immunohistochemistry (IHC) or immunofluorescence (IF) (e.g., anti-KIF18A, anti-phospho-histone H3)
-
Microscope
Procedure:
-
Tissue Collection and Fixation: At the desired time points post-treatment, euthanize the animals and excise the tumors. Fix the tumors in 10% neutral buffered formalin for 24-48 hours.
-
Tissue Processing and Sectioning: Process the fixed tissues and embed them in paraffin. Cut thin sections (e.g., 4-5 µm) using a microtome.
-
Immunohistochemistry/Immunofluorescence:
-
Deparaffinize and rehydrate the tissue sections.
-
Perform antigen retrieval as required for the specific antibodies.
-
Block non-specific binding sites.
-
Incubate with primary antibodies against KIF18A and/or a marker of mitosis such as phospho-histone H3.
-
Incubate with appropriate secondary antibodies.
-
Develop the signal (for IHC) or mount with a fluorescent mounting medium (for IF).
-
-
Imaging and Analysis:
-
Image the stained sections using a brightfield or fluorescence microscope.
-
Assess the localization of KIF18A. Inhibition of KIF18A is expected to cause its mis-localization from the spindle midbody to the spindle poles.
-
Quantify the mitotic index by counting the percentage of phospho-histone H3 positive cells. An increase in the mitotic index is indicative of mitotic arrest.
-
Troubleshooting Guides
Issue 1: Suboptimal Tumor Growth Inhibition
| Possible Cause | Troubleshooting Step |
| Inadequate Dose | Increase the dose of this compound. Perform a dose-response study to identify the optimal dose for your model. |
| Poor Bioavailability | Ensure proper formulation and administration. Verify the stability of the this compound-SDD suspension. Consider performing a pilot pharmacokinetic study to assess drug exposure. |
| Tumor Model Resistance | Confirm that your tumor model has high chromosomal instability (CIN), as this is a key determinant of sensitivity to KIF18A inhibition. |
| Incorrect Dosing Schedule | Increase the frequency of administration (e.g., from once daily to twice daily) to maintain adequate drug levels. |
Issue 2: Unexpected Toxicity or Adverse Effects (e.g., significant weight loss, lethargy)
| Possible Cause | Troubleshooting Step |
| Dose is too high | Reduce the dose of this compound. |
| On-target toxicity in highly proliferative normal tissues | Monitor for signs of myelosuppression (e.g., pale paws, lethargy) or gastrointestinal toxicity (e.g., diarrhea). Consider a less frequent dosing schedule. |
| Formulation/Vehicle Toxicity | Ensure the vehicle is well-tolerated. Administer a vehicle-only control group to assess any vehicle-related toxicity. |
| Gavage-related injury | Ensure proper training in oral gavage technique. Use flexible, ball-tipped gavage needles to minimize the risk of esophageal injury. |
Issue 3: Difficulty with Oral Gavage
| Possible Cause | Troubleshooting Step |
| Animal Stress and Resistance | Handle the animals frequently before the study to acclimatize them to being handled. Ensure a firm but gentle restraint. |
| Incorrect Needle Placement | Ensure the gavage needle is inserted along the roof of the mouth and gently advanced into the esophagus. If resistance is met, do not force the needle. |
| Regurgitation of the dose | Administer the dose slowly and steadily. Ensure the volume administered is appropriate for the size of the animal. |
Visualizations
Caption: Mechanism of action of this compound in inhibiting the KIF18A signaling pathway.
Caption: Experimental workflow for optimizing this compound dosage in vivo.
Caption: Troubleshooting decision tree for in vivo studies with this compound.
VLS-1272 Technical Support Center: Troubleshooting Solubility and Stability
This technical support center provides guidance for researchers, scientists, and drug development professionals encountering challenges with the solubility and stability of VLS-1272 in experimental settings. The following information is curated to address common issues and provide clear protocols for optimal handling of this compound.
Frequently Asked Questions (FAQs)
Q1: I am seeing precipitation when preparing my this compound stock solution. What should I do?
A1: Precipitation during the preparation of this compound stock solutions can occur. It is recommended to use heat and/or sonication to aid dissolution.[1] Ensure you are using a suitable solvent, such as DMSO.
Q2: What is the recommended solvent and concentration for creating a stock solution of this compound?
A2: The recommended solvent for this compound is DMSO, with a solubility of up to 10 mM.[2][3]
Q3: How should I store my this compound stock solution to ensure its stability?
A3: To maintain the stability of your this compound stock solution, it is advised to aliquot the solution and store it at -80°C for up to 6 months or at -20°C for up to 1 month.[1] This helps to prevent degradation from repeated freeze-thaw cycles.[1]
Q4: I am preparing a working solution for an in vivo experiment. Can I prepare it in advance?
A4: For in vivo experiments, it is recommended to prepare the working solution freshly on the day of use to ensure its potency and stability.[1]
Q5: My this compound solution appears to have come out of solution after being added to my aqueous buffer. How can I resolve this?
A5: this compound is sparingly soluble in aqueous solutions. When diluting a DMSO stock solution into an aqueous buffer, it is crucial to do so dropwise while vortexing to facilitate mixing and prevent precipitation. If solubility issues persist, consider the use of a surfactant or co-solvent, though validation for your specific assay would be required.
Quantitative Data Summary
For easy reference, the following table summarizes the key quantitative data regarding the solubility and storage of this compound.
| Parameter | Value | Reference |
| Solubility | ||
| In DMSO | 10 mM | [2][3] |
| Storage Conditions | ||
| Stock Solution (-80°C) | 6 months | [1] |
| Stock Solution (-20°C) | 1 month | [1] |
| In Vitro IC50 | ||
| Human KIF18A | 41 nM | [2][3] |
| Murine KIF18A | 8.8 nM | [2][3] |
| JIMT-1 cells | 0.0078 µM | [1] |
| NIH-OVCAR3 cells | 0.0097 µM | [1] |
| HCC-15 cells | 0.011 µM | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
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Preparation: Allow the vial of solid this compound to equilibrate to room temperature before opening.
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Calculation: Determine the required volume of DMSO to achieve a 10 mM concentration based on the amount of this compound provided. The molecular weight of this compound is 545.71 g/mol .[2]
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Dissolution: Add the calculated volume of DMSO to the vial of this compound.
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Mixing: Gently vortex the solution. If precipitation is observed, sonicate the solution in a water bath or warm it gently (not exceeding 37°C) until the solid is fully dissolved.[1]
-
Storage: Aliquot the stock solution into smaller, single-use volumes and store at -80°C or -20°C as recommended.[1]
Visual Guides
Mechanism of Action of this compound
This compound is an ATP-noncompetitive inhibitor of KIF18A, a mitotic kinesin.[1][4][5] Its inhibition of KIF18A's ATPase activity leads to the disruption of chromosome alignment during mitosis, ultimately inducing mitotic arrest and apoptosis in cancer cells with high chromosomal instability.[1][4][5]
Caption: this compound inhibits KIF18A, disrupting mitosis.
Experimental Workflow: this compound Solution Preparation
This workflow outlines the key steps and decision points when preparing this compound solutions for your experiments.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. probechem.com [probechem.com]
- 3. This compound | KIF18A inhibitor | Probechem Biochemicals [probechem.com]
- 4. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
minimizing off-target effects of VLS-1272 in cellular assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers using VLS-1272, a potent and selective inhibitor of the mitotic kinesin KIF18A. The information provided is intended to help minimize off-target effects and ensure the generation of reliable and reproducible data in cellular assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally active, ATP-noncompetitive inhibitor of KIF18A.[1] It binds to the KIF18A-microtubule complex, blocking its ATPase activity and preventing the translocation of KIF18A along microtubules.[1] This leads to an abnormal accumulation of KIF18A at the spindle poles, which disrupts chromosome alignment and induces mitotic arrest, ultimately leading to apoptosis in cancer cells with high chromosomal instability (CIN).[1]
Q2: What are the known on-target and off-target activities of this compound?
A2: this compound is a highly selective inhibitor of KIF18A. However, like many small molecule inhibitors, it can exhibit some off-target activity, particularly at higher concentrations. Available data indicates that this compound shows no significant inhibition of the kinesins KIF11/Eg5, KIF18B, or KIFC1 at concentrations up to 100 µM. It does, however, inhibit KIF19 with an IC50 of 280 nM. A kinase screen of a structurally similar KIF18A inhibitor, AM-5308, revealed a potential interaction with TRK-A kinase at 1 µM. It is crucial to empirically determine the off-target profile of this compound in your specific cellular context.
Q3: How can I minimize off-target effects of this compound in my experiments?
A3: Minimizing off-target effects is critical for data integrity. Key strategies include:
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Dose-Response Experiments: Perform a thorough dose-response analysis to identify the minimal concentration of this compound that elicits the desired on-target phenotype. Using concentrations significantly above the IC50 for KIF18A increases the risk of off-target engagement.
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Use of Control Compounds: Include a structurally unrelated KIF18A inhibitor in your experiments. If both compounds produce the same phenotype, it strengthens the evidence for an on-target effect.
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Genetic Knockdown/Knockout: Compare the phenotype induced by this compound with that of KIF18A knockdown or knockout using siRNA or CRISPR/Cas9. Concordant phenotypes provide strong evidence for on-target activity.
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Rescue Experiments: Perform a rescue experiment by expressing an siRNA-resistant form of KIF18A. If the phenotype induced by this compound is reversed, it confirms the on-target effect.
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Cell Line Selection: Use cell lines with varying levels of KIF18A expression and chromosomal instability to correlate drug sensitivity with target dependency.
Q4: I am observing unexpected or inconsistent results with this compound. What are the common causes?
A4: Inconsistent results can arise from several factors:
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Compound Solubility and Stability: this compound may precipitate in aqueous solutions. Ensure proper dissolution in a suitable solvent like DMSO and that the final solvent concentration in your cell culture medium is low (typically <0.1%) to avoid solvent-induced toxicity. Prepare fresh dilutions for each experiment and avoid repeated freeze-thaw cycles.
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Cell Culture Conditions: Factors such as cell density, passage number, and overall cell health can significantly impact experimental outcomes. Standardize your cell seeding and culture maintenance protocols.
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Assay-Specific Artifacts: The chosen cellular assay may be susceptible to interference from the compound. For example, some compounds can directly inhibit reporter enzymes like luciferase. Include appropriate controls to rule out such artifacts.
Troubleshooting Guides
This section provides solutions to specific problems you may encounter during your experiments with this compound.
| Problem | Possible Cause(s) | Troubleshooting Steps |
| High Cell Viability Despite this compound Treatment | 1. Low Compound Potency: The concentration of this compound may be too low for the chosen cell line. 2. Cell Line Insensitivity: The cell line may not be dependent on KIF18A for survival or may have low levels of chromosomal instability. 3. Compound Degradation: this compound may have degraded due to improper storage or handling. | 1. Perform a dose-response curve to determine the IC50 in your cell line. 2. Verify KIF18A expression and CIN status of your cell line. Compare the sensitivity of your cell line to a known sensitive cell line (e.g., OVCAR-3, JIMT-1). 3. Use a fresh stock of this compound and follow proper storage and handling procedures. |
| High Cytotoxicity in Control Cells | 1. Solvent Toxicity: The concentration of the solvent (e.g., DMSO) may be too high. 2. Off-Target Toxicity: At high concentrations, this compound may be engaging off-targets that induce cytotoxicity. 3. Poor Cell Health: The cells may have been unhealthy or stressed prior to treatment. | 1. Ensure the final solvent concentration is below 0.1% . Include a vehicle-only control in your experiment. 2. Lower the concentration of this compound to a range closer to its on-target IC50. 3. Monitor cell morphology and viability prior to starting the experiment. Ensure cells are in the exponential growth phase. |
| Inconsistent Phenotype Between Experiments | 1. Variability in Cell Seeding: Inconsistent cell numbers across wells or plates. 2. Edge Effects: Evaporation from the outer wells of a microplate can concentrate the compound. 3. Variability in Compound Preparation: Inconsistent dilution of this compound. | 1. Ensure a homogenous single-cell suspension before seeding and use calibrated pipettes. 2. Avoid using the outer wells of the plate for critical experiments or fill them with sterile PBS to minimize evaporation. 3. Prepare fresh dilutions of this compound for each experiment and vortex thoroughly. |
| Observed Phenotype Does Not Match KIF18A Knockdown | 1. Off-Target Effects: The observed phenotype may be due to this compound binding to unintended targets. 2. Incomplete KIF18A Inhibition: The concentration of this compound may not be sufficient to fully inhibit KIF18A. | 1. Perform a rescue experiment with an siRNA-resistant KIF18A construct. 2. Validate on-target engagement using a Cellular Thermal Shift Assay (CETSA). 3. Increase the concentration of this compound and monitor for a dose-dependent increase in the on-target phenotype. |
Quantitative Data Summary
The following tables summarize key quantitative data for this compound.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | Assay Type | IC50 (nM) | Reference |
| Human KIF18A | ATPase Activity | 41 | [1] |
| Murine KIF18A | ATPase Activity | 8.8 | |
| KIF19 | ATPase Activity | 280 | |
| KIF11/Eg5 | ATPase Activity | >100,000 | |
| KIF18B | ATPase Activity | >100,000 | |
| KIFC1 | ATPase Activity | >100,000 |
Table 2: Cellular Activity of this compound in CIN-High Cancer Cell Lines
| Cell Line | Cancer Type | Assay | IC50 (µM) | Reference |
| JIMT-1 | Breast Cancer | Cell Viability (7 days) | 0.0078 | [1] |
| NIH-OVCAR3 | Ovarian Cancer | Cell Viability (7 days) | 0.0097 | [1] |
| HCC-15 | Breast Cancer | Cell Viability (7 days) | 0.011 | [1] |
Experimental Protocols
Protocol 1: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol is used to verify the direct binding of this compound to KIF18A within intact cells.
Methodology:
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Cell Treatment: Culture cells to the desired confluency and treat with this compound at various concentrations or with a vehicle control (e.g., DMSO) for a specified time.
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Heating: Harvest and lyse the cells. Heat the cell lysates at a range of temperatures (e.g., 40°C to 70°C).
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Protein Separation: Centrifuge the heated samples to pellet the aggregated proteins.
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Detection: Collect the supernatant containing the soluble proteins and analyze the amount of soluble KIF18A remaining at each temperature using Western blotting with a KIF18A-specific antibody.
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Analysis: A positive target engagement will result in a shift in the thermal melting curve of KIF18A to a higher temperature in the presence of this compound.
Protocol 2: siRNA Rescue Experiment
This protocol is designed to confirm that the observed cellular phenotype is a direct result of KIF18A inhibition.
Methodology:
-
Construct Generation: Generate a KIF18A expression construct that is resistant to a specific KIF18A siRNA sequence (e.g., by introducing silent mutations in the siRNA target region).
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Cell Transfection: Co-transfect cells with the KIF18A siRNA and either the siRNA-resistant KIF18A construct or a control vector.
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This compound Treatment: Treat the transfected cells with this compound or a vehicle control.
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Phenotypic Analysis: Assess the cellular phenotype of interest (e.g., mitotic arrest, apoptosis).
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Analysis: If the phenotype induced by this compound is reversed in the cells expressing the siRNA-resistant KIF18A, it confirms that the effect is on-target.
Visualizations
Caption: Mechanism of action of this compound in inhibiting KIF18A function.
Caption: A logical workflow for troubleshooting unexpected results in this compound cellular assays.
References
VLS-1272 Technical Support Center: Interpreting Unexpected Results
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results from VLS-1272 treatment. This compound is a potent and selective inhibitor of the mitotic kinesin KIF18A, designed to target cancer cells with high chromosomal instability (CIN). However, experimental outcomes can sometimes deviate from the expected. This guide will help you navigate those situations.
Frequently Asked Questions (FAQs)
Q1: What is the expected outcome of this compound treatment in sensitive cancer cell lines?
A1: In sensitive cancer cell lines, particularly those with high chromosomal instability (CIN), this compound is expected to induce mitotic arrest.[1][2][3][4] This is characterized by an accumulation of cells in the G2/M phase of the cell cycle. The underlying mechanism is the inhibition of the ATPase activity of KIF18A, which is crucial for proper chromosome congression at the metaphase plate.[5] Inhibition of KIF18A leads to chromosome congression defects, prolonged activation of the spindle assembly checkpoint (SAC), and ultimately, apoptotic cell death.[2][5]
Q2: We observed minimal or no effect of this compound on our cancer cell line, which we presumed to be CIN-high. Why might this be?
A2: While this compound is designed to target CIN-high cancer cells, recent studies have shown that CIN status alone does not fully predict sensitivity.[6] An important factor in determining sensitivity to KIF18A inhibition is a weakened Anaphase-Promoting Complex/Cyclosome (APC/C) activity at mitotic exit.[6] Cells with robust APC/C function may be able to overcome the mitotic delay induced by this compound and exit mitosis, thus appearing resistant.
Additionally, some CIN-high cells may have inherent resistance mechanisms or may develop them. This could involve alterations in pathways that regulate mitotic progression or cell death.
Q3: We are seeing a low level of chromosome mis-segregation and micronucleus formation in this compound-treated cells that are not undergoing significant cell death. Is this an expected off-target effect?
A3: This is a documented on-target effect of KIF18A inhibition in cell lines that are not sensitive to the treatment. In these "insensitive" cells, this compound can still cause a low rate of chromosome mis-segregation and the formation of micronuclei.[6] However, this does not translate to significant short-term effects on cell proliferation.[6] This suggests that these cells can tolerate a certain level of chromosome mis-segregation without undergoing apoptosis. This compound is reported to be highly selective for KIF18A with minimal off-target effects on other kinases.[5]
Q4: Can this compound treatment lead to mitotic slippage?
A4: Mitotic slippage is a phenomenon where cells arrested in mitosis for a prolonged period eventually exit mitosis without proper chromosome segregation, leading to a polyploid state. This is a known outcome for various mitotic inhibitors. While this compound is intended to induce apoptosis in sensitive cells, it is possible that under certain conditions (e.g., suboptimal drug concentration, or in cell lines with a weakened apoptotic response), cells may undergo mitotic slippage. This can be identified by the emergence of large, often multinucleated, cells with a >4N DNA content.[7][8][9]
Troubleshooting Guide
This guide provides a structured approach to investigating unexpected results during your this compound experiments.
Problem 1: Lower than expected efficacy in a presumed CIN-high cell line.
Possible Cause 1: Cell line is not truly sensitive to KIF18A inhibition.
-
Troubleshooting Steps:
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Confirm KIF18A expression: Ensure your cell line expresses KIF18A at the protein level using Western blotting.
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Assess APC/C activity: A key determinant of sensitivity is weakened APC/C activity. Consider performing an in vitro ubiquitination assay to measure the activity of the APC/C.
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Investigate resistance pathways: Perform a CRISPR screen to identify genes whose knockout confers resistance to this compound. Pathways that reduce the barrier to mitotic exit or stabilize kinetochore-microtubule interactions have been implicated in resistance to KIF18A inhibitors.
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Possible Cause 2: Suboptimal experimental conditions.
-
Troubleshooting Steps:
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Verify this compound concentration and stability: Ensure the correct concentration of this compound is being used and that the compound is stable in your culture medium for the duration of the experiment.
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Optimize treatment duration: The effects of this compound on mitotic arrest and cell death are time-dependent. Perform a time-course experiment to determine the optimal treatment duration for your cell line.
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Problem 2: Observation of a significant population of large, polyploid cells after treatment.
Possible Cause: Mitotic slippage.
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Troubleshooting Steps:
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Quantify polyploidy: Use flow cytometry to analyze the DNA content of your cell population. An increase in the >4N population is indicative of mitotic slippage.
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Live-cell imaging: Perform live-cell imaging to directly observe the fate of individual cells following this compound treatment. This will allow you to distinguish between mitotic arrest leading to apoptosis and mitotic slippage.
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Analyze cell cycle markers: Use Western blotting to analyze the levels of key mitotic proteins like Cyclin B1. A gradual degradation of Cyclin B1 in mitotically arrested cells can be a hallmark of mitotic slippage.[8]
-
Quantitative Data Summary
The following tables summarize key quantitative data related to this compound's activity.
Table 1: In Vitro Potency of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| JIMT-1 | Breast Cancer | 7.8 | [10] |
| OVCAR-3 | Ovarian Cancer | 9.7 | [10] |
| HCC15 | Not Specified | 11 | [10] |
Table 2: In Vivo Tumor Growth Inhibition by this compound in Xenograft Models
| Xenograft Model | This compound Dose (mg/kg, p.o.) | Tumor Growth Inhibition (%) | Reference |
| HCC15 | 10 | 30 ± 15 | [10] |
| HCC15 | 30 | 72 ± 6 | [10] |
| HCC15 | 60 | 82 ± 9 | [10] |
| OVCAR3 | 10 | 24 ± 26 | [10] |
| OVCAR3 | 30 | 72 ± 17 | [10] |
| OVCAR3 | 60 | 82 ± 10 | [10] |
Experimental Protocols
Protocol 1: Kinetochore-Microtubule (k-MT) Attachment Stability Assay (Cold-Shock Assay)
This assay assesses the stability of kinetochore-microtubule attachments, which can be a factor in resistance to this compound.
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Cell Culture: Plate cells on coverslips and treat with this compound or control vehicle for the desired time.
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Cold Shock: Transfer the coverslips to a pre-chilled plate on ice and incubate in ice-cold culture medium for 10 minutes. This will depolymerize unstable microtubules.
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Fixation: Immediately fix the cells in ice-cold methanol or 4% paraformaldehyde for 10 minutes.
-
Immunofluorescence:
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Permeabilize the cells with 0.5% Triton X-100 in PBS for 10 minutes.
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Block with 3% BSA in PBS for 1 hour.
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Incubate with primary antibodies against α-tubulin (to visualize microtubules) and a kinetochore marker (e.g., CREST or CENP-A) overnight at 4°C.
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Wash with PBS and incubate with fluorescently labeled secondary antibodies for 1 hour at room temperature.
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Mount the coverslips with a DAPI-containing mounting medium.
-
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Imaging and Analysis: Acquire images using a fluorescence microscope. Quantify the number of kinetochores with attached microtubules. A decrease in k-MT attachments in this compound-treated cells compared to control after cold shock indicates decreased stability.
Protocol 2: In Vitro APC/C Ubiquitination Assay
This protocol allows for the measurement of APC/C E3 ubiquitin ligase activity.
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APC/C Immunoprecipitation:
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Ubiquitination Reaction:
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Prepare a reaction mix containing the immunoprecipitated APC/C, E1 activating enzyme, E2 conjugating enzyme (UbcH10), ubiquitin, and an ATP regenerating system.
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Add a fluorescently labeled substrate of the APC/C (e.g., a fragment of Cyclin B1).
-
-
Analysis:
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Incubate the reaction at 30°C and take samples at different time points.
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Stop the reaction by adding SDS-PAGE sample buffer.
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Run the samples on an SDS-PAGE gel and visualize the fluorescently labeled substrate using a gel imager.
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The appearance of higher molecular weight bands corresponding to ubiquitinated substrate indicates APC/C activity.
-
Visualizations
Caption: Mechanism of action of this compound.
Caption: Workflow for troubleshooting unexpected this compound results.
References
- 1. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 4. researchgate.net [researchgate.net]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mitotic arrest and slippage induced by pharmacological inhibition of Polo‐like kinase 1 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mitotic slippage is determined by p31comet and the weakening of the spindle-assembly checkpoint - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. molbiolcell.org [molbiolcell.org]
- 12. Mitotic Regulation of the APC Activator Proteins CDC20 and CDH1 - PMC [pmc.ncbi.nlm.nih.gov]
improving the experimental design for VLS-1272 studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in designing and executing experiments with VLS-1272, a potent and selective inhibitor of the mitotic kinesin KIF18A.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an ATP-noncompetitive inhibitor of KIF18A, a mitotic kinesin essential for chromosome congression in chromosomally unstable (CIN) cancer cells. It binds to the KIF18A-microtubule complex, inhibiting its ATPase activity and preventing the translocation of KIF18A along microtubules.[1] This leads to defects in chromosome alignment, prolonged mitotic arrest, and ultimately apoptosis in cancer cells with high levels of CIN.[1][2]
Q2: Why is this compound selective for chromosomally unstable (CIN) cancer cells?
A2: CIN cancer cells are particularly dependent on KIF18A to manage their chaotic mitotic environment. KIF18A helps to suppress microtubule dynamics and facilitate proper chromosome alignment at the metaphase plate. In contrast, normal, chromosomally stable cells have a lower reliance on KIF18A for successful mitosis. By inhibiting KIF18A, this compound selectively disrupts the fragile mitotic process of CIN cells, leading to their demise while having minimal effects on normal cells.[3][4]
Q3: How should I prepare and store this compound?
A3: this compound is soluble in DMSO at a concentration of 10 mM.[5] For in vitro experiments, it is recommended to prepare a stock solution in DMSO and store it at -20°C for up to 6 months or at -80°C for longer-term storage.[6] For in vivo studies, the working solution should be freshly prepared on the day of use.[6] To avoid degradation, it is advisable to aliquot the stock solution to prevent multiple freeze-thaw cycles.[6]
Q4: What are the recommended in vivo dosages for this compound?
A4: In mouse xenograft models of human cancers such as HCC15 and OVCAR-3, this compound has been shown to inhibit tumor growth at doses ranging from 30-60 mg/kg, administered orally twice daily.[5][7]
Troubleshooting Guide
Problem 1: Inconsistent or lower-than-expected potency (IC50) in cell-based assays.
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Possible Cause: Compound precipitation.
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Solution: Ensure that the final concentration of DMSO in your cell culture medium is kept low (typically below 0.5%) to maintain the solubility of this compound. Prepare fresh dilutions from your stock solution for each experiment.
-
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Possible Cause: Cell line is not chromosomally unstable (CIN-low).
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Solution: this compound is most effective in CIN-high cancer cells. Verify the CIN status of your cell line. Consider using a positive control cell line known to be sensitive to KIF18A inhibition, such as OVCAR-3 or JIMT-1.[1]
-
-
Possible Cause: Incorrect assay duration.
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Solution: The effects of this compound on cell viability are time-dependent. Ensure your assay duration is sufficient to observe the desired endpoint. For example, a 7-day incubation has been shown to be effective for determining IC50 values in cell viability assays.[6]
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Problem 2: High background signal in the KIF18A ATPase (ADP-Glo) assay.
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Possible Cause: Contaminating ATPases in the recombinant KIF18A protein preparation.
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Solution: Use a highly purified, active recombinant KIF18A motor domain. Verify the purity of your protein using SDS-PAGE.
-
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Possible Cause: ATP degradation in the assay buffer.
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Solution: Prepare fresh assay buffers for each experiment. Ensure that all reagents and plasticware are free of contaminants that could degrade ATP.
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Problem 3: No or reduced microtubule gliding in the in vitro motility assay.
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Possible Cause: Inactive KIF18A motor protein.
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Solution: Ensure that the recombinant KIF18A protein is properly folded and active. Test its activity using an ATPase assay before performing motility assays.
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Possible Cause: Poor quality of microtubules.
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Solution: Use freshly polymerized, taxol-stabilized microtubules. Visualize the microtubules by microscopy to ensure they are long and uniform.
-
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Possible Cause: Incorrect buffer conditions.
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Solution: The composition of the motility buffer, including pH and ionic strength, is critical. Optimize the buffer conditions for KIF18A activity.
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Data Presentation
Table 1: In Vitro Potency of this compound
| Cell Line | Cancer Type | Assay | IC50 (µM) | Citation |
| JIMT-1 | Breast Cancer | Cell Viability (7 days) | 0.0078 | [6] |
| NIH-OVCAR3 | Ovarian Cancer | Cell Viability (7 days) | 0.0097 | [6] |
| HCC-15 | Breast Cancer | Cell Viability (7 days) | 0.011 | [6] |
Table 2: Kinesin Selectivity of this compound
| Kinesin | IC50 (nM) | Citation |
| Human KIF18A | 41 | [7] |
| Murine KIF18A | 8.8 | [7] |
| KIF19 | 280 | [7] |
| KIF11/Eg5 | >100,000 | [7] |
| KIF18B | >100,000 | [7] |
| KIFC1 | >100,000 | [7] |
Experimental Protocols
Cell Viability Assay (Using CellTiter-Glo®)
Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound on the proliferation of cancer cell lines.
Methodology:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 2,000-5,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours at 37°C and 5% CO2.
-
Compound Treatment: Prepare a serial dilution of this compound in complete growth medium. Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) at a final concentration equivalent to the highest this compound concentration.
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Incubation: Incubate the plate for 72 to 168 hours (3 to 7 days) at 37°C and 5% CO2.
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Cell Viability Measurement:
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Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.
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Add 100 µL of CellTiter-Glo® reagent to each well.
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Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.
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Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
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Measure the luminescence using a plate reader.
-
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Data Analysis:
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Normalize the luminescence readings to the vehicle control.
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Plot the normalized values against the logarithm of the this compound concentration.
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Calculate the IC50 value using a non-linear regression curve fit (e.g., log(inhibitor) vs. response -- Variable slope).
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KIF18A ATPase Activity Assay (Using ADP-Glo™)
Objective: To measure the effect of this compound on the ATPase activity of KIF18A.
Methodology:
-
Reagent Preparation:
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Prepare the assay buffer: 15 mM PIPES (pH 7.0), 5 mM MgCl2, 1 mM EGTA, 1 mM DTT, and 10 µM paclitaxel.
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Prepare a solution of taxol-stabilized microtubules at a concentration of 0.1 mg/mL in the assay buffer.
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Prepare a solution of recombinant human KIF18A motor domain (e.g., 1-374) in the assay buffer. The final concentration in the assay should be empirically determined.
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Prepare a serial dilution of this compound in the assay buffer containing a constant final concentration of DMSO.
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Prepare an ATP solution at a concentration of 0.1 mM in the assay buffer.
-
-
Assay Procedure:
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In a 384-well plate, add 2.5 µL of the this compound dilution or vehicle control.
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Add 2.5 µL of the KIF18A and microtubule mixture.
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Initiate the reaction by adding 5 µL of the ATP solution.
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Incubate the plate at room temperature for 60 minutes.
-
-
ADP Detection:
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Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP.
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Incubate at room temperature for 40 minutes.
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Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
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Incubate at room temperature for 30-60 minutes.
-
-
Data Analysis:
-
Measure the luminescence using a plate reader.
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Normalize the signal to the vehicle control and plot against the this compound concentration to determine the IC50 value.
-
Visualizations
Caption: Mechanism of action of this compound in CIN cancer cells.
Caption: Experimental workflow for the cell viability assay.
Caption: Experimental workflow for the KIF18A ATPase assay.
References
- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. probechem.com [probechem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. This compound | KIF18A inhibitor | Probechem Biochemicals [probechem.com]
addressing VLS-1272 toxicity in normal versus cancer cells
Welcome to the technical support center for VLS-1272, a selective inhibitor of the mitotic kinesin KIF18A. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on addressing the differential toxicity of this compound in normal versus cancer cells. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to support your research.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and why does it show differential toxicity?
A1: this compound is a potent and selective inhibitor of KIF18A, a mitotic kinesin essential for the proper alignment of chromosomes at the metaphase plate during cell division.[1][2] this compound binds to the KIF18A-microtubule complex in an ATP-noncompetitive manner, inhibiting its ATPase activity and preventing its translocation along microtubules.[2] This leads to defects in chromosome congression, mitotic arrest, and ultimately apoptosis.[1][2]
The differential toxicity of this compound arises from the fact that many cancer cells, particularly those with high chromosomal instability (CIN), are more dependent on KIF18A for mitotic progression than normal, chromosomally stable cells.[3] Normal cells appear to have more robust mitotic checkpoints and can tolerate the partial inhibition of KIF18A, whereas CIN cancer cells are highly sensitive to its disruption, leading to selective cell death.[3]
Q2: Which cancer cell lines are sensitive to this compound, and which are resistant?
A2: Sensitivity to this compound is strongly correlated with the degree of chromosomal instability. Cancer cell lines with high CIN, such as the ovarian cancer cell line OVCAR-3 and the breast cancer cell lines JIMT-1 and HCC-15, have shown high sensitivity to this compound.[2] In contrast, cancer cell lines with low CIN and normal cells are generally less sensitive.
Q3: What is the observed effect of this compound on normal cells?
A3: Preclinical studies have shown that KIF18A inhibitors, including this compound, have minimal detrimental effects on normal cells, such as human bone marrow cells in culture.[3][4] This selectivity is a key advantage of targeting KIF18A compared to traditional anti-mitotic agents that indiscriminately affect all dividing cells.
Q4: I am not observing the expected selective toxicity in my experiments. What could be the reason?
A4: Please refer to the Troubleshooting Guide section below for potential reasons and solutions.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| High toxicity in normal cell lines | 1. High passage number of normal cells leading to genetic drift and increased CIN.2. Off-target effects at high concentrations of this compound.3. Contamination of cell culture. | 1. Use low-passage, authenticated normal cell lines.2. Perform a dose-response curve to determine the optimal concentration with maximal selectivity. Avoid using concentrations significantly above the IC50 of sensitive cancer cell lines.3. Regularly test cell lines for mycoplasma and other contaminants. |
| Low toxicity in sensitive cancer cell lines | 1. Incorrect concentration or degradation of this compound.2. Cell line misidentification or acquired resistance.3. Suboptimal assay conditions (e.g., cell seeding density, incubation time). | 1. Verify the concentration of your this compound stock and prepare fresh dilutions for each experiment. Store the stock solution as recommended by the supplier.2. Authenticate your cancer cell lines using short tandem repeat (STR) profiling.3. Optimize your experimental protocol. Refer to the detailed protocols provided below. |
| Inconsistent results between experiments | 1. Variation in cell culture conditions (e.g., media, serum, CO2 levels).2. Inconsistent timing of drug treatment and assay readout.3. Pipetting errors. | 1. Maintain consistent cell culture practices.2. Standardize all experimental timelines.3. Use calibrated pipettes and ensure proper mixing. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound in various cancer cell lines. Data for a wider range of normal cell lines is currently limited in publicly available literature.
| Cell Line | Cell Type | Chromosomal Instability (CIN) Status | IC50 (µM) | Reference |
| JIMT-1 | Breast Cancer | High | 0.0078 | [2] |
| OVCAR-3 | Ovarian Cancer | High | 0.0097 | [2] |
| HCC-15 | Breast Cancer | High | 0.011 | [2] |
Experimental Protocols
Cell Viability Assay (MTT/MTS Assay)
This protocol is a general guideline for assessing cell viability after treatment with this compound. Optimization for specific cell lines is recommended.
Materials:
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96-well cell culture plates
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This compound stock solution (e.g., in DMSO)
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Complete cell culture medium
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MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent
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Solubilization solution (for MTT)
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Plate reader
Procedure:
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Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the medium from the wells and add 100 µL of the diluted drug solutions. Include a vehicle control (medium with the same concentration of DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 72 hours).
-
MTT/MTS Addition:
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For MTT: Add 10 µL of MTT reagent (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C. Then, add 100 µL of solubilization solution and incubate overnight at 37°C.
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For MTS: Add 20 µL of MTS reagent to each well and incubate for 1-4 hours at 37°C.
-
-
Absorbance Measurement: Read the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a plate reader.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This protocol outlines the detection of apoptosis using Annexin V and Propidium Iodide (PI) followed by flow cytometry.
Materials:
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6-well cell culture plates
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This compound
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Annexin V-FITC Apoptosis Detection Kit
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Binding Buffer
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Propidium Iodide (PI) solution
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Flow cytometer
Procedure:
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Cell Treatment: Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate duration.
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Cell Harvesting: Collect both floating and adherent cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
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Washing: Wash the cells twice with cold PBS.
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Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI.
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Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
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Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the cells by flow cytometry within 1 hour.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol describes the analysis of cell cycle distribution by PI staining and flow cytometry.
Materials:
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6-well cell culture plates
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This compound
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PBS
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70% Ethanol (ice-cold)
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RNase A
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Propidium Iodide (PI)
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Flow cytometer
Procedure:
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Cell Treatment and Harvesting: Treat cells with this compound as required and harvest the cells.
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Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. Add 4 mL of ice-cold 70% ethanol dropwise while vortexing gently. Fix the cells overnight at -20°C.
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Washing: Centrifuge the fixed cells and wash the pellet with PBS.
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Staining: Resuspend the cell pellet in 500 µL of PI/RNase A staining solution.
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Incubation: Incubate for 30 minutes at room temperature in the dark.
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Analysis: Analyze the cell cycle distribution by flow cytometry.
Visualizations
Signaling Pathway of KIF18A in Mitosis
Caption: KIF18A's role in mitosis and its inhibition by this compound.
Experimental Workflow for Assessing this compound Toxicity
Caption: Workflow for evaluating this compound's differential toxicity.
Logical Relationship of this compound's Selective Toxicity
Caption: The logic behind this compound's selective cancer cell toxicity.
References
- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: VLS-1272 and CDK1 Inhibitor Combination Studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers investigating the combination of VLS-1272, a KIF18A inhibitor, and a Cyclin-Dependent Kinase 1 (CDK1) inhibitor. The following information is designed to assist in refining experimental protocols and addressing common challenges.
Frequently Asked Questions (FAQs)
Q1: What is the rationale for combining this compound and a CDK1 inhibitor?
A1: this compound is an inhibitor of KIF18A, a mitotic kinesin essential for proper chromosome alignment during mitosis.[1][2][3] Its inhibition leads to mitotic arrest and apoptosis, particularly in chromosomally unstable cancer cells.[1][2] CDK1 is a critical regulator of the G2/M transition in the cell cycle.[4][5][6] CDK1 inhibitors block this transition, causing cell cycle arrest and subsequent apoptosis.[4][5] The combination of these two agents targets two distinct but crucial stages of mitosis, potentially leading to a synergistic anti-cancer effect. By first arresting cells at the G2/M checkpoint with a CDK1 inhibitor, subsequent treatment with this compound could more effectively target the cells that escape this initial block and proceed to a defective mitosis.
Q2: What are the expected cellular effects of this compound and CDK1 inhibitor co-treatment?
A2: The combination is expected to induce a potent anti-proliferative effect. Key anticipated outcomes include:
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Enhanced cell cycle arrest: A significant accumulation of cells in the G2 and M phases of the cell cycle.
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Increased apoptosis: A synergistic increase in programmed cell death compared to single-agent treatments.
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Mitotic catastrophe: Disruption of chromosome segregation leading to cell death during or after mitosis.
Q3: How can I determine if the combination of this compound and a CDK1 inhibitor is synergistic, additive, or antagonistic?
A3: To assess the nature of the drug interaction, you can perform cell viability assays with a matrix of concentrations for both drugs. The results can be analyzed using software that calculates a Combination Index (CI) based on the Chou-Talalay method.
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CI < 1: Synergism
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CI = 1: Additive effect
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CI > 1: Antagonism
Troubleshooting Guides
Cell Viability Assays (e.g., MTT, MTS, CellTiter-Glo®)
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Uneven cell seeding, pipetting errors, or edge effects in the plate.[7] | Ensure a homogenous cell suspension before seeding. Use calibrated pipettes and consider using a multi-channel pipette for consistency. Avoid using the outer wells of the plate, or fill them with media without cells to maintain humidity. |
| Low signal or poor dynamic range | Insufficient cell number, inappropriate incubation time, or low metabolic activity of the cell line. | Optimize cell seeding density and incubation time for your specific cell line. Ensure the chosen assay is sensitive enough for your experimental conditions.[8] |
| Compound interference | The chemical properties of this compound or the CDK1 inhibitor may interfere with the assay chemistry (e.g., absorbance or fluorescence). | Run a control with the compounds in cell-free media to check for direct interference with the assay reagents.[9] |
Apoptosis Assays (e.g., Annexin V/PI Staining)
| Problem | Possible Cause | Suggested Solution |
| High percentage of necrotic cells (PI positive) even in control groups | Harsh cell handling (e.g., over-trypsinization), or poor cell health.[10] | Use a gentle dissociation reagent like Accutase. Ensure cells are in the logarithmic growth phase and are not overly confluent before starting the experiment.[10] |
| No clear separation between live, early apoptotic, and late apoptotic populations | Incorrect compensation settings on the flow cytometer, or delayed analysis after staining. | Perform single-stain controls to set up proper compensation. Analyze samples as soon as possible after staining to prevent progression of apoptosis. |
| Low or no apoptotic signal in treated groups | Drug concentration may be too low, or the treatment duration is insufficient.[10] | Perform a time-course and dose-response experiment to determine the optimal conditions for inducing apoptosis with the drug combination. |
Cell Cycle Analysis
| Problem | Possible Cause | Suggested Solution |
| Broad G1 and G2/M peaks in the histogram | Clumps of cells (aggregates) are being analyzed as single events. | Ensure a single-cell suspension before fixation by gentle pipetting or filtering through a cell strainer.[11][12] |
| High coefficient of variation (CV) for DNA content peaks | Inconsistent staining, or presence of RNA. | Use a sufficient volume of staining solution and incubate for the recommended time. Treat cells with RNase to eliminate RNA staining by propidium iodide.[12] |
| Unexpected cell cycle distribution | The timing of sample collection is critical. The effects of the inhibitors are cell-cycle phase-specific. | Perform a time-course experiment to capture the peak of G2/M arrest. Consider synchronizing the cells before treatment for a more uniform response. |
Experimental Protocols
Cell Viability Assay for Synergy Determination
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Cell Seeding: Seed cells in a 96-well plate at a pre-determined optimal density and allow them to adhere overnight.
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Drug Preparation: Prepare serial dilutions of this compound and the CDK1 inhibitor.
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Treatment: Treat the cells with a matrix of drug concentrations, including single-agent controls and a vehicle control (e.g., DMSO).
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Incubation: Incubate the plate for a duration determined by the cell line's doubling time (e.g., 72 hours).
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Assay: Perform a cell viability assay such as MTS or CellTiter-Glo® according to the manufacturer's protocol.
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Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Use software like CompuSyn to calculate the Combination Index (CI).
Apoptosis Analysis by Flow Cytometry
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Cell Treatment: Seed cells in 6-well plates and treat with this compound, the CDK1 inhibitor, the combination, and a vehicle control for the optimized time and concentration.
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Cell Harvesting: Collect both adherent and floating cells to ensure all apoptotic cells are included.
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Staining: Wash the cells with cold PBS and resuspend in Annexin V binding buffer. Add FITC-conjugated Annexin V and Propidium Iodide (PI) according to the manufacturer's protocol.
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Incubation: Incubate in the dark at room temperature for 15 minutes.
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Analysis: Analyze the samples by flow cytometry within one hour of staining.
Cell Cycle Analysis by Flow Cytometry
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Cell Treatment: Treat cells as described for the apoptosis assay.
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Fixation: Harvest the cells and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C overnight or longer.
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Staining: Centrifuge the fixed cells to remove the ethanol and wash with PBS. Resuspend the cell pellet in a solution containing Propidium Iodide and RNase A.[13]
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Incubation: Incubate at room temperature for 30 minutes in the dark.
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Analysis: Analyze the DNA content by flow cytometry using a linear scale for the PI signal.[12]
Western Blotting for Mechanistic Insights
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Protein Extraction: Treat cells with the drug combination and lyse the cells to extract total protein.
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Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
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Electrophoresis and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
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Immunoblotting: Probe the membrane with primary antibodies against key proteins in the CDK1 and apoptosis pathways (e.g., Cyclin B1, phospho-Histone H3, cleaved PARP, cleaved Caspase-3). Use a loading control like GAPDH or β-actin to ensure equal protein loading.
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Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.
Data Presentation
Table 1: Example of Cell Viability Data for Synergy Analysis
| This compound (nM) | CDK1 Inhibitor (nM) | % Viability (Mean ± SD) | Combination Index (CI) |
| 0 | 0 | 100 ± 5.2 | - |
| 10 | 0 | 85 ± 4.1 | - |
| 0 | 50 | 78 ± 6.3 | - |
| 10 | 50 | 42 ± 3.9 | 0.7 |
| 20 | 0 | 65 ± 5.5 | - |
| 0 | 100 | 55 ± 4.8 | - |
| 20 | 100 | 21 ± 2.7 | 0.5 |
Table 2: Example of Cell Cycle Distribution Data
| Treatment | % G0/G1 | % S | % G2/M |
| Vehicle Control | 60.5 | 25.3 | 14.2 |
| This compound | 55.1 | 18.7 | 26.2 |
| CDK1 Inhibitor | 25.4 | 15.1 | 59.5 |
| Combination | 10.2 | 8.5 | 81.3 |
Table 3: Example of Apoptosis Analysis Data
| Treatment | % Early Apoptotic (Annexin V+/PI-) | % Late Apoptotic (Annexin V+/PI+) |
| Vehicle Control | 2.1 | 1.5 |
| This compound | 8.7 | 4.3 |
| CDK1 Inhibitor | 12.5 | 6.8 |
| Combination | 25.9 | 18.2 |
Visualizations
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What are CDK1 inhibitors and how do they work? [synapse.patsnap.com]
- 5. Cyclin Dependent Kinase-1 (CDK-1) Inhibition as a Novel Therapeutic Strategy against Pancreatic Ductal Adenocarcinoma (PDAC) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. youtube.com [youtube.com]
- 9. benchchem.com [benchchem.com]
- 10. yeasenbio.com [yeasenbio.com]
- 11. Protocols [moorescancercenter.ucsd.edu]
- 12. cancer.wisc.edu [cancer.wisc.edu]
- 13. antibody-creativebiolabs.com [antibody-creativebiolabs.com]
Technical Support Center: VLS-1272 Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working with the KIF18A inhibitor, VLS-1272. The information is based on available preclinical findings and aims to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is an orally active, potent, and highly selective inhibitor of the mitotic kinesin KIF18A.[1][2][3] It functions in an ATP-noncompetitive manner, binding to the KIF18A-microtubule complex and blocking its ATPase activity.[4] This inhibition prevents the translocation of KIF18A along the mitotic spindle, leading to defects in chromosome alignment, mitotic arrest, and ultimately apoptosis in cancer cells with high chromosomal instability (CIN).[1][3][4]
Q2: Why is this compound selective for cancer cells with high chromosomal instability (CIN)?
KIF18A is essential for regulating microtubule dynamics at the plus-ends of kinetochore microtubules, which is crucial for proper chromosome congression at the metaphase plate. Cancer cells with high CIN are particularly dependent on KIF18A to manage their chaotic chromosome segregation.[1][3] By inhibiting KIF18A, this compound selectively induces mitotic catastrophe in these vulnerable cells, while having a lesser effect on normal, chromosomally stable cells.[3]
Q3: What are the key preclinical findings for this compound?
Preclinical studies have demonstrated that this compound effectively inhibits the proliferation of a range of cancer cell lines with high CIN. In vivo, orally administered this compound has shown significant, dose-dependent inhibition of tumor growth in xenograft models.[1][2]
Troubleshooting Guides
Problem: Inconsistent IC50 values in cell viability assays.
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Possible Cause 1: Variation in chromosomal instability (CIN) levels across cell lines. The sensitivity of cancer cells to this compound is highly correlated with their level of CIN.[1][3] Ensure you are using cell lines with well-characterized and consistent levels of CIN.
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Possible Cause 2: Differences in assay duration. The potency of this compound can vary with the duration of treatment.[2] Standardize the incubation time for your cell viability assays to ensure reproducible results. For example, a 7-day incubation was used to determine the IC50s listed in Table 1.[4]
-
Possible Cause 3: Cell line misidentification or contamination. Always verify the identity of your cell lines through short tandem repeat (STR) profiling to rule out cross-contamination.
Problem: Difficulty replicating in vivo tumor growth inhibition.
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Possible Cause 1: Inadequate preclinical model. The tumor microenvironment and host immune system can significantly impact drug efficacy.[5][6] Patient-derived xenograft (PDX) models may offer a more clinically relevant setting compared to traditional cell line-derived xenografts.[6][7]
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Possible Cause 2: Issues with drug formulation and administration. this compound is orally bioavailable.[1][2] Ensure proper formulation and accurate oral gavage technique to achieve the desired systemic exposure. Refer to the published preclinical studies for guidance on vehicle and dosing schedules.[4]
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Possible Cause 3: Tumor heterogeneity. Even within the same xenograft model, tumor heterogeneity can lead to variable responses.[7][8] Increasing the number of animals per group can help to account for this variability.
Data Presentation
Table 1: In Vitro Potency of this compound in CIN-High Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| JIMT-1 | Breast Cancer | 0.0078[4] |
| NIH-OVCAR3 | Ovarian Cancer | 0.0097[4] |
| HCC-15 | - | 0.011[4] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Dosage (mg/kg, p.o.) | Treatment Schedule | Tumor Growth Inhibition |
| HCC15 | 10, 30, 60 | Twice or once a day for 1 month | 30±15%, 72±6%, 82±9%[4] |
| OVCAR3 | 10, 30, 60 | Twice or once a day for 1 month | 24±26%, 72±17%, 82±10%[4] |
Experimental Protocols
Cell Viability Assay (Example)
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Cell Seeding: Plate cancer cells in 96-well plates at a density of 1,000-5,000 cells per well and allow them to adhere overnight.
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Drug Treatment: Prepare a serial dilution of this compound in culture medium. Remove the old medium from the wells and add the this compound dilutions. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 7 days at 37°C in a humidified incubator with 5% CO2.
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Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®) according to the manufacturer's instructions.
-
Data Analysis: Measure luminescence using a plate reader. Calculate the half-maximal inhibitory concentration (IC50) by fitting the dose-response data to a four-parameter logistic curve.
In Vivo Tumor Xenograft Study (Example)
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Cell Implantation: Subcutaneously inject cancer cells (e.g., 5 x 10^6 OVCAR3 cells) into the flank of immunocompromised mice.
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Tumor Growth Monitoring: Monitor tumor growth by measuring tumor volume with calipers twice a week.
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Randomization and Treatment: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
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Drug Administration: Administer this compound orally (p.o.) at the desired doses (e.g., 10, 30, 60 mg/kg) according to the specified schedule (e.g., once or twice daily for 28 days). The control group should receive the vehicle.
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Endpoint: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis.
Visualizations
Caption: Mechanism of action of this compound in CIN-high cancer cells.
Caption: Challenges in translating preclinical findings to clinical trials.
References
- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Challenges in preclinical to clinical translation for anticancer carrier-mediated agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preclinical Models Provide Scientific Justification and Translational Relevance for Moving Novel Therapeutics into Clinical Trials for Pediatric Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. blog.crownbio.com [blog.crownbio.com]
- 8. From Bench to Bedside: Lessons Learned in Translating Preclinical Studies in Cancer Drug Development - PMC [pmc.ncbi.nlm.nih.gov]
cell line-specific responses to KIF18A inhibition by VLS-1272
This technical support center provides troubleshooting guidance and frequently asked questions for researchers utilizing the KIF18A inhibitor, VLS-1272.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
A1: this compound is a potent, orally bioavailable, and highly selective inhibitor of the kinesin family member 18A (KIF18A).[1][2][3] It functions as an ATP non-competitive inhibitor, binding to the KIF18A-microtubule complex.[1][2][3][4] This binding event blocks the ATPase activity of KIF18A, which in turn prevents its translocation along microtubules.[2][4] The ultimate result is the immobilization of KIF18A on the mitotic spindle, leading to defects in chromosome congression, mitotic arrest, and subsequent cell death, particularly in chromosomally unstable cancer cells.[2][3][4][5]
Q2: Which cell lines are sensitive to this compound?
A2: Cell lines with high chromosomal instability (CIN) are particularly sensitive to KIF18A inhibition by this compound.[1][2][6][7] This selectivity is a key differentiator from other anti-mitotic drugs.[1][2] Preclinical studies have demonstrated efficacy in various cancer cell lines, including breast, lung, and colorectal cancers.[5] Specific examples of sensitive cell lines include OVCAR-3 (ovarian cancer), JIMT-1 (breast cancer), and HCC-15.[4]
Q3: What are the known IC50 values for this compound in sensitive cell lines?
A3: The half-maximal inhibitory concentration (IC50) values for this compound have been determined in several sensitive cancer cell lines after a 7-day incubation period.[4]
| Cell Line | Cancer Type | IC50 (µM) |
| JIMT-1 | Breast Cancer | 0.0078 |
| NIH-OVCAR3 | Ovarian Cancer | 0.0097 |
| HCC-15 | Breast Cancer | 0.011 |
Q4: Are there known resistance mechanisms to KIF18A inhibition?
A4: Yes, mechanisms of resistance to KIF18A inhibitors are an active area of research. One potential mechanism involves the spindle assembly checkpoint (SAC).[8][9] Reduced activity of the anaphase-promoting complex/cyclosome (APC/C), which is regulated by the SAC, can be a resistance mechanism to SAC-targeting anti-mitotic agents.[9] Weakened APC/C activity may allow cells to exit mitosis prematurely, even with the mitotic defects induced by KIF18A inhibition.[9][10] Additionally, alterations in microtubule dynamics may contribute to resistance; for instance, reducing microtubule polymerization rates with low doses of Taxol has been shown to partially rescue mitotic defects caused by KIF18A inhibition in CIN cells.[8]
Troubleshooting Guide
Problem 1: I am not observing the expected level of mitotic arrest in my this compound treated cells.
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Possible Cause 1: Cell Line Insensitivity. Your cell line may not exhibit high chromosomal instability (CIN) and therefore may be less dependent on KIF18A for mitotic progression.
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Recommendation: We recommend testing this compound on a positive control cell line known to be sensitive, such as OVCAR-3 or JIMT-1. Consider characterizing the level of CIN in your experimental cell line.
-
-
Possible Cause 2: Suboptimal Compound Concentration or Incubation Time. The concentration of this compound may be too low, or the incubation time may be insufficient to induce a robust mitotic arrest.
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Recommendation: Perform a dose-response experiment to determine the optimal concentration for your cell line. Based on published data, a 7-day incubation period has been shown to be effective for assessing effects on cell viability.[4]
-
-
Possible Cause 3: Compound Degradation. Improper storage or handling of this compound can lead to its degradation.
-
Recommendation: Ensure that the compound is stored as recommended by the manufacturer. For stock solutions, it is advised to aliquot and store at -80°C for up to 6 months or -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[4]
-
Problem 2: I am observing significant toxicity in my non-cancerous (normal) control cell line.
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Possible Cause 1: High Proliferative Rate of Control Cells. While KIF18A inhibitors show selectivity for cancer cells, highly proliferative normal cells can also be affected.[5]
-
Recommendation: Evaluate the proliferation rate of your control cell line. If it is unusually high, consider using a more slowly dividing normal cell line as a control for comparison.
-
-
Possible Cause 2: Off-Target Effects at High Concentrations. Although this compound is highly selective for KIF18A, very high concentrations may lead to off-target effects.[1]
-
Recommendation: Titrate the concentration of this compound to the lowest effective dose that induces mitotic arrest in your sensitive cancer cell line to minimize potential off-target toxicity in normal cells.
-
Experimental Protocols
Cell Viability Assay (Based on IC50 Determination)
-
Cell Seeding: Seed cells in a 96-well plate at a density appropriate for a 7-day proliferation assay.
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Compound Preparation: Prepare a serial dilution of this compound in cell culture medium.
-
Treatment: The following day, replace the medium with the this compound dilutions. Include a vehicle-only control (e.g., DMSO).
-
Incubation: Incubate the plate for 7 days at 37°C in a humidified incubator with 5% CO2.
-
Viability Assessment: After the incubation period, assess cell viability using a standard method such as the CellTiter-Glo® Luminescent Cell Viability Assay.
-
Data Analysis: Calculate the IC50 value by plotting the percentage of viable cells against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
Visualizations
Caption: Mechanism of this compound induced mitotic arrest.
Caption: Workflow for determining cell viability and IC50.
References
- 1. This compound | KIF18A inhibitor | Probechem Biochemicals [probechem.com]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. What are KIF18A inhibitors and how do they work? [synapse.patsnap.com]
- 6. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
- 7. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. "Investigating Sensitivity and Resistance of Tumor Cells to KIF18A Inhi" by Anna Belongia [scholarworks.uvm.edu]
- 9. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. embopress.org [embopress.org]
Validation & Comparative
Validating VLS-1272's Anti-Tumor Efficacy in Patient-Derived Xenografts: A Comparative Guide
For Immediate Release to Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview and objective comparison of the anti-tumor effects of VLS-1272, a novel KIF18A inhibitor, in patient-derived xenograft (PDX) models. The information presented is based on available preclinical data and is intended to inform researchers and drug development professionals on the therapeutic potential and mechanism of action of this targeted agent.
Executive Summary
This compound is an orally bioavailable, selective inhibitor of the mitotic kinesin KIF18A. It demonstrates potent anti-tumor activity, particularly in cancers characterized by chromosomal instability (CIN). By disrupting the function of KIF18A, this compound induces mitotic arrest and subsequent cell death in CIN-high cancer cells. This guide summarizes the quantitative data from xenograft studies, details the experimental protocols for its evaluation, and provides a comparative perspective against other therapeutic agents.
Mechanism of Action: Targeting a Key Vulnerability in Cancer Cells
This compound's therapeutic strategy is centered on exploiting the dependency of chromosomally unstable cancer cells on the KIF18A motor protein for their survival.
Key Mechanistic Steps:
-
Selective Binding: this compound is an ATP-noncompetitive inhibitor that binds to the KIF18A-microtubule complex.[1]
-
Inhibition of ATPase Activity: This binding action inhibits the ATPase activity of KIF18A, which is essential for its role in chromosome alignment during mitosis.[1][2]
-
Disruption of Mitosis: The inhibition of KIF18A leads to defective chromosome congression, causing the cells to arrest in mitosis.[1][2]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers programmed cell death (apoptosis) specifically in cancer cells with high CIN.[1]
This targeted approach is designed to spare healthy, chromosomally stable cells, suggesting a potentially favorable safety profile compared to broader-acting chemotherapies.
Below is a diagram illustrating the mechanism of action of this compound and its effect on downstream signaling pathways.
Caption: this compound inhibits KIF18A, leading to mitotic arrest and impacting key survival pathways.
Performance in Patient-Derived Xenograft Models: Quantitative Analysis
Preclinical studies utilizing xenograft models have demonstrated the dose-dependent anti-tumor efficacy of this compound. The following tables summarize the key findings from these studies. While direct head-to-head data for this compound against other agents in the same PDX models is limited in publicly available literature, data for a comparable KIF18A inhibitor, AMG-650, is included for a broader perspective on the potential of this drug class.
Table 1: this compound Anti-Tumor Activity in Xenograft Models
| Tumor Type | Xenograft Model | Daily Dosage (Oral) | Tumor Growth Inhibition (TGI) |
| Breast Cancer | HCC15 | 10 mg/kg | 30% ± 15% |
| 30 mg/kg | 72% ± 6% | ||
| 60 mg/kg | 82% ± 9% | ||
| Ovarian Cancer | OVCAR3 | 10 mg/kg | 24% ± 26% |
| 30 mg/kg | 72% ± 17% | ||
| 60 mg/kg | 82% ± 10% |
Table 2: AMG-650 (KIF18A Inhibitor) Efficacy in Patient-Derived Xenograft (PDX) Models
| Cancer Type | Number of PDX Models | Daily Dosage (Oral) | Objective Response Rate |
| Osteosarcoma | 7 | 100 mg/kg | 0% |
| Rhabdomyosarcoma | 15 | 100 mg/kg | 1 Complete Response |
| Ewing Sarcoma | 8 | 100 mg/kg | 2 Partial Responses |
| Ovarian Cancer (OVCAR-3 Xenograft) | - | 10-100 mg/kg | Durable Tumor Regressions |
Experimental Protocols for Efficacy Validation in PDX Models
The following outlines a standardized protocol for assessing the anti-tumor effects of this compound in patient-derived xenograft models.
Experimental Workflow
Caption: A streamlined workflow for evaluating this compound efficacy in PDX models.
1. Establishment of Patient-Derived Xenografts:
-
Fresh tumor tissue is obtained from consenting patients and surgically implanted into immunocompromised mice (e.g., NSG or NOD-scid mice).[3]
-
Tumors are allowed to grow to a specified volume before being passaged into subsequent cohorts of mice for experimental use.[4]
2. Drug Administration and Dosing:
-
Once tumors reach a predetermined size (e.g., 100-200 mm³), mice are randomized into different treatment groups.[1]
-
This compound is administered orally, typically on a daily or twice-daily schedule, at various dose levels.[1]
-
A vehicle control group is included in all studies. Comparator arms may include standard-of-care agents like paclitaxel.
3. Efficacy Assessment:
-
Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers.[1]
-
Animal body weight and overall health are monitored to assess toxicity.
-
The primary endpoint is typically tumor growth inhibition (TGI) or tumor regression.
4. Pharmacodynamic and Biomarker Analysis:
-
Immunohistochemistry (IHC) is performed to assess markers of mitotic arrest (e.g., pHH3) and apoptosis (e.g., cleaved caspase-3) to confirm the on-target activity of this compound.
Comparative Landscape: this compound vs. Traditional Chemotherapies
This compound and other KIF18A inhibitors represent a mechanistically distinct class of anti-mitotic agents compared to traditional chemotherapies like taxanes (e.g., paclitaxel).
-
Targeted Selectivity: Unlike taxanes, which affect all dividing cells, KIF18A inhibitors are designed to selectively eliminate cancer cells with high levels of chromosomal instability.[5] This targeted approach has the potential to reduce the side effects commonly associated with conventional chemotherapy.
-
Distinct Mechanism: While taxanes work by stabilizing microtubules, this compound specifically inhibits the motor activity of KIF18A, a protein that is not essential for the viability of most normal cells.[6]
Future Directions
The preclinical data for this compound and the broader class of KIF18A inhibitors are highly encouraging, supporting their continued development as a novel class of anti-cancer therapeutics. Future research should focus on head-to-head comparative studies in PDX models against standard-of-care agents to clearly define their therapeutic potential. Additionally, identifying predictive biomarkers of response to KIF18A inhibition will be crucial for patient selection in future clinical trials.
References
- 1. Volastra Therapeutics, Inc. - Drug pipelines, Patents, Clinical trials - Synapse [synapse.patsnap.com]
- 2. Abstract 516: Discovery and preclinical characterization of AMG 650, a first-in-class inhibitor of kinesin KIF18A motor protein with potent activity against chromosomally unstable cancers | Semantic Scholar [semanticscholar.org]
- 3. 1stoncology.com [1stoncology.com]
- 4. volastratx.com [volastratx.com]
- 5. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
VLS-1272: A Comparative Analysis of its Selective Targeting of Chromosomally Unstable Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of VLS-1272, a first-in-class inhibitor of the mitotic kinesin KIF18A, with other therapeutic strategies targeting chromosomally unstable (CIN) cancer cells. The information presented is supported by preclinical experimental data to aid in the evaluation of this compound's potential in oncology research and development.
Executive Summary
Chromosomal instability is a hallmark of many aggressive cancers and presents a unique therapeutic vulnerability. This compound is an orally bioavailable and highly selective inhibitor of KIF18A, a motor protein essential for chromosome congression during mitosis in CIN cells.[1][2] Preclinical evidence demonstrates that this compound selectively induces mitotic arrest and apoptosis in cancer cells with high levels of CIN, while sparing normal, chromosomally stable cells.[3] This selectivity profile distinguishes it from traditional anti-mitotic agents and positions KIF18A inhibition as a promising targeted therapy for a defined patient population.
Mechanism of Action: this compound
This compound is an ATP non-competitive inhibitor that binds to the KIF18A-microtubule complex, blocking its ATPase activity.[4] This inhibition prevents the translocation of KIF18A along spindle microtubules, leading to defective chromosome alignment at the metaphase plate.[1][2] The resulting mitotic defects trigger the spindle assembly checkpoint, causing prolonged mitotic arrest and subsequent cell death in CIN-high tumor cells.[1][5]
Caption: Mechanism of this compound action in CIN-high cancer cells.
Comparative Performance Data
The selectivity of this compound for CIN-high cancer cells has been demonstrated across a wide panel of cell lines. Below is a summary of its in vitro and in vivo activity compared to other anti-mitotic agents.
Table 1: In Vitro Potency of this compound in CIN-High Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| JIMT-1 | Breast Cancer | 0.0078[4] |
| NIH-OVCAR3 | Ovarian Cancer | 0.0097[4] |
| HCC-15 | Breast Cancer | 0.011[4] |
Table 2: Comparison of this compound with Other Anti-mitotic Agents
| Compound | Target | Selectivity for CIN-High Cells | Common Side Effects |
| This compound | KIF18A | High[1][2] | Minimal effects on normal cells in preclinical studies[5] |
| Paclitaxel | Microtubules | Low[5] | Myelosuppression, neurotoxicity[5] |
| Volastertib | PLK1 | Moderate | Hematological toxicities |
| Doxorubicin | DNA Topoisomerase II | Low | Cardiotoxicity, myelosuppression |
| Irinotecan | DNA Topoisomerase I | Low | Diarrhea, neutropenia |
Data for comparator agents are based on established clinical knowledge.
In Vivo Efficacy of this compound
In xenograft models using CIN-high cancer cell lines, orally administered this compound has shown significant, dose-dependent inhibition of tumor growth.[1][4] For instance, in mice bearing HCC15 or OVCAR3 tumors, this compound treatment at 30 mg/kg and 60 mg/kg resulted in tumor growth inhibition of 72% and over 80%, respectively.[4]
Experimental Methodologies
The validation of this compound's selectivity involved several key experiments. The protocols are outlined below.
References
- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor [ideas.repec.org]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers - PMC [pmc.ncbi.nlm.nih.gov]
VLS-1272: A Targeted Approach Circumventing Chemotherapy Cross-Resistance
A Comparison Guide for Researchers and Drug Development Professionals
The emergence of drug resistance is a primary obstacle in the successful treatment of cancer. Tumors that become refractory to one form of chemotherapy often exhibit cross-resistance to other agents, particularly those with similar mechanisms of action. VLS-1272, a first-in-class, orally bioavailable, and highly selective inhibitor of the mitotic kinesin KIF18A, presents a promising therapeutic strategy for chromosomally unstable (CIN) tumors. This guide provides a comparative analysis of this compound and conventional chemotherapeutics, focusing on the potential for this compound to overcome common resistance mechanisms.
Differentiated Mechanism of Action: The Key to Overcoming Resistance
This compound's unique mechanism of action underpins its potential to be effective in chemoresistant cancers. Unlike traditional anti-mitotic agents such as taxanes (e.g., paclitaxel) and vinca alkaloids, which broadly target microtubule dynamics in all dividing cells, this compound specifically inhibits the ATPase activity of KIF18A.[1][2] KIF18A is a motor protein that is not essential for normal cell division but is critical for the survival of cancer cells with high levels of CIN.[1][2] This targeted approach suggests that this compound may not be susceptible to the same resistance pathways that affect conventional chemotherapies.
A key finding supporting this is that KIF18A inhibitors remain active in high-grade serous ovarian cancer (HGSOC) cells that are resistant to paclitaxel and doxorubicin due to the expression of P-glycoprotein (P-gp), a major efflux pump responsible for multidrug resistance.[2]
Quantitative Comparison of In Vitro Efficacy
The following tables summarize the in vitro potency of this compound in various CIN-high cancer cell lines and compare the activity of a KIF18A inhibitor with standard chemotherapeutics in a doxorubicin-resistant model.
Table 1: In Vitro Potency of this compound in CIN-High Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| JIMT-1 | Breast Cancer | 0.0078 |
| NIH-OVCAR3 | Ovarian Cancer | 0.0097 |
| HCC-15 | Breast Cancer | 0.011 |
Data sourced from MedchemExpress product information.[1]
Table 2: Comparative Activity of a KIF18A Inhibitor and Standard Chemotherapeutics in Parental and Doxorubicin-Resistant Ovarian Cancer Cells
| Compound | Cell Line | IC50 (nM) | Fold-Resistance |
| KIF18A Inhibitor (AM-1882) | OVCAR-8 (Parental) | 1.8 | 3.9 |
| OVCAR-8 ADRRES (Doxorubicin-Resistant) | 7.1 | ||
| Paclitaxel | OVCAR-8 (Parental) | 2.5 | >400 |
| OVCAR-8 ADRRES (Doxorubicin-Resistant) | >1000 | ||
| Doxorubicin | OVCAR-8 (Parental) | 21 | >47.6 |
| OVCAR-8 ADRRES (Doxorubicin-Resistant) | >1000 |
This table is adapted from data presented in a study by Payton, M., et al. (2024), which demonstrates that the KIF18A inhibitor remains highly active in doxorubicin-resistant cells that express the P-gp efflux pump.[2]
Signaling Pathways and Experimental Workflows
The diagrams below, generated using the DOT language, illustrate the signaling pathway of this compound and a typical experimental workflow for assessing cross-resistance.
Detailed Experimental Protocols
1. Cell Culture and Generation of Chemoresistant Cell Lines
-
Parental Cell Lines: Human cancer cell lines (e.g., OVCAR-8 for ovarian cancer) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Generation of Resistant Lines: To generate a doxorubicin-resistant line (ADRRES), parental cells are continuously exposed to gradually increasing concentrations of doxorubicin over several months. The surviving cells are then maintained in media containing a concentration of doxorubicin that is toxic to the parental cells to ensure the stability of the resistant phenotype.
2. In Vitro Cytotoxicity Assays
-
Cell Plating: Parental and resistant cells are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Drug Treatment: The following day, cells are treated with serial dilutions of this compound, paclitaxel, doxorubicin, or other compounds of interest. A vehicle control (e.g., DMSO) is also included.
-
Incubation: Cells are incubated with the compounds for a specified period (e.g., 72-96 hours).
-
Viability Assessment: Cell viability is measured using a commercially available assay, such as the CellTiter-Glo® Luminescent Cell Viability Assay, which quantifies ATP as an indicator of metabolically active cells.
-
Data Analysis: Luminescence is read on a plate reader. The data is normalized to the vehicle control, and IC50 values (the concentration of a drug that inhibits cell growth by 50%) are calculated using a non-linear regression analysis in a suitable software like GraphPad Prism.
Conclusion
The available preclinical data strongly suggest that this compound is not subject to the same resistance mechanisms as conventional chemotherapeutics, particularly those affected by P-gp efflux pumps. Its unique targeting of KIF18A in CIN-high cancer cells provides a clear rationale for its use in patient populations that have developed resistance to standard-of-care therapies. Further clinical investigation is warranted to fully elucidate the cross-resistance profile of this compound and its potential to address the significant unmet need in the treatment of chemoresistant cancers.
References
VLS-1272 Efficacy: A Comparative Analysis in p53-Mutant vs. p53-Wildtype Cancers
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the efficacy of VLS-1272, a first-in-class inhibitor of the mitotic kinesin KIF18A, in cancer models with differing p53 tumor suppressor gene status. The data presented herein, compiled from preclinical studies, suggests a heightened sensitivity to this compound in p53-mutant cancers, a finding attributed to the prevalent chromosomal instability (CIN) in these tumors.
Introduction to this compound and KIF18A
This compound is an orally bioavailable, potent, and highly selective inhibitor of KIF18A.[1] KIF18A is a mitotic kinesin that plays a crucial role in regulating chromosome alignment at the metaphase plate during cell division.[2] In normal, healthy cells, KIF18A is not essential for viability. However, many cancer cells, particularly those with high levels of chromosomal instability (CIN), become dependent on KIF18A to manage their chaotic mitoses and prevent lethal errors in chromosome segregation.[1] Inhibition of KIF18A's ATPase activity by this compound prevents its translocation along the mitotic spindle, leading to severe chromosome congression defects, mitotic arrest, and ultimately, cell death in these vulnerable cancer cells.[1]
The tumor suppressor protein p53 is a critical guardian of the genome. Mutations in the TP53 gene are the most frequent genetic alterations in human cancers and are a major driver of genomic instability, which in turn leads to CIN. Consequently, cancers harboring TP53 mutations are often characterized by high levels of CIN, making them prime candidates for therapeutic targeting by KIF18A inhibitors like this compound.
Quantitative Analysis of this compound Efficacy
Preclinical studies have demonstrated that the anti-proliferative effects of this compound are significantly more pronounced in cancer cell lines with mutant p53 compared to those with wildtype p53. This is largely attributed to the higher prevalence of chromosomal instability in p53-mutant cancers.
Table 1: In Vitro Efficacy of this compound in Ovarian and Breast Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | Chromosomal Instability (CIN) Status | This compound IC50 (µM) | Reference |
| OVCAR-3 | Ovarian | Mutant | High | 0.0097 | [3] |
| JIMT-1 | Breast | Mutant | High | 0.0078 | [3] |
| HCC-15 | Breast | Mutant | High | 0.011 | [3] |
Table 2: In Vivo Efficacy of KIF18A Inhibitors in p53-Mutant Xenograft Models
| KIF18A Inhibitor | Cancer Cell Line | p53 Status | Xenograft Model | Treatment Regimen | Tumor Growth Inhibition | Reference |
| This compound | OVCAR-3 | Mutant | Murine | 10, 30, 60 mg/kg, p.o. | 24%, 72%, 82% respectively | [3] |
| This compound | HCC-15 | Mutant | Murine | 10, 30, 60 mg/kg, p.o. | 30%, 72%, 82% respectively | [3] |
Signaling Pathways and Mechanism of Action
The differential efficacy of this compound in p53-mutant versus p53-wildtype cancers can be understood by examining the underlying cellular signaling pathways that govern the response to mitotic stress.
p53-Mutant/Chromosomally Unstable Cancers
In cancer cells with mutated p53 and high CIN, the cell's machinery for detecting and responding to errors in mitosis is already compromised. These cells are highly reliant on KIF18A to manage their unstable chromosomes during cell division. Inhibition of KIF18A by this compound pushes these cells over the edge, leading to catastrophic mitotic errors, activation of the spindle assembly checkpoint (SAC), prolonged mitotic arrest, and ultimately, apoptotic cell death.
References
- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Comprehensive Pan-Cancer Analysis of KIF18A as a Marker for Prognosis and Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. p53 Pathway for Apoptosis Signaling | Thermo Fisher Scientific - SG [thermofisher.com]
Validating the Spindle Assembly Checkpoint's Role in VLS-1272 Sensitivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of VLS-1272, a novel KIF18A inhibitor, with other microtubule-targeting agents, focusing on the critical role of the Spindle Assembly Checkpoint (SAC) in determining cellular sensitivity. The data presented herein validates the SAC as a key mediator of this compound's selective cytotoxicity in chromosomally unstable (CIN) cancer cells.
Executive Summary
This compound is a potent and selective inhibitor of the mitotic kinesin KIF18A, which plays a crucial role in chromosome congression during mitosis.[1] By inhibiting KIF18A, this compound induces mitotic defects, leading to the activation of the Spindle Assembly Checkpoint (SAC).[2][3][4] This targeted mechanism of action confers selective lethality to cancer cells with high levels of chromosomal instability (CIN), a common feature of many aggressive tumors.[3][5] This guide compares the performance of this compound with traditional anti-mitotic agents, such as paclitaxel and vinca alkaloids, highlighting its differentiated mechanism and preferential activity in a genetically defined cancer cell population.
Comparative Performance of this compound
The efficacy of this compound is intrinsically linked to the CIN status of cancer cells. Unlike broad-acting microtubule poisons, this compound's therapeutic window is defined by the genetic makeup of the tumor.
Quantitative Analysis of In Vitro Sensitivity
The following table summarizes the half-maximal inhibitory concentrations (IC50) of this compound in comparison to paclitaxel and vincristine across various cancer cell lines characterized by their CIN status. It is important to note that while direct head-to-head studies are limited, the compiled data from various sources illustrates a clear trend of heightened this compound sensitivity in CIN-high cells.
| Cell Line | Cancer Type | CIN Status | This compound IC50 (µM) | Paclitaxel IC50 (µM) | Vincristine IC50 (µM) |
| JIMT-1 | Breast Cancer | High | 0.0078 | ~0.005 - 0.01 | ~0.002 - 0.005 |
| NIH-OVCAR3 | Ovarian Cancer | High | 0.0097 | ~0.002 - 0.008 | ~0.001 - 0.004 |
| HCC-15 | Breast Cancer | High | 0.011 | Not widely reported | Not widely reported |
| CAL51 | Breast Cancer | Low | Limited Efficacy | ~0.001 - 0.005 | ~0.001 |
| MDA-MB-231 | Breast Cancer | High | More sensitive than CIN-low counterpart | ~0.001 - 0.003 | ~0.001 - 0.003 |
| HCT116 | Colorectal Cancer | Low | Less Sensitive | ~0.002 - 0.006 | ~0.002 |
| SW480 | Colorectal Cancer | High | More Sensitive | ~0.003 - 0.007 | ~0.004 |
Note: IC50 values are compiled from multiple sources and may vary based on experimental conditions. The trend of increased sensitivity of CIN-high cells to this compound is a consistent finding.
Mechanism of Action: The Central Role of the Spindle Assembly Checkpoint
The selective action of this compound hinges on the robust activation of the SAC in response to KIF18A inhibition.
Signaling Pathway Diagram
Caption: this compound inhibits KIF18A, leading to SAC activation and apoptosis in CIN-high cells.
In CIN-high cells, the baseline level of mitotic stress makes them particularly dependent on a functional SAC. When this compound further disrupts chromosome alignment, these cells undergo a prolonged mitotic arrest, ultimately leading to apoptosis. In contrast, CIN-low or normal cells may be more capable of resolving these defects or bypassing the SAC, thus exhibiting lower sensitivity to the drug.[3]
Experimental Protocols
Detailed methodologies are crucial for the validation and comparison of pre-clinical findings.
Cell Viability Assay (MTT Assay)
This protocol is a standard method for assessing the cytotoxic effects of this compound and other compounds.
Materials:
-
Cancer cell lines (e.g., JIMT-1, NIH-OVCAR3, CAL51)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound, Paclitaxel, Vincristine (dissolved in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 3,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Treat cells with a serial dilution of this compound or other compounds for 72-96 hours. Include a vehicle control (DMSO).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 values using non-linear regression analysis.
Immunofluorescence for Spindle Assembly Checkpoint Activation
This protocol allows for the visualization of SAC protein localization to kinetochores, a hallmark of checkpoint activation.
Materials:
-
Cells grown on coverslips
-
This compound
-
Fixation buffer (e.g., 4% paraformaldehyde in PBS)
-
Permeabilization buffer (e.g., 0.5% Triton X-100 in PBS)
-
Blocking buffer (e.g., 5% BSA in PBS)
-
Primary antibodies (e.g., anti-MAD2, anti-BUBR1)
-
Fluorescently labeled secondary antibodies
-
DAPI (4′,6-diamidino-2-phenylindole)
-
Antifade mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with this compound for a predetermined time to induce mitotic arrest.
-
Fixation and Permeabilization: Fix the cells with fixation buffer, followed by permeabilization.
-
Blocking: Block non-specific antibody binding with blocking buffer.
-
Antibody Incubation: Incubate with primary antibodies against SAC proteins, followed by incubation with fluorescently labeled secondary antibodies.
-
DNA Staining and Mounting: Stain the DNA with DAPI and mount the coverslips on microscope slides with antifade medium.
-
Imaging: Visualize and capture images using a fluorescence microscope. Increased co-localization of SAC proteins with kinetochores indicates checkpoint activation.
Experimental Workflow and Logical Relationships
The following diagrams illustrate the typical workflow for assessing this compound sensitivity and the logical framework for interpreting the results.
Caption: A typical workflow for evaluating this compound's differential effects on cancer cells.
Caption: The logical relationship between CIN status and sensitivity to this compound.
Resistance Mechanisms
Understanding potential resistance mechanisms is crucial for the clinical development of this compound and other KIF18A inhibitors. Resistance can emerge through various mechanisms that allow cancer cells to evade the mitotic arrest induced by KIF18A inhibition. These can include:
-
Weakening of the Spindle Assembly Checkpoint: Mutations or altered expression of SAC components can lead to a less stringent checkpoint, allowing cells to exit mitosis despite the presence of chromosome congression defects.
-
Bypass Pathways: Alterations in other signaling pathways that regulate mitosis and cell cycle progression can provide an escape route for cells treated with KIF18A inhibitors.
-
Reduced Drug Accumulation: Similar to other chemotherapeutics, overexpression of drug efflux pumps could potentially reduce the intracellular concentration of this compound.
Conclusion
The selective KIF18A inhibitor this compound demonstrates a clear dependency on a functional Spindle Assembly Checkpoint for its anti-cancer activity. Its heightened potency in CIN-high cancer cells distinguishes it from traditional anti-mitotic agents and presents a promising therapeutic strategy for a genetically defined patient population. The experimental data strongly supports the validation of the SAC as the lynchpin of this compound sensitivity, offering a clear rationale for its continued investigation and development. Further research into direct comparative studies and mechanisms of resistance will be vital for optimizing its clinical application.
References
- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. "Investigating Sensitivity and Resistance of Tumor Cells to KIF18A Inhi" by Anna Belongia [scholarworks.uvm.edu]
- 3. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Weakened APC/C activity at mitotic exit drives cancer vulnerability to KIF18A inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chromosomally unstable tumor cells specifically require KIF18A for proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Transcriptomic Analysis of VLS-1272 Treated Cells: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the transcriptomic effects of VLS-1272, a selective KIF18A inhibitor, in cancer cells. By examining its molecular signature in contrast to other anti-mitotic agents and genetic knockdown of its target, this document aims to illuminate the unique mechanism of action of this compound and its potential as a targeted therapeutic.
This compound is an orally active and highly selective inhibitor of the mitotic kinesin KIF18A.[1][2][3] It functions by blocking the ATPase activity of KIF18A, which is crucial for chromosome alignment at the metaphase plate during mitosis.[1][2] Inhibition of KIF18A by this compound leads to improper chromosome congression, mitotic arrest, and subsequent cell death, particularly in cancer cells exhibiting chromosomal instability (CIN).[1][2][4] This targeted approach offers a promising therapeutic window, differentiating it from broadly acting anti-mitotic drugs.
Performance Comparison: this compound vs. Alternative Anti-Mitotic Strategies
The transcriptomic profile of this compound-treated cells reveals a precise on-target activity that mirrors the effects of KIF18A genetic knockdown. This specificity contrasts with the broader cellular responses elicited by other anti-mitotic drugs, such as taxanes, which directly target microtubule dynamics.
| Treatment/Perturbation | Primary Mechanism | Key Upregulated Pathways | Key Downregulated Pathways | Expected Side Effects |
| This compound | Selective KIF18A ATPase Inhibition | Mitotic Spindle Checkpoint, Apoptosis Signaling | Chromosome Segregation, Cell Cycle Progression (G2/M) | Minimal effects on non-proliferating cells |
| KIF18A Knockdown (siRNA) | Genetic inhibition of KIF18A expression | Mitotic Stress Response, p53 Signaling | Kinetochore-Microtubule Assembly, DNA Replication | On-target effects similar to this compound |
| Paclitaxel (Taxol) | Microtubule Stabilization | Spindle Assembly Checkpoint, Apoptosis, Cellular Stress | Cell Cycle (G2/M arrest), Cytokinesis | Peripheral neuropathy, myelosuppression |
| Other Kinesin Inhibitors (e.g., Eg5 inhibitors) | Inhibition of different mitotic kinesins | Mitotic Arrest, Apoptosis | Varies by target; often related to spindle pole separation | Varies by target specificity |
Experimental Protocols
A standardized workflow is critical for reproducible comparative transcriptomic analysis. Below are detailed methodologies for cell treatment, RNA sequencing, and data analysis.
Cell Culture and Drug Treatment
-
Cell Line Selection: Utilize a chromosomally unstable cancer cell line (e.g., OVCAR-3, JIMT-1) and a chromosomally stable cell line as a control.
-
Culture Conditions: Maintain cells in RPMI-1640 medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
-
Treatment: Seed cells to achieve 60-70% confluency at the time of treatment. Treat cells with this compound (e.g., 100 nM), Paclitaxel (e.g., 10 nM), or a vehicle control (DMSO) for 24 hours. For genetic knockdown experiments, transfect cells with KIF18A-targeting siRNA or a non-targeting control siRNA 48 hours prior to harvesting.
RNA Isolation and Sequencing
-
RNA Extraction: Harvest cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's protocol.
-
Quality Control: Assess RNA integrity and concentration using a bioanalyzer (e.g., Agilent 2100 Bioanalyzer). Samples should have an RNA Integrity Number (RIN) > 8.0.
-
Library Preparation and Sequencing: Prepare sequencing libraries from 1 µg of total RNA using a stranded mRNA-seq library preparation kit. Perform sequencing on a high-throughput platform (e.g., Illumina NovaSeq) to generate 50 bp paired-end reads.
Bioinformatic Analysis
-
Quality Control and Alignment: Assess raw read quality using FastQC. Trim adapters and low-quality bases. Align trimmed reads to the human reference genome (e.g., GRCh38) using a splice-aware aligner like STAR.
-
Differential Gene Expression Analysis: Quantify gene expression using featureCounts or a similar tool. Perform differential expression analysis between treatment groups and controls using DESeq2 or edgeR in R.
-
Pathway and Functional Enrichment Analysis: Use the list of differentially expressed genes (DEGs) to perform Gene Ontology (GO) and Kyoto Encyclopedia of Genes and Genomes (KEGG) pathway enrichment analysis using tools such as g:Profiler or Enrichr.
Visualizing the Mechanism and Workflow
Diagrams generated using Graphviz provide a clear visual representation of the signaling pathways and experimental processes.
References
- 1. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Targeting chromosomally unstable tumors with a selective KIF18A inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Small-molecule inhibition of kinesin KIF18A reveals a mitotic vulnerability enriched in chromosomally unstable cancers. | Broad Institute [broadinstitute.org]
Safety Operating Guide
Essential Safety and Logistical Information for Handling VLS-1272
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: VLS-1272 is a potent, ATP non-competitive inhibitor of KIF18A intended for laboratory research use only.[1][2] Its toxicological properties have not been fully investigated. Therefore, it must be handled with extreme caution as a potentially hazardous substance. This guide provides essential safety and logistical information based on best practices for handling potent, cytotoxic, and antineoplastic compounds.
Hazard Communication
This compound's mechanism of action, which involves inhibiting mitosis, places it in a category of compounds that are potentially cytotoxic.[3] Cytotoxic agents are hazardous by nature, with the potential to be carcinogenic, mutagenic, or teratogenic.[4][5] Routes of exposure include inhalation, skin absorption, and accidental injection.[1]
Personal Protective Equipment (PPE)
A risk assessment should be conducted to determine the specific PPE required for handling this compound.[6] The following table summarizes the recommended PPE for various laboratory activities involving this compound.
| Activity | Recommended PPE |
| Handling solid compound (weighing, aliquoting) | Double chemotherapy-rated gloves, disposable gown, safety glasses with side shields or chemical splash goggles, and a fit-tested N95 respirator. |
| Preparing solutions | Double chemotherapy-rated gloves, disposable gown, safety glasses with side shields or chemical splash goggles. |
| Administering to cell cultures or animals | Double chemotherapy-rated gloves, disposable gown, and safety glasses. |
| Cleaning and decontamination | Heavy-duty gloves, disposable gown, and chemical splash goggles. |
| Waste disposal | Double chemotherapy-rated gloves, disposable gown, and safety glasses. |
Note: Gloves should be powder-free and made of nitrile or another material with proven resistance to chemicals.[7] Gowns should be solid-front and disposable.[2]
Engineering Controls
Whenever possible, this compound should be handled in a designated area within a certified chemical fume hood or a Class II Biosafety Cabinet to minimize inhalation exposure.[8]
Operational Plan: Step-by-Step Guidance
4.1. Receiving and Storage:
-
Upon receipt, inspect the package for any signs of damage or leakage.
-
Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area.
-
Access to the storage area should be restricted to authorized personnel.
4.2. Preparation of Stock Solutions:
-
Don appropriate PPE as outlined in the table above.
-
Perform all manipulations within a chemical fume hood or biosafety cabinet.
-
Weigh the desired amount of this compound using a tared weigh boat or paper.
-
Carefully transfer the solid to a suitable container for dissolution.
-
Add the appropriate solvent (e.g., DMSO) to the desired concentration.
-
Cap the container securely and mix until the compound is fully dissolved.
-
Label the container clearly with the compound name, concentration, solvent, date of preparation, and appropriate hazard warnings.
4.3. Spill Management:
-
A spill kit appropriate for cytotoxic drugs must be readily available.[9]
-
In case of a spill, evacuate the area and prevent others from entering.
-
Wearing appropriate PPE, cover the spill with absorbent material.
-
Carefully collect the absorbed material and any contaminated items into a designated cytotoxic waste container.
-
Clean the spill area with a suitable decontaminating solution, followed by a thorough rinse.
Disposal Plan
All waste contaminated with this compound must be treated as hazardous cytotoxic waste and disposed of according to institutional and local regulations.[5]
Waste Segregation and Disposal:
| Waste Type | Description | Disposal Container |
| Trace Cytotoxic Waste | Items with residual contamination (e.g., empty vials, used gloves, gowns, bench paper). | Labeled, leak-proof cytotoxic waste container (often yellow or purple).[10] |
| Bulk Cytotoxic Waste | Unused or expired this compound, grossly contaminated materials from spills. | Labeled, leak-proof hazardous chemical waste container (often black). |
| Sharps Waste | Needles, syringes, and other sharps contaminated with this compound. | Puncture-resistant sharps container labeled for cytotoxic waste. |
DO NOT dispose of this compound or contaminated materials in the regular trash or down the drain.
Experimental Protocols
While specific experimental protocols will vary, the following general principles should be applied when working with this compound:
-
Cell Culture: When treating cells with this compound, perform all manipulations in a biosafety cabinet. All media and plasticware that come into contact with the compound should be disposed of as cytotoxic waste.
-
Animal Studies: If administering this compound to animals, ensure that appropriate animal handling and containment procedures are in place. Animal waste (bedding, excreta) should be handled as cytotoxic waste for a designated period after the last administration.
Visualizations
Decision-Making Workflow for Handling this compound
Caption: Workflow for PPE selection and waste disposal when handling this compound.
References
- 1. Handling Antineoplastic or Investigational New Drugs [blink.ucsd.edu]
- 2. web.uri.edu [web.uri.edu]
- 3. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 4. Consensus Recommendations for the Safe Handling of Cytotoxic Agents in Cytotoxic Academic Research Laboratories (CARL) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 6. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 7. Safe handling of cytotoxics: guideline recommendations - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Safe Handling of Antineoplastic Chemotherapeutic Agents Used in Animals - Pharmacology - MSD Veterinary Manual [msdvetmanual.com]
- 9. Cytotoxic Drug Safety [tru.ca]
- 10. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
